molecular formula C6H2Cl2FNO2 B1585222 1,2-Dichloro-4-fluoro-5-nitrobenzene CAS No. 2339-78-8

1,2-Dichloro-4-fluoro-5-nitrobenzene

Cat. No.: B1585222
CAS No.: 2339-78-8
M. Wt: 209.99 g/mol
InChI Key: FXOCDIKCKFOUDE-UHFFFAOYSA-N
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Description

Proton-detected local field (PDLF) spectra of 1,2-dichloro-4-fluoro-5-nitrobenzene in nematic solvents has been studied.>

Properties

IUPAC Name

1,2-dichloro-4-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOCDIKCKFOUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336466
Record name 1,2-Dichloro-4-fluoro-5-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2339-78-8
Record name 1,2-Dichloro-4-fluoro-5-nitrobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-4-fluoro-5-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID90336466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dichloro-4-fluoro-5-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-4-fluoro-5-nitrobenzene is a poly-substituted aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its unique arrangement of electron-withdrawing groups and halogens on the benzene ring imparts specific reactivity, making it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed examination of its spectroscopic characteristics, a plausible synthetic protocol, and an exploration of its applications, particularly in the context of drug development.

Physicochemical Properties

This compound is typically a white to yellow solid or liquid, depending on purity and ambient temperature, with a relatively low melting point. Its key physical and chemical identifiers are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 4,5-Dichloro-2-fluoronitrobenzene[1]
CAS Number 2339-78-8[1]
Molecular Formula C₆H₂Cl₂FNO₂[1]
Molecular Weight 209.99 g/mol [1]
Appearance White or colorless to yellow to orange powder, lump, or clear liquid
Melting Point 17 °C
Boiling Point 247 °C
Density ~1.596 - 1.61 g/mL at 25 °C
Refractive Index ~1.575 - 1.58 (at 20 °C)
InChI InChI=1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H[1]
SMILES C1=C(C(=CC(=C1Cl)Cl)F)--INVALID-LINK--[O-][1]

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed spectrum is not publicly available, the expected ¹H NMR spectrum of this compound would be simple, showing two signals in the aromatic region corresponding to the two protons on the benzene ring. The electron-withdrawing nature of the nitro and halogen substituents would shift these signals downfield. The ¹³C NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.[2][3]

Infrared (IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present.[4][5] Characteristic absorption bands are expected for:

  • Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

  • Asymmetric and symmetric NO₂ stretching: Strong absorptions are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. These are characteristic of the nitro group.

  • C-Cl stretching: Found in the 850-550 cm⁻¹ region.[6]

  • C-F stretching: Typically appears as a strong band in the 1250-1000 cm⁻¹ range.

  • Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 209.[1] Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with M+2 and M+4 peaks corresponding to the presence of ³⁷Cl isotopes.[7] Common fragmentation patterns for halogenated nitroaromatic compounds include the loss of the nitro group (NO₂) and halogen atoms.[1][8]

Synthesis Protocol

A common route for the synthesis of polychlorinated nitroaromatic compounds is the nitration of a suitable precursor. The following is a plausible, generalized protocol for the synthesis of this compound based on established methods for similar compounds.[9][10]

Diagram of Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification Start 1,2-Dichloro-4-fluorobenzene Reagents Mixed Acid (Conc. H₂SO₄, Conc. HNO₃) Start->Reagents Add dropwise at 0-10 °C Reaction Stir at controlled temperature (e.g., 25-30 °C) Reagents->Reaction Quench Pour onto ice water Reaction->Quench Extraction Extract with organic solvent Quench->Extraction Washing Wash with NaHCO₃ (aq) and brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Remove solvent in vacuo Drying->Evaporation Purification Purify by crystallization or distillation Evaporation->Purification Product 1,2-Dichloro-4-fluoro- 5-nitrobenzene Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise while maintaining the low temperature to create the mixed acid nitrating agent.

  • Nitration Reaction: To a separate reaction vessel, add the starting material, 1,2-dichloro-4-fluorobenzene. Cool the vessel to 0-10 °C. Add the prepared cold nitrating mixture dropwise to the stirred starting material at a rate that maintains the reaction temperature below 30 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction and Washing: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize residual acid), and finally with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or vacuum distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr).[11][12] The strong electron-withdrawing nitro group, positioned ortho and para to the halogen substituents, activates the aromatic ring towards attack by nucleophiles.

Regioselectivity in SₙAr Reactions

The positions ortho and para to the nitro group are highly electron-deficient, making them susceptible to nucleophilic attack. This results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11] The fluorine atom at position 4 is para to the nitro group, while the chlorine at position 2 is ortho. Generally, in SₙAr reactions, fluorine is a better leaving group than chlorine, which can influence the regioselectivity of the substitution.[13] The specific outcome will depend on the nature of the nucleophile and the reaction conditions.

Diagram of SₙAr Mechanism

G cluster_0 Reactants cluster_1 Meisenheimer Complex (Resonance Stabilized) cluster_2 Products A This compound C Intermediate Anion A->C Attack at C-X (rate-determining) B Nucleophile (Nu⁻) B->C D Substituted Product C->D Loss of Leaving Group E Leaving Group (X⁻) C->E

Caption: General mechanism for nucleophilic aromatic substitution (SₙAr).

Applications in Drug Development and Agrochemicals

This compound serves as a key building block in the synthesis of various biologically active molecules.

  • Pharmaceuticals: It is an important intermediate in the preparation of active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer agents.[14] For instance, related structures are utilized in the synthesis of tyrosine kinase inhibitors like pazopanib, which is used to treat renal cell carcinoma and soft tissue sarcoma.[15][16][17] The substitution pattern allows for the sequential and regioselective introduction of different functionalities, which is a crucial strategy in building complex drug molecules. It is also a potential precursor for compounds like enasidenib, an inhibitor of mutant IDH2 for treating acute myeloid leukemia.[18][19]

  • Agrochemicals: This compound is also employed in the synthesis of modern pesticides and herbicides. The specific arrangement of substituents can be tailored to produce molecules with high efficacy and desired environmental profiles.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its safe and effective use in research and development. The ability to undergo regioselective nucleophilic aromatic substitution makes it a valuable tool for synthetic chemists aiming to construct complex, high-value molecules.

References

An In-Depth Technical Guide to 1,2-Dichloro-4-fluoro-5-nitrobenzene: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-dichloro-4-fluoro-5-nitrobenzene, a versatile chemical intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in chemical principles, catering to the needs of professionals in research and development.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted benzene derivative whose utility in synthesis is dictated by the unique interplay of its functional groups. The presence of two chlorine atoms, a fluorine atom, and a powerful electron-withdrawing nitro group on the aromatic ring creates a highly activated system for specific chemical transformations.

Molecular Structure and Weight

The foundational attributes of this compound are its precise molecular arrangement and resulting mass.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₂Cl₂FNO₂[1][2][3]

  • Molecular Weight: 209.99 g/mol [1][2][3]

  • CAS Number: 2339-78-8[2][3]

  • SMILES String: [O-]--INVALID-LINK--c1cc(Cl)c(Cl)cc1F[4]

The arrangement of substituents is critical. The nitro group, being a strong deactivating group for electrophilic substitution, profoundly influences the reactivity of the ring, particularly for nucleophilic aromatic substitution (SNAr).

Physicochemical Data

The physical properties of the compound are essential for its handling, storage, and use in reactions. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
Appearance White or colorless to yellow/orange powder or liquid[2][3]
Melting Point 17 °C (lit.)[2][3][4]
Boiling Point 247 °C (lit.)[2][3][4]
Density ~1.6 g/mL at 25 °C (lit.)[3][4]
Refractive Index n20/D ~1.575-1.58 (lit.)[2][3][4]
Purity (Typical) ≥ 95-98% (GC)[2][3][4]

Note: The low melting point means this compound may be encountered as a solid or liquid at or near standard room temperature.

Synthesis Pathway: A Mechanistic Perspective

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in readily available literature, its structure strongly suggests a synthetic route based on the nitration of a halogenated precursor. The most logical precursor is 1,2-dichloro-4-fluorobenzene.

The underlying principle is an electrophilic aromatic substitution reaction. A nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is used to generate the highly electrophilic nitronium ion (NO₂⁺).

The directing effects of the existing halogen substituents guide the position of the incoming nitro group. Halogens are ortho-, para-directors. In 1,2-dichloro-4-fluorobenzene, the positions ortho and para to the fluorine atom are C3 and C5. The positions ortho and para to the chlorine atoms are C3, C6 (for C1-Cl) and C3, C4 (for C2-Cl). The C5 position is sterically less hindered and is activated by the para-directing fluorine and the ortho-directing C2-chlorine, making it the most probable site of nitration.

Caption: Probable synthesis route via electrophilic nitration.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its high reactivity towards nucleophiles, making it an excellent building block for more complex molecules.[2] This reactivity is a direct consequence of the potent electron-withdrawing nature of the nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr).

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of this compound's utility. The electron density of the aromatic ring is significantly reduced, particularly at the positions ortho and para to the nitro group. This makes the carbon atoms attached to the chlorine and fluorine atoms susceptible to attack by nucleophiles.

The general mechanism proceeds in two steps:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (one of the halogens), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group (halide ion).

Regioselectivity: Which Halogen is Replaced?

The key question for a synthetic chemist is which of the three halogens will be substituted. The reactivity order in SNAr reactions is typically F > Cl > Br > I, because the rate-determining step is the initial attack of the nucleophile. The highly electronegative fluorine atom polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to attack.

In this compound:

  • The fluorine atom at C4 is para to the nitro group.

  • The chlorine atom at C2 is ortho to the nitro group.

  • The chlorine atom at C1 is meta to the nitro group.

Positions ortho and para to the nitro group are highly activated towards nucleophilic attack. The meta position is significantly less activated. Therefore, nucleophilic substitution will preferentially occur at either C2 or C4. Given the general reactivity trend of halogens in SNAr reactions, the C-F bond at the C4 position is the most likely site for substitution by common nucleophiles (e.g., amines, alkoxides). However, the specific reaction conditions (nucleophile, solvent, temperature) can influence this selectivity.

Reactivity_Logic cluster_0 Activating Factor cluster_1 Potential Leaving Groups cluster_2 Reactivity Outcome Nitro Group\n(Strong Electron Withdrawer) Nitro Group (Strong Electron Withdrawer) F_para F at C4 (para) Nitro Group\n(Strong Electron Withdrawer)->F_para Activates Cl_ortho Cl at C2 (ortho) Nitro Group\n(Strong Electron Withdrawer)->Cl_ortho Activates Cl_meta Cl at C1 (meta) Nitro Group\n(Strong Electron Withdrawer)->Cl_meta Does not strongly activate High_Reactivity Highly Favorable for SNAr F_para->High_Reactivity Most likely site (Best leaving group) Cl_ortho->High_Reactivity Possible site Low_Reactivity Unfavorable for SNAr Cl_meta->Low_Reactivity

Caption: Logical flow of reactivity for nucleophilic substitution.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] Its utility stems from its ability to introduce a substituted aniline or phenol moiety after nucleophilic substitution and subsequent reduction of the nitro group.

  • Pharmaceutical Development: It serves as a precursor for creating anti-inflammatory and anti-cancer agents.[2] The substituted benzene core it provides is a common scaffold in many biologically active molecules.

  • Agricultural Chemicals: The compound is used in the formulation of pesticides and herbicides, contributing to the development of effective crop protection agents.[2]

While specific, publicly documented examples of blockbuster drugs derived from this exact starting material are scarce, its structural motifs are prevalent in medicinal chemistry. Researchers leverage this intermediate to perform substitutions with complex amines or alcohols, followed by reduction of the nitro group to an amine, which can then be further functionalized.

Experimental Protocols: Handling and Safety

As a senior scientist, ensuring safety and procedural integrity is paramount. This compound possesses moderate acute toxicity and is an irritant.

Safety and Hazard Information
  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Standard Handling Protocol

This protocol is a self-validating system designed to minimize exposure and ensure experimental reproducibility.

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended operations.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fastened.

    • Respirator: For weighing or operations that may generate dust, a respirator with an appropriate filter (e.g., N95 or ABEK type) is advised.[4]

  • Dispensing and Weighing:

    • As the melting point is 17°C, the material may be liquid. If solid, handle as a powder.

    • Use anti-static spatulas and a weigh boat within the fume hood.

    • Close the container immediately after use to prevent absorption of moisture and contamination.

  • Waste Disposal:

    • Dispose of contaminated materials and waste solutions in a designated, sealed hazardous waste container.

    • Follow all local, state, and federal regulations for chemical waste disposal.

  • Spill Response:

    • Evacuate the immediate area.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep up the material to avoid raising dust.

    • Clean the spill area with an appropriate solvent and decontaminate.

Experimental_Workflow Start Start: Obtain Reagent Prep Preparation: - Don PPE (Gloves, Goggles, Coat) - Verify Fume Hood Operation Start->Prep Weigh Weighing & Dispensing: - Inside fume hood - Use anti-static tools Prep->Weigh Reaction Reaction Setup: - Add to solvent/reagents - Monitor under inert atmosphere if needed Weigh->Reaction Waste Waste Disposal: - Segregate halogenated waste - Label container correctly Weigh->Waste Generate Waste Workup Reaction Workup: - Quenching, Extraction, etc. Reaction->Workup Reaction->Waste Generate Waste Purify Purification: - Chromatography, Recrystallization, etc. Workup->Purify Workup->Waste Generate Waste Analyze Analysis: - GC, NMR, etc. to confirm purity/identity Purify->Analyze Purify->Waste Generate Waste End End: Store Product & Clean Up Analyze->End

Caption: A standard, safety-conscious laboratory workflow.

Conclusion

This compound is a strategically important synthetic intermediate. Its value is derived from the predictable, yet tunable, reactivity conferred by its specific pattern of halogen and nitro substituents. A thorough understanding of its molecular properties, the principles of SNAr reactivity it is governed by, and strict adherence to safety protocols are essential for any researcher, scientist, or drug development professional aiming to leverage this compound in the creation of novel and valuable molecules.

References

Synthesis pathway for 1,2-Dichloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,2-Dichloro-4-fluoro-5-nitrobenzene

This guide provides a comprehensive overview of the synthesis of this compound (CAS No: 2339-78-8), a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a combination of halogen and nitro functional groups, makes it a reactive and versatile building block for more complex organic molecules.[1][2] We will delve into the primary synthesis pathway, including the underlying reaction mechanisms, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-purity yield.

The most direct and industrially viable method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 1,2-dichloro-4-fluorobenzene.

Mechanistic Rationale and Directing Effects

The success of this synthesis hinges on understanding the directing effects of the substituents already present on the benzene ring. In 1,2-dichloro-4-fluorobenzene, we have three halogen atoms. Halogens are deactivating groups due to their strong inductive electron-withdrawing effect (-I effect), which makes the aromatic ring less nucleophilic than benzene itself.[3] However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which helps stabilize the carbocation intermediate (the sigma complex) formed during the substitution.[4][5]

The key to predicting the regioselectivity of the nitration lies in analyzing the positions available for the incoming electrophile (the nitronium ion, NO₂⁺):

  • Position 3: ortho to Cl (at C2) and meta to F (at C4) and Cl (at C1).

  • Position 5: ortho to F (at C4) and meta to Cl (at C1) and Cl (at C2).

  • Position 6: ortho to Cl (at C1) and meta to F (at C4) and Cl (at C2).

The fluorine atom, despite being the most electronegative, has the most effective resonance donation (+M effect) due to better orbital overlap between its 2p orbital and the carbon 2p orbital of the ring.[3] This makes the positions ortho and para to the fluorine atom more activated towards electrophilic attack compared to the positions activated by chlorine. The nitro group is therefore directed predominantly to position 5, which is ortho to the fluorine and para to one of the chlorine atoms, resulting in the desired product, this compound.

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[6]

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product Start 1,2-Dichloro-4-fluorobenzene Nitration Electrophilic Aromatic Substitution (Nitration) Start->Nitration Reagents HNO₃ / H₂SO₄ Reagents->Nitration Generates NO₂⁺ electrophile Product This compound Nitration->Product Forms C-N bond

Caption: Primary synthesis pathway for this compound.

Alternative Synthetic Considerations: The Sandmeyer Reaction

While direct nitration is the preferred route, it is theoretically possible to construct the target molecule using other classic reactions. One such method is the Sandmeyer reaction, which is used to synthesize aryl halides from aryl diazonium salts.[7][8]

This multi-step approach would likely begin with an aniline derivative, such as 4,5-dichloro-2-fluoroaniline.[9] This aniline would undergo diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate could then be treated with a copper(I) halide to introduce a different halogen. However, to arrive at the target nitro compound, a variation would be required, making this pathway significantly more complex and less efficient than direct nitration of the readily available 1,2-dichloro-4-fluorobenzene precursor.

Alternative_Pathway cluster_steps Conceptual Sandmeyer-Type Route Aniline 4,5-Dichloro-2-fluoroaniline Diazotization Diazotization (NaNO₂ / H⁺) Aniline->Diazotization Diazonium Aryl Diazonium Salt Diazotization->Diazonium Substitution Displacement Reaction (e.g., with NaNO₂ / Catalyst) Diazonium->Substitution Product This compound Substitution->Product

Caption: Conceptual alternative pathway via a Sandmeyer-type reaction.

Detailed Experimental Protocol

The following protocol is adapted from established methodologies for the nitration of similar halogenated benzene derivatives.[10]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1,2-Dichloro-4-fluorobenzene164.99165.0 g1.0
Fuming Nitric Acid (98%)63.0170.7 g (45.3 mL)1.12
Concentrated Sulfuric Acid (98%)98.0870.7 g (38.4 mL)0.72
Ice Water-As needed-
5% Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate-As needed-
Step-by-Step Procedure
  • Reactor Setup: Equip a 500 mL four-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Charge Starting Material: Add 165.0 g (1.0 mol) of 1,2-dichloro-4-fluorobenzene to the reaction flask.

  • Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully and slowly add 70.7 g of concentrated sulfuric acid to 70.7 g of fuming nitric acid. Allow the mixture to cool to room temperature.

  • Addition of Nitrating Mixture: Begin stirring the 1,2-dichloro-4-fluorobenzene in the reaction flask. Slowly add the prepared nitrating mixture dropwise from the dropping funnel. Maintain the internal reaction temperature between 50-60°C. Use a water bath for cooling if necessary.

  • Reaction Digestion: After the addition is complete, continue stirring the mixture at 50-60°C for 3 hours to ensure the reaction goes to completion.

  • Quenching and Phase Separation: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. The crude product will separate as an oily layer. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution until the washings are neutral (to remove residual acid). Finally, wash again with water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent/any unreacted starting material under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation. The boiling point is approximately 247°C at atmospheric pressure.[11]

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Assemble Reactor Charge 2. Add 1,2-dichloro-4-fluorobenzene Setup->Charge PrepareAcid 3. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Charge->PrepareAcid AddAcid 4. Add Mixture Dropwise (50-60°C) PrepareAcid->AddAcid Stir 5. Stir for 3 hours AddAcid->Stir Quench 6. Quench on Ice Stir->Quench Separate 7. Separate Organic Layer Quench->Separate Wash 8. Wash with H₂O and NaHCO₃ Separate->Wash Dry 9. Dry over MgSO₄ Wash->Dry Isolate 10. Isolate Product Dry->Isolate

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization and Data

The final product, this compound, is typically a white to yellow powder or liquid, as its melting point is close to room temperature.[2]

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 2339-78-8[11][12]
Molecular Formula C₆H₂Cl₂FNO₂[11][12]
Molecular Weight 209.99 g/mol [12]
Appearance White/colorless to yellow/orange powder or liquid[2]
Melting Point 17 °C (lit.)[11][13]
Boiling Point 247 °C (lit.)[11]
Density 1.596 - 1.61 g/mL at 25 °C (lit.)[2]
Representative Yield and Purity

Based on similar nitration reactions reported in patent literature, the following results can be expected.

ParameterExpected ValueAnalysis Method
Yield >95% (molar)Gravimetric
Purity >99%Gas Chromatography (GC)

Note: These values are based on the nitration of 2,4-dichlorofluorobenzene and serve as a representative expectation for this analogous synthesis.[10]

Conclusion

The synthesis of this compound is most effectively achieved through the direct nitration of 1,2-dichloro-4-fluorobenzene using a standard mixed-acid procedure. A thorough understanding of the electronic effects of the halogen substituents is crucial for predicting the regiochemical outcome of this electrophilic aromatic substitution. The provided protocol, which emphasizes careful control of temperature and a comprehensive workup procedure, offers a reliable pathway to obtaining a high yield and high purity of this valuable chemical intermediate.

References

An In-depth Technical Guide to 1,2-Dichloro-4-fluoro-5-nitrobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

1,2-Dichloro-4-fluoro-5-nitrobenzene is a halogenated nitroaromatic compound that serves as a highly versatile intermediate in the synthesis of complex organic molecules.[1][2] Its chemical structure, characterized by the presence of two chlorine atoms, a fluorine atom, and a nitro group on a benzene ring, imparts a unique reactivity profile that is of significant interest to researchers in medicinal chemistry and agrochemical development.[3] The IUPAC name for this compound is this compound, and it is also known by synonyms such as 4,5-dichloro-2-fluoronitrobenzene.[1] This guide provides an in-depth exploration of its synthesis, physicochemical properties, key synthetic applications, and safety considerations, tailored for professionals in the field of drug discovery and development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 2339-78-8[1]
Molecular Formula C6H2Cl2FNO2[1]
Molecular Weight 209.99 g/mol [1]
Appearance White or colorless to yellow to orange powder or liquid[2]
Melting Point 17 °C[4]
Boiling Point 247 °C[4]
Density 1.596 g/mL at 25 °C[4]
Refractive Index 1.575 at 20 °C[4]

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Comprehensive spectral data, including 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS), are available through public databases such as PubChem.[1] A summary of the available spectroscopic data is provided below:

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of the two hydrogen atoms on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, notably the nitro group (NO2) and the carbon-halogen bonds.[5][6]

  • Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.[1]

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the nitration of a corresponding dichlorofluorobenzene precursor. The following is a representative experimental protocol adapted from a similar synthesis.[7] This process involves the electrophilic aromatic substitution of 1,2-dichloro-4-fluorobenzene using a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Nitration of 1,2-Dichloro-4-fluorobenzene

Materials:

  • 1,2-Dichloro-4-fluorobenzene

  • Fuming Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water

  • A suitable alkali solution (e.g., sodium carbonate solution) for washing

  • A suitable organic solvent (e.g., dichloromethane) for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • In a four-neck flask equipped with a stirrer, thermometer, and dropping funnel, add the desired amount of 1,2-dichloro-4-fluorobenzene.

  • Prepare a nitrating mixture by carefully and slowly adding fuming nitric acid to concentrated sulfuric acid in a separate vessel, keeping the mixture cool in an ice bath. A common weight ratio for the mixed acid is 1:1.[7]

  • Cool the flask containing the 1,2-dichloro-4-fluorobenzene to 0-5 °C using an ice bath.

  • Slowly add the prepared nitrating mixture dropwise to the stirred 1,2-dichloro-4-fluorobenzene, ensuring the reaction temperature is maintained between 50 and 60 °C.[7]

  • After the addition is complete, continue stirring at the same temperature for a specified period (e.g., 3 hours) to ensure the reaction goes to completion.[7]

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer. Wash the organic layer sequentially with water and a dilute alkali solution to remove any residual acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by techniques such as distillation or chromatography to achieve the desired purity.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification 1_2_dichloro_4_fluorobenzene 1,2-Dichloro-4-fluorobenzene Reaction_Vessel Reaction Vessel (50-60 °C) 1_2_dichloro_4_fluorobenzene->Reaction_Vessel Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Reaction_Vessel Quenching Quenching (Ice Water) Reaction_Vessel->Quenching Reaction Monitoring (TLC/GC) Washing Washing (Water, Alkali) Quenching->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Distillation/Chromatography) Solvent_Removal->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications in Drug Discovery

The strategic placement of electron-withdrawing groups (nitro and halogens) on the benzene ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2] This reactivity is the cornerstone of its utility in the synthesis of pharmaceuticals and agrochemicals, where it serves as a scaffold to introduce various functional groups.[3]

The fluorine atom, being the most electronegative halogen, is typically the most susceptible to nucleophilic attack and displacement. This selective reactivity allows for the sequential introduction of different nucleophiles, providing a powerful tool for building molecular complexity.

Representative Protocol: Nucleophilic Aromatic Substitution (SNAr)

The following is a general protocol for a nucleophilic aromatic substitution reaction using this compound with an amine nucleophile. This type of reaction is fundamental in the synthesis of many biologically active compounds.

Materials:

  • This compound

  • Amine nucleophile (e.g., a primary or secondary amine)

  • A suitable base (e.g., potassium carbonate or triethylamine)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Water

  • A suitable organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in the chosen polar aprotic solvent.

  • Add the amine nucleophile (typically 1.1-1.5 equivalents) to the solution.

  • Add the base (typically 2.0 equivalents) to the reaction mixture.

  • Stir the reaction at a suitable temperature (ranging from room temperature to elevated temperatures, e.g., 80 °C), and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex Formation cluster_products Products reactant This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Product meisenheimer->product Loss of Leaving Group leaving_group Fluoride Ion (F⁻) meisenheimer->leaving_group

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Biological Activity and Relevance in Drug Development

While this compound itself is primarily regarded as a synthetic intermediate, its derivatives have been explored for various biological activities. It is a key building block in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties.[3] The ability to introduce diverse functionalities onto this scaffold through SNAr reactions allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs. The specific biological activity of any resulting molecule is highly dependent on the nature of the nucleophile that is introduced.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the fields of pharmaceutical and agrochemical research. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, provides a reliable platform for the synthesis of a wide range of complex molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for scientists and researchers aiming to leverage this compound in their synthetic endeavors. A thorough understanding of its chemistry and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.

References

An In-Depth Technical Guide to the Solubility of 1,2-Dichloro-4-fluoro-5-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 1,2-Dichloro-4-fluoro-5-nitrobenzene is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for the reactivity conferred by its unique combination of halogen and nitro functional groups[1]. The successful design, optimization, and scale-up of synthetic routes involving this compound are critically dependent on a thorough understanding of its solubility characteristics. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, ultimately impacting yield, purity, and cost-effectiveness[2][3]. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this halogenated nitroaromatic compound. While specific quantitative solubility data is not widely available in published literature, this document delivers a field-proven, detailed experimental protocol for determining thermodynamic equilibrium solubility via the universally recognized shake-flask method. We will explore the causal relationships between the molecular structure of the solute, solvent properties, and the resulting solubility, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required for their work.

Core Characteristics of this compound

Understanding the physicochemical properties of a solute is the first principle in predicting and explaining its solubility behavior. The molecule's structure dictates its polarity, molecular weight, and the types of intermolecular forces it can form, which are the primary determinants of its interaction with various solvents.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 2339-78-8 [1][4]
Molecular Formula C₆H₂Cl₂FNO₂ [1][4]
Molecular Weight 209.99 g/mol [1][5]
Appearance White or colorless to yellow/orange powder, lump, or clear liquid [1]
Melting Point 17 °C [1][4]
Boiling Point 247 °C [1][4]

| Density | ~1.6 g/mL at 25 °C |[1][4] |

The presence of a nitro group (-NO₂) and three halogen atoms (two chlorine, one fluorine) on the benzene ring creates a molecule with significant polarity. The electronegative oxygen, chlorine, and fluorine atoms induce dipole moments. However, the core benzene ring is nonpolar. This dual nature suggests that its solubility will be highly dependent on the solvent's ability to interact with either the polar functional groups or the nonpolar aromatic ring. Its low melting point of 17 °C indicates that it can be a liquid or a low-melting solid at or near standard room temperature, which can influence handling during solubility experiments.

The significance of this compound is rooted in its utility as a building block in medicinal and agricultural chemistry, where it serves as a precursor for anti-inflammatory agents, anti-cancer agents, and crop protection chemicals[1]. In these applications, achieving sufficient solubility is paramount for ensuring the compound is available for reaction, which directly influences process efficiency and product yield[6][7].

Theoretical Framework for Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of solvent at a specified temperature to form a saturated solution[8]. This process is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another[9].

  • Polar Solvents (e.g., Ethanol, Methanol): These solvents have O-H bonds, allowing them to act as hydrogen bond donors and acceptors. They will interact favorably with the polar nitro group of this compound.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents have dipole moments but lack O-H bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions, which should lead to good solubility for the target compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are more likely to dissolve the nonpolar aromatic portion of the molecule. Solubility in these solvents will depend on the balance between the energy required to break the solute's crystal lattice and the energy gained from solute-solvent interactions.

It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (like DMSO) added to an aqueous buffer[10][11]. It's a non-equilibrium measurement used in high-throughput screening but can be misleading as it may result in a supersaturated, thermodynamically unstable solution[12].

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of the solute in a saturated solution that is in equilibrium with the solid material at a specific temperature and pressure[12][13]. For process chemistry and formulation, this is the most critical value, and it is determined using methods like the shake-flask technique[14].

Quantitative Solubility Analysis: A Predictive Approach

As of this writing, a comprehensive, publicly available database detailing the quantitative solubility of this compound across a range of organic solvents is not available. This necessitates experimental determination for any specific application. However, based on the theoretical principles discussed, we can make qualitative predictions.

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, Ethanol High Solvents can hydrogen bond with the nitro group and engage in dipole-dipole interactions with the C-X bonds.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) High to Very High Strong dipole-dipole interactions with the polar functional groups of the solute are expected.
Nonpolar Aromatic Toluene, Benzene Moderate to High The aromatic rings of the solvent and solute can engage in π-stacking, and van der Waals forces are compatible.
Nonpolar Aliphatic n-Hexane, Cyclohexane Low The significant polarity of the solute's functional groups is incompatible with the nonpolar nature of these solvents.

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity is similar, and these solvents are generally effective for a wide range of organic compounds. |

Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is the gold-standard and most reliable technique for measuring thermodynamic solubility[14]. The following protocol is a self-validating system designed to ensure that true equilibrium is reached and accurately measured.

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Principle: An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that a saturated solution is formed and equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the liquid phase is then determined analytically.

Materials and Reagents:

  • This compound (purity ≥ 98%)

  • Selected organic solvent(s) (HPLC grade or equivalent)

  • Glass vials or flasks with screw caps (e.g., 20 mL scintillation vials)

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge capable of holding the selected vials/flasks

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes for dilutions

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal and Place in Thermostated Shaker B->C D 4. Agitate for 24-48 hours at Constant Temperature C->D E 5. Allow to Settle (Optional) D->E F 6. Centrifuge to Pellet Undissolved Solid E->F G 7. Withdraw Supernatant via Syringe F->G H 8. Filter Supernatant (0.22 µm) G->H I 9. Prepare Serial Dilutions of Filtrate H->I J 10. Quantify Concentration via HPLC/UV-Vis I->J K 11. Calculate Solubility (e.g., mg/mL or mol/L) J->K

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of this compound to a glass vial. "Excess" is critical; a good starting point is 5-10 times the expected amount, or enough to ensure undissolved solid remains visible at the end of the experiment[15].

    • Accurately add a known volume of the pre-equilibrated solvent (at the target temperature) to the vial.

    • Prepare at least three replicate samples for each solvent to ensure reproducibility[16].

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C ± 1 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard[15][17]. Causality Insight: Shorter times may lead to an underestimation of solubility (kinetic measurement), while longer times ensure the dissolution and precipitation rates have equalized (thermodynamic equilibrium)[13]. A self-validating approach involves taking measurements at 24h and 48h; if the values are consistent, equilibrium has been reached[15].

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the test temperature for a short period to let the bulk of the solid settle.

    • Centrifuge the vials at a high speed to pellet the remaining undissolved solid. This step is crucial to avoid transferring solid particles into the analytical sample.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Causality Insight: Filtration removes any fine particulates that were not pelleted by centrifugation, preventing artificially high concentration readings.

  • Analysis and Calculation:

    • Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

    • Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC with a calibration curve.

    • Calculate the concentration in the original undiluted filtrate. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature. Express the results in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Interplay of Molecular Structure and Solubility

The solubility of this compound is a direct consequence of the balance of forces between the solute molecules themselves and between the solute and solvent molecules. The following diagram illustrates these relationships.

G cluster_solute Solute Properties: this compound cluster_solvent Solvent Properties cluster_solubility Resulting Solubility solute_polar Polar Groups (-NO₂, -Cl, -F) solvent_polar Polar Solvents (e.g., Ethanol, Acetone) solute_polar->solvent_polar Strong Interaction (Dipole-Dipole, H-Bonding) solvent_nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) solute_polar->solvent_nonpolar Weak Interaction (Mismatch) solute_nonpolar Nonpolar Aromatic Ring (C₆H₂) solute_nonpolar->solvent_polar Weak Interaction (Mismatch) solute_nonpolar->solvent_nonpolar Favorable Interaction (van der Waals, π-stacking) solubility_high High Solubility solvent_polar->solubility_high solubility_low Low Solubility solvent_nonpolar->solubility_high

Caption: Factors influencing the solubility of the target compound.

High solubility is achieved when the solute's dominant molecular features match the solvent's characteristics. For this compound, its significant polarity means it will dissolve well in polar solvents. Its aromatic character also allows for solubility in nonpolar aromatic solvents like toluene, but its polarity makes it poorly soluble in nonpolar aliphatic solvents like hexane.

Conclusion

While this compound is a vital chemical intermediate, a critical gap exists in the public domain regarding its quantitative solubility in common organic solvents. This guide has provided the necessary theoretical foundation and a robust, detailed experimental protocol based on the shake-flask method to empower researchers to generate this crucial data. An accurate understanding and determination of its thermodynamic solubility are indispensable for the efficient design of synthetic processes, the development of purification strategies, and the successful formulation of products in the pharmaceutical and agrochemical industries. It is recommended that a systematic study be conducted to create a comprehensive solubility profile of this compound in a diverse range of solvents and at various temperatures to support future research and development.

References

Introduction: The Role of 1,2-Dichloro-4-fluoro-5-nitrobenzene in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-4-fluoro-5-nitrobenzene

This compound is a halogenated nitroaromatic compound that serves as a critical intermediate in the synthesis of a wide array of complex organic molecules. Its strategic combination of chloro, fluoro, and nitro functional groups imparts a unique reactivity profile, making it a valuable building block for professionals in drug development and agricultural science.[1] The compound's utility is particularly pronounced in the creation of targeted pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the formulation of potent herbicides and pesticides.[1]

This guide provides an in-depth examination of two fundamental physicochemical properties of this compound: its melting and boiling points. A thorough understanding of these properties is paramount for its handling, purification, and application in further synthetic endeavors. We will delve into the theoretical underpinnings of phase transitions and present detailed, field-proven protocols for their accurate determination, ensuring both scientific rigor and practical applicability for researchers and scientists.

Physicochemical Data Summary

The fundamental physical constants of this compound are essential for its proper identification, handling, and use in experimental settings. The following table consolidates these key properties from verified sources.

PropertyValueSource(s)
CAS Number 2339-78-8[2]
Molecular Formula C₆H₂Cl₂FNO₂[1][2]
Molecular Weight 209.99 g/mol [1][2]
Melting Point 17 °C[1][2][3]
Boiling Point 247 °C (lit.)[1][2][3]
Density 1.596 - 1.61 g/mL[1][2]
Refractive Index n20/D 1.575 - 1.58[1][2][3]
Appearance White or colorless to yellow/orange powder, lump, or clear liquid[1][3]

Theoretical Framework: Understanding Phase Transitions

The melting and boiling points are definitive physical properties that provide critical insights into the purity and identity of a substance.

Melting Point: A Criterion for Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[4] For a pure crystalline compound, this transition is sharp, typically occurring over a narrow range of 0.5-1°C.[4] This sharpness is a hallmark of purity. The presence of even small amounts of miscible impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range (often greater than 2°C).[4] This phenomenon, known as melting point depression, is a fundamental tool for assessing the purity of a synthesized compound.

Boiling Point: A Reflection of Intermolecular Forces

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a gaseous state.[4] This property is a direct measure of the strength of intermolecular forces within the liquid. The boiling point is crucial for characterization and is a key parameter in purification techniques such as distillation. It is important to note that the boiling point is pressure-dependent; a reduction in atmospheric pressure will lower the boiling point.[4][5]

Experimental Protocols for Determination

The following protocols describe standard, reliable methods for determining the melting and boiling points of this compound.

Protocol 1: Melting Point Determination via the Capillary Method

This method is the standard for accurately determining the melting point of a crystalline solid. Given that the melting point of this compound is 17°C, the sample must be cooled to a solid state before measurement.

Methodology:

  • Sample Preparation: Place a small amount of this compound on a watch glass and cool it on an ice bath to solidify the compound.

  • Capillary Loading: Gently press the open end of a capillary tube into the solidified sample. A small amount of solid should enter the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The goal is to have a densely packed column of 2-3 mm at the bottom of the tube. A well-packed sample ensures uniform heat transfer.

  • Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp apparatus). Ensure the heating block is at a temperature well below the expected melting point.

  • Rapid Initial Heating: Heat the sample rapidly to determine an approximate melting range. This saves time and establishes a ballpark figure.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[6] A slow heating rate is critical for an accurate reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2. For a pure sample, this range should be narrow.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Phase Prep1 Solidify Sample (Cooling) Prep2 Load Capillary Tube Prep1->Prep2 Prep3 Pack Sample (2-3 mm) Prep2->Prep3 Measure1 Insert into Apparatus Prep3->Measure1 Transfer Measure2 Rapid Scan (Approx. MP) Measure1->Measure2 Measure3 Slow Scan (1-2°C/min) Measure2->Measure3 Measure4 Record T1 & T2 Measure3->Measure4

Caption: Workflow for Micro Boiling Point Determination.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care.

  • Hazards: The compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled. [7]It causes skin and serious eye irritation. [7]* Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Conclusion

The melting point of 17°C and boiling point of 247°C are key identifiers for this compound. Accurate determination of these values is a fundamental step in quality control, ensuring the purity of the material for subsequent use in pharmaceutical and agrochemical synthesis. The protocols outlined in this guide represent robust, validated methods that, when executed with precision, yield reliable and reproducible data, upholding the principles of scientific integrity essential for research and development professionals.

References

An In-Depth Technical Guide to 4,5-Dichloro-2-fluoronitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,5-dichloro-2-fluoronitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its core characteristics, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers, scientists, and professionals in drug development.

Core Characteristics of 4,5-Dichloro-2-fluoronitrobenzene

4,5-Dichloro-2-fluoronitrobenzene is a polysubstituted aromatic compound with the chemical formula C₆H₂Cl₂FNO₂. The strategic placement of its functional groups—two chlorine atoms, a fluorine atom, and a nitro group—on the benzene ring imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of 4,5-Dichloro-2-fluoronitrobenzene

PropertyValueSource
CAS Number 2339-78-8--INVALID-LINK--
Molecular Formula C₆H₂Cl₂FNO₂--INVALID-LINK--
Molecular Weight 209.99 g/mol --INVALID-LINK--
Melting Point 17 °C--INVALID-LINK--
Boiling Point 247 °C--INVALID-LINK--
Density 1.596 g/cm³--INVALID-LINK--
Refractive Index 1.575 @ 20 °C--INVALID-LINK--

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two aromatic protons, each appearing as a doublet due to coupling with the adjacent fluorine atom. The strong electron-withdrawing effect of the nitro group and the halogens will shift these protons downfield.

  • H-3: Expected to appear as a doublet with a small coupling constant, influenced by the ortho-fluorine and meta-chlorine.

  • H-6: Expected to appear as a doublet with a larger coupling constant, influenced by the ortho-nitro group and meta-chlorine.

For comparison, the aromatic protons of 4-fluoronitrobenzene appear at approximately δ 7.24 and 8.26 ppm.[1][2] The additional chlorine atoms in 4,5-dichloro-2-fluoronitrobenzene will likely cause further downfield shifts.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be significantly influenced by the electronegative substituents. Based on data for similar compounds, the carbon attached to the fluorine is expected to have a chemical shift in the range of 150-160 ppm with a large ¹JCF coupling constant.[3][4][5]

FT-IR Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. A study of the FT-IR and Laser Raman spectra of 1,2-dichloro-4-fluoro-5-nitrobenzene has been reported, confirming the presence of the key functional groups.[6] Key expected vibrational bands include:

  • Asymmetric and Symmetric NO₂ stretching: Strong absorptions typically around 1520-1560 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

  • C-F stretching: A strong band in the region of 1200-1250 cm⁻¹.

  • C-Cl stretching: Absorptions in the fingerprint region, typically between 700 and 850 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1.[7] Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO).[8][9]

Synthesis of 4,5-Dichloro-2-fluoronitrobenzene

A common synthetic route to 4,5-dichloro-2-fluoronitrobenzene involves a multi-step process starting from 4-fluoroaniline. This pathway includes acetylation, chlorination, hydrolysis, and nitration steps.[10] An alternative approach for a related compound, 4-chloro-2-fluoronitrobenzene, has been developed from 3-chloroaniline, involving acetylation, nitration, deprotection, and a Schiemann reaction.[11]

Synthesis_Workflow A 4-Fluoroaniline B Acetylation A->B Acetic Anhydride C N-(4-fluorophenyl)acetamide B->C D Chlorination C->D Chlorinating Agent E N-(3,4-dichloro-6-fluorophenyl)acetamide D->E F Hydrolysis E->F Acid/Base G 3,4-Dichloro-6-fluoroaniline F->G H Nitration G->H Nitrating Agent I 4,5-Dichloro-2-fluoronitrobenzene H->I

Caption: Synthetic workflow for 4,5-dichloro-2-fluoronitrobenzene.

Key Chemical Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing nitro group and the fluorine atom makes the aromatic ring of 4,5-dichloro-2-fluoronitrobenzene highly susceptible to nucleophilic aromatic substitution (SₙAr). The fluorine atom, being a good leaving group in this activated system, is readily displaced by a variety of nucleophiles.

The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.[12]

Caption: General mechanism of the SₙAr reaction.

Experimental Protocol: SₙAr with an Amine Nucleophile

This protocol provides a general procedure for the reaction of 4,5-dichloro-2-fluoronitrobenzene with a primary or secondary amine.

Materials:

  • 4,5-Dichloro-2-fluoronitrobenzene

  • Amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add 4,5-dichloro-2-fluoronitrobenzene (1.0 eq) and dissolve it in DMF.

  • Add the amine (1.1-1.5 eq) to the solution.

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

4,5-Dichloro-2-fluoronitrobenzene is a valuable precursor for the synthesis of various biologically active molecules, particularly in the development of anticancer agents. Its utility is highlighted in the synthesis of inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, which is a key regulator of apoptosis.[10][13][14]

Case Study: Synthesis of a Key Intermediate for Venetoclax

Venetoclax (ABT-199) is a potent and selective Bcl-2 inhibitor used in the treatment of certain types of leukemia.[10][13] The synthesis of Venetoclax involves the preparation of complex heterocyclic intermediates, and 4,5-dichloro-2-fluoronitrobenzene can serve as a starting material for a key fragment of the final molecule.

While specific, detailed protocols for the synthesis of Venetoclax intermediates from 4,5-dichloro-2-fluoronitrobenzene are proprietary, the general synthetic strategy involves an initial SₙAr reaction followed by a series of transformations to build the complex molecular architecture.

Venetoclax_Intermediate_Synthesis A 4,5-Dichloro-2-fluoronitrobenzene B SₙAr Reaction A->B Nucleophile C Substituted Nitrobenzene B->C D Reduction of Nitro Group C->D Reducing Agent E Substituted Aniline D->E F Further Transformations E->F G Key Venetoclax Intermediate F->G

Caption: General synthetic approach to a Venetoclax intermediate.

Safety and Handling

4,5-Dichloro-2-fluoronitrobenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12] Always consult the Safety Data Sheet (SDS) before handling this compound.

Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

  • Respiratory protection if ventilation is inadequate

First Aid Measures:

  • After inhalation: Move to fresh air.

  • In case of skin contact: Wash off with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water.

  • After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

4,5-Dichloro-2-fluoronitrobenzene is a versatile and highly reactive building block with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern allows for facile functionalization via nucleophilic aromatic substitution, making it a valuable tool for medicinal chemists. A thorough understanding of its properties, reactivity, and handling is crucial for its safe and effective use in research and development.

References

An In-depth Technical Guide to the Reactivity and Stability of 1,2-Dichloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-4-fluoro-5-nitrobenzene is a poly-substituted aromatic compound of significant interest in the chemical, pharmaceutical, and agricultural industries.[1][2] Its utility stems from a unique arrangement of electron-withdrawing substituents on the benzene ring, which imparts a distinct and highly exploitable reactivity profile. This guide provides a comprehensive analysis of the molecule's chemical behavior, focusing on the principles governing its reactivity, regioselectivity in substitution reactions, and its overall stability. We will delve into the mechanistic underpinnings of its primary reaction pathway—Nucleophilic Aromatic Substitution (SNAr)—and provide practical, field-proven insights into its handling and application in synthesis.

Introduction: A Versatile Synthetic Building Block

This compound, with CAS Number 2339-78-8, is a crucial intermediate in the synthesis of complex organic molecules.[1][3] Its structure is characterized by a benzene ring functionalized with two chlorine atoms, a fluorine atom, and a powerful electron-withdrawing nitro group. This specific arrangement activates the molecule for a range of chemical transformations, making it a valuable precursor for creating anti-inflammatory agents, anti-cancer drugs, and effective pesticides and herbicides.[1] Understanding the electronic interplay of its substituents is paramount to predicting its behavior and designing efficient synthetic routes.

Chemical Structure

The structure of this compound is foundational to its reactivity.

Caption: Structure of this compound.

Physicochemical and Safety Data

A clear understanding of the compound's physical properties and hazard profile is essential for safe and effective laboratory use.

Physicochemical Properties

The key physical and chemical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 2339-78-8[3][4]
Molecular Formula C₆H₂Cl₂FNO₂[1][3][4]
Molecular Weight 209.99 g/mol [1][4]
Appearance White to yellow or orange powder/lump[1]
Melting Point 17 °C (lit.)[1][5]
Boiling Point 247 °C (lit.)[1]
Density ~1.6 g/mL at 25 °C (lit.)[1]
Flash Point 113 °C (235.4 °F) - closed cup[6]
GHS Hazard Information

This compound is hazardous and must be handled with appropriate precautions.[4]

GHS ClassificationHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
STOT, Single Exposure (Category 3)H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple suppliers.[4]

Handling Protocol: Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]

Core Reactivity Analysis: The Dominance of SNAr

The reactivity of this compound is overwhelmingly dictated by the powerful electron-withdrawing nature of the nitro group. This group deactivates the ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr) .[8][9]

Electronic Effects of Substituents
  • Nitro Group (-NO₂): This is the dominant activating group. Through both inductive effects (-I) and resonance effects (-M), it withdraws electron density from the aromatic ring. This withdrawal is most pronounced at the ortho and para positions relative to the nitro group, making these carbons highly electrophilic and susceptible to nucleophilic attack.[9][10]

  • Halogens (-F, -Cl): Fluorine and chlorine are both electronegative and withdraw electron density via the inductive effect (-I). While they have a weak resonance donation effect (+M), the inductive withdrawal is dominant, further increasing the ring's electrophilicity.

The SNAr Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks an activated carbon atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[8] The leaving group (a halide in this case) is then eliminated, restoring the ring's aromaticity.[8][9]

snar_mechanism start This compound + Nucleophile (Nu⁻) step1 Step 1: Nucleophilic Attack (Rate-Determining Step) start->step1 Addition intermediate Formation of resonance-stabilized Meisenheimer Complex step1->intermediate step2 Step 2: Elimination of Leaving Group intermediate->step2 Aromaticity is restored product Substituted Product + Halide Ion (X⁻) step2->product

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

The Critical Question: Which Halogen is Replaced?

The key to utilizing this compound is predicting which halogen will be substituted. This is determined by two factors: the position relative to the activating nitro group and the nature of the leaving group.

  • Positional Activation: Nucleophilic attack is only viable at positions ortho or para to the nitro group, as only these positions allow the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing nitro group.[9][10]

    • C1-Cl: This chlorine is ortho to the -NO₂ group. This position is activated.

    • C4-F: This fluorine is para to the -NO₂ group. This position is activated.

    • C2-Cl: This chlorine is meta to the -NO₂ group. Attack at this position does not allow for resonance stabilization by the nitro group. This position is essentially unreactive to SNAr. [10][11]

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine makes the carbon it is attached to (C4) highly electrophilic, facilitating the initial attack. Furthermore, fluorine is an excellent leaving group in this context. Therefore, nucleophilic substitution will preferentially occur at the C4 position, displacing the fluoride ion . The C-F bond is more polarized and the fluorine's high electronegativity helps to stabilize the transition state leading to the Meisenheimer complex.

Stability Profile

This compound is stable under standard storage conditions.[1][2]

  • Thermal Stability: It has a high boiling point of 247 °C, indicating good thermal stability.[1] However, like many nitroaromatic compounds, it may decompose at very high temperatures, potentially releasing toxic fumes of nitrogen oxides (NOx) and hydrogen halides (HCl, HF).[12]

  • Chemical Stability: It is generally stable in neutral and acidic media. In the presence of strong bases and nucleophiles, it will readily undergo the SNAr reaction as described above.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents.[7]

Exemplary Experimental Protocol: Synthesis of a Substituted Aniline Derivative

This protocol details a representative SNAr reaction, demonstrating the selective substitution of the fluorine atom.

Reaction: Reaction of this compound with Benzylamine.

workflow reagents 1. Dissolve substrate in Aprotic Solvent (e.g., DMF) 2. Add Base (e.g., K₂CO₃) addition Add Benzylamine dropwise at Room Temp. reagents->addition reaction Heat reaction mixture (e.g., 80-100°C) Monitor by TLC/LC-MS addition->reaction workup 1. Cool to RT 2. Quench with Water 3. Extract with Organic Solvent (e.g., Ethyl Acetate) reaction->workup purify 1. Dry organic layer (Na₂SO₄) 2. Concentrate in vacuo 3. Purify by Column Chromatography workup->purify product Characterize final product (NMR, MS) purify->product

References

A Technical Guide to the Procurement and Application of 1,2-Dichloro-4-fluoro-5-nitrobenzene for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, evaluation, and application of 1,2-Dichloro-4-fluoro-5-nitrobenzene (CAS No. 2339-78-8), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale and regulatory context crucial for its effective and compliant use in a research and development setting.

Introduction: The Strategic Importance of this compound in Synthesis

This compound is a poly-substituted aromatic compound of significant interest in medicinal and agricultural chemistry. Its utility stems from the unique arrangement of its functional groups: two chlorine atoms, a fluorine atom, and a nitro group on a benzene ring. This specific substitution pattern renders the molecule highly reactive towards nucleophilic aromatic substitution (SNAr), making it a versatile building block for the synthesis of complex heterocyclic structures.[1]

The electron-withdrawing nature of the nitro group, coupled with the halogen substituents, activates the aromatic ring for nucleophilic attack. This reactivity is harnessed in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and anti-cancer agents, as well as in the formulation of potent pesticides and herbicides.[1] A notable application is in the synthesis of quinolone antibiotics, a class of broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase.

Sourcing and Supplier Qualification

The selection of a reliable commercial supplier for a critical starting material like this compound is a foundational step that significantly impacts the reproducibility of research and the quality of the final drug substance. A meticulous supplier qualification process is therefore not merely a procurement exercise but a critical component of risk management in drug development.

Identifying Potential Commercial Suppliers

A survey of the chemical supplier landscape reveals several companies that offer this compound, often with varying purity grades and in different quantities. Notable suppliers include:

SupplierStated PurityAvailable Quantities
Synquest Labs 97%25 g, 100 g, Bulk
Chem-Impex ≥ 98% (GC)Inquire for details
Sigma-Aldrich 95%Inquire for details
Thermo Scientific Chemicals 95%100 g[2]
Echemi (China Skyrun Industrial Co.,ltd) Industrial/Pharmaceutical GradeInquire for details

This list is not exhaustive, and researchers are encouraged to conduct their own market surveys. The choice of supplier will depend on a combination of factors including the required purity, scale of the project, and the level of documentation and regulatory support needed.

The Supplier Qualification Workflow: A Step-by-Step Approach

A robust supplier qualification workflow is essential to ensure the consistent quality of the starting material. This process can be visualized as a decision-making flowchart:

cluster_0 Supplier Qualification Workflow start Identify Potential Suppliers request_info Request Technical & Quality Information (CoA, CoO, SDS, Impurity Profile) start->request_info evaluate_docs Evaluate Documentation for Completeness and Compliance request_info->evaluate_docs evaluate_docs->start Docs Unacceptable order_sample Order Sample for In-House Analysis evaluate_docs->order_sample Docs Acceptable lab_testing Perform Quality Control Testing (Identity, Purity, Impurity Profile) order_sample->lab_testing compare_results Compare Test Results with Supplier CoA and Internal Specifications lab_testing->compare_results compare_results->order_sample Discrepancy Found supplier_audit Conduct Supplier Audit (for GMP applications) compare_results->supplier_audit Results Match supplier_audit->start Audit Fails approve_supplier Approve Supplier and Establish Quality Agreement supplier_audit->approve_supplier Audit Successful end Qualified Supplier approve_supplier->end

Caption: A workflow for qualifying commercial suppliers of critical starting materials.

Quality Control and Analytical Characterization

The quality of this compound is paramount to the success of subsequent synthetic steps. Impurities in the starting material can lead to side reactions, the formation of unwanted by-products, and difficulties in purification, ultimately compromising the yield and purity of the final product.

Key Quality Attributes and Analytical Methods

A comprehensive Certificate of Analysis (CoA) from the supplier should detail the following key quality attributes, which should be independently verified.

ParameterAnalytical MethodPurpose
Identity 1H NMR, 13C NMR, FT-IRConfirms the chemical structure of the compound.
Purity Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)Quantifies the percentage of the desired compound.
Impurities GC-MS, LC-MSIdentifies and quantifies any organic or inorganic impurities.
Water Content Karl Fischer TitrationDetermines the amount of residual water, which can affect reactivity.
Melting Point Melting Point ApparatusA physical constant that can indicate purity.
Regulatory Considerations for Starting Materials

For drug development professionals, the selection and control of starting materials are subject to regulatory scrutiny. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances), provide a framework for the justification of starting material selection.

Key principles from these guidelines include:

  • Significant Structural Contribution: The starting material should be a significant structural fragment of the final API.

  • Well-Characterized: The chemical properties and structure of the starting material must be well-defined.

  • Impurity Control: A thorough understanding and control of the impurity profile of the starting material are essential. Any changes in the synthetic route of the starting material by the supplier must be communicated and evaluated for their potential impact on the API's quality.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative, detailed protocol for a nucleophilic aromatic substitution reaction using a substrate related to this compound, based on procedures described in the synthesis of fluoroquinolone antibiotics. This protocol is intended as a guide and may require optimization for specific applications.

Synthesis of a Fluoroquinolone Intermediate

This protocol outlines the reaction of a dichlorofluoronitrobenzene derivative with a cyclic amine, a common step in the synthesis of many fluoroquinolone antibiotics.

Reaction Scheme:

reactant1 This compound product Substituted Piperazinyl Nitrobenzene reactant1->product Nucleophilic Aromatic Substitution reactant2 Piperazine reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., DMSO) reagents->product

Caption: General reaction scheme for the nucleophilic aromatic substitution of this compound with piperazine.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (K2CO3, 2.0 eq) as a base, followed by the slow addition of piperazine (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time will vary depending on the specific substrates and conditions but is typically in the range of 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired product in high purity.

  • Characterization: Confirm the structure and purity of the final product using the analytical techniques outlined in Section 3.1.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Hazard Statements: This compound is typically classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its chemical properties, a rigorous supplier qualification process, and strict adherence to safety protocols are essential for its successful and compliant use in a research and development environment. By following the principles and procedures outlined in this guide, researchers and drug development professionals can effectively leverage the synthetic potential of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 1,2-Dichloro-4-fluoro-5-nitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of 1,2-dichloro-4-fluoro-5-nitrobenzene as a pivotal starting material in the synthesis of complex pharmaceutical intermediates. We provide in-depth technical protocols, mechanistic insights, and experimental workflows, with a specific focus on the synthesis of 2,4-dichloro-5-methoxyaniline, a key building block for several tyrosine kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of novel therapeutics.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound that serves as a versatile precursor in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility is derived from a unique combination of reactive sites: three halogen atoms with differential reactivity and a nitro group that can be readily transformed into other functionalities. The strong electron-withdrawing nature of the nitro group significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), making it an excellent substrate for constructing complex molecular architectures.[3]

This guide will focus on a practical and efficient synthetic pathway to produce 2,4-dichloro-5-methoxyaniline, a crucial intermediate in the synthesis of several targeted cancer therapies, including the tyrosine kinase inhibitor Bosutinib.[3] By leveraging the distinct reactivity of the substituents on the this compound ring, a regioselective synthesis of this high-value intermediate can be achieved.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the materials involved is fundamental to successful synthesis and process scale-up.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound2339-78-8C₆H₂Cl₂FNO₂209.9917247
1,2-Dichloro-4-methoxy-5-nitrobenzeneN/AC₇H₅Cl₂NO₃222.03N/AN/A
2,4-Dichloro-5-methoxyaniline98446-49-2C₇H₇Cl₂NO192.04N/AN/A

Synthetic Pathway Overview: From Starting Material to Key Intermediate

The transformation of this compound to 2,4-dichloro-5-methoxyaniline is a two-step process. The first step involves a regioselective nucleophilic aromatic substitution of the fluorine atom with a methoxy group. The second step is the reduction of the nitro group to an amine.

G A This compound B Nucleophilic Aromatic Substitution (SNA_r) A->B C 1,2-Dichloro-4-methoxy-5-nitrobenzene B->C D Nitro Group Reduction C->D E 2,4-Dichloro-5-methoxyaniline (Key Intermediate for Bosutinib) D->E

Caption: Synthetic pathway from this compound to 2,4-dichloro-5-methoxyaniline.

Experimental Protocols

Step 1: Regioselective Synthesis of 1,2-Dichloro-4-methoxy-5-nitrobenzene via Nucleophilic Aromatic Substitution

Mechanistic Rationale: The fluorine atom at the C-4 position is preferentially substituted by the methoxide nucleophile over the chlorine atoms at C-1 and C-2. This regioselectivity is governed by the powerful electron-withdrawing effect of the nitro group at C-5, which activates the para position (C-4) for nucleophilic attack more strongly than the ortho (C-6, unsubstituted) and meta (C-1, C-2) positions. The attack of the nucleophile at C-4 leads to the formation of a resonance-stabilized Meisenheimer complex, which then expels the fluoride anion to yield the product.[3][4] Fluorine is an excellent leaving group in SNAr reactions, further favoring this transformation.[5]

G cluster_0 SNA_r Mechanism A Methoxide (CH3O-) C Meisenheimer Complex (Resonance Stabilized) A->C B This compound B->C D Fluoride Ion (F-) C->D E 1,2-Dichloro-4-methoxy-5-nitrobenzene C->E

Caption: Mechanism of nucleophilic aromatic substitution.

Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous methanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add this compound (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding deionized water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude 1,2-dichloro-4-methoxy-5-nitrobenzene can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Reduction of 1,2-Dichloro-4-methoxy-5-nitrobenzene to 2,4-Dichloro-5-methoxyaniline

Mechanistic Rationale: The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available for this conversion, including catalytic hydrogenation and the use of metal reductants in acidic media.[6][7] For this protocol, we will detail the use of iron powder in the presence of an acid, a cost-effective and scalable method. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, which are ultimately reduced to the amine.[8]

Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, create a suspension of 1,2-dichloro-4-methoxy-5-nitrobenzene (1.0 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Acid Addition: To the stirred suspension, add a catalytic amount of hydrochloric acid or acetic acid to activate the iron.

  • Reaction Conditions: Heat the mixture to reflux (70-80 °C) for 2-4 hours. The reaction is often exothermic and may require initial cooling. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Extraction and Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the remaining aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of 8-9. Extract the product with an organic solvent like ethyl acetate.

  • Final Product Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 2,4-dichloro-5-methoxyaniline. The product can be further purified by distillation under reduced pressure or by recrystallization.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. The protocols detailed herein provide a robust and scalable pathway to 2,4-dichloro-5-methoxyaniline, a key intermediate for the synthesis of important kinase inhibitors. The regioselectivity of the nucleophilic aromatic substitution and the efficiency of the subsequent nitro group reduction make this a compelling synthetic route for medicinal and process chemists. Careful control of reaction conditions and appropriate analytical monitoring are crucial for achieving high yields and purity.

References

Application Notes and Protocols for 1,2-Dichloro-4-fluoro-5-nitrobenzene in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,2-Dichloro-4-fluoro-5-nitrobenzene in Modern Agrochemical Synthesis

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a variety of modern agrochemicals.[1] Its utility stems from the unique arrangement of electron-withdrawing and leaving groups on the benzene ring. The nitro group, a powerful electron-withdrawing moiety, activates the ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many active ingredients.[2][3] The presence of three halogen atoms (two chlorine and one fluorine) at specific positions offers chemists a versatile platform for selective chemical modifications, allowing for the precise construction of complex herbicidal and fungicidal molecules.

The fluorine atom, in particular, is a favored leaving group in SNAr reactions, while the chlorine atoms can be displaced under different reaction conditions or remain as integral parts of the final agrochemical structure. This differential reactivity is a key advantage, enabling sequential and regioselective substitutions. This strategic placement of functional groups makes this compound an invaluable intermediate for developing novel crop protection agents with enhanced efficacy and targeted modes of action.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in agrochemical research, with a specific focus on its role in the synthesis of the potent herbicide, saflufenacil.

Core Application: Synthesis of the Herbicide Saflufenacil

A prominent example of the application of this compound is in the multi-step synthesis of saflufenacil. Saflufenacil is a pyrimidinedione herbicide that acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[4] This inhibition leads to the accumulation of protoporphyrin IX, a photosensitizing molecule that causes rapid cell membrane disruption and plant death.[4]

The synthesis of saflufenacil from this compound proceeds through a key intermediate, 2-chloro-4-fluoro-5-nitrobenzoic acid. The following sections provide detailed protocols for this synthetic pathway.

Synthetic Pathway Overview

The overall synthetic route from a precursor of this compound to saflufenacil is a multi-step process that involves nitration, oxidation, reduction, and a series of condensation and cyclization reactions. The journey begins with the synthesis of the crucial intermediate, 2-chloro-4-fluoro-5-nitrobenzoic acid.

Saflufenacil_Synthesis_Overview A 2-Chloro-4-fluorotoluene B This compound Precursor A->B Nitration C 2-Chloro-4-fluoro-5-nitrobenzoic acid B->C Oxidation D 2-Chloro-4-fluoro-5-aminobenzoic acid C->D Reduction E Saflufenacil D->E Multi-step condensation & cyclization

Caption: High-level overview of the synthetic pathway to Saflufenacil.

Experimental Protocols

The following protocols are derived from established patent literature and provide a detailed, step-by-step guide for the synthesis of saflufenacil intermediates.

Protocol 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

This protocol details the synthesis of the key intermediate, 2-chloro-4-fluoro-5-nitrobenzoic acid, from a precursor that can be synthesized from 2-chloro-4-fluorotoluene.

Materials:

  • 2-Chloro-4-fluorobenzylidene dichloride

  • Mixed acid (concentrated nitric acid and concentrated sulfuric acid)

  • Solvent (e.g., dichloroethane)

  • Ice

  • Water

Procedure:

  • Nitration: Dissolve 2-chloro-4-fluorobenzylidene dichloride in an appropriate solvent such as dichloroethane in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.[5]

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.[6]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).[6]

  • Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[7]

  • Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution.

  • The resulting crude 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is then subjected to hydrolysis and oxidation to yield 2-chloro-4-fluoro-5-nitrobenzoic acid. This can be achieved by heating with sulfuric acid.[7]

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-chloro-4-fluoro-5-nitrobenzoic acid.

Quantitative Data:

ParameterValueReference
Starting Material2-Chloro-4-fluorotoluene[5]
Final Product2-Chloro-4-fluoro-5-nitrobenzoic acid[5]
Overall Yield>80%[5]
Purity (by HPLC)>97%[8]
Protocol 2: Synthesis of Saflufenacil from 2-Chloro-4-fluoro-5-nitrobenzoic Acid

This part of the synthesis involves the reduction of the nitro group to an amine, followed by a series of reactions to build the pyrimidinedione ring and attach the sulfamoyl side chain.

Step 1: Reduction of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

Materials:

  • 2-Chloro-4-fluoro-5-nitrobenzoic acid

  • Iron powder

  • Acetic acid

  • Water

Procedure:

  • To a suspension of iron powder in a mixture of acetic acid and water, heat the mixture to reflux.

  • Slowly add 2-chloro-4-fluoro-5-nitrobenzoic acid to the refluxing mixture.

  • After the addition is complete, continue refluxing for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-chloro-4-fluoro-5-aminobenzoic acid, which can be used in the next step without further purification.

Step 2: Formation of the Pyrimidinedione Ring and Final Product

The synthesis of saflufenacil from 2-chloro-4-fluoro-5-aminobenzoic acid is a complex process involving multiple steps, often performed as a one-pot synthesis or with the isolation of key intermediates. A patented method involves the reaction of the substituted aniline with an oxazinone derivative.[4]

Materials:

  • 2-Chloro-4-fluoro-5-aminobenzoic acid

  • 2-Dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one

  • Acetic acid

  • Thionyl chloride

  • N-methyl-N-isopropylsulfamoyl amide

Procedure Overview:

  • Pyrimidinedione Ring Formation: 2-chloro-4-fluoro-5-aminobenzoic acid is reacted with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid at elevated temperatures. This reaction forms the core pyrimidinedione structure of saflufenacil.[4] A yield of over 90% for this key step has been reported.[4]

  • Acid Chloride Formation: The resulting carboxylic acid is then converted to its more reactive acid chloride by treatment with a chlorinating agent like thionyl chloride.

  • Final Condensation: The acid chloride is then reacted with N-methyl-N-isopropylsulfamoyl amide to form the final saflufenacil product.

Quantitative Data for Saflufenacil Synthesis:

ParameterValueReference
Starting Material2-Chloro-4-fluoro-5-aminobenzoic acid[4]
Key Reagent2-Dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one[4]
Yield of Pyrimidinedione intermediate>90%[4]
Overall Yield (from the aminobenzoic acid)48.6% (over 8 steps in one reported synthesis)[9]
Final Product Purity (by HPLC)98.7%[9]

Experimental Workflow Diagram

Saflufenacil_Workflow cluster_step1 Step 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid cluster_step2 Step 2: Synthesis of Saflufenacil A Nitration of 2-chloro-4-fluorobenzylidene dichloride B Hydrolysis & Oxidation A->B C Precipitation & Filtration B->C D Reduction of Nitro Group C->D Intermediate Product E Pyrimidinedione Ring Formation D->E F Acid Chloride Formation E->F G Final Condensation F->G H Purification G->H

Caption: Detailed workflow for the synthesis of Saflufenacil.

Safety and Handling Considerations

This compound and its derivatives, as well as the reagents used in the synthesis of saflufenacil, are hazardous chemicals. All experimental work should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for each chemical before use to understand its specific hazards and handling precautions.

Conclusion

This compound is a cornerstone intermediate in the synthesis of complex agrochemicals, exemplified by the herbicide saflufenacil. Its unique substitution pattern allows for a series of high-yield chemical transformations that are crucial for building the intricate molecular architecture of modern crop protection agents. The protocols and data presented in these application notes provide a comprehensive guide for researchers to leverage the synthetic potential of this versatile building block in the development of new and effective agrochemicals.

References

Introduction: The Strategic Advantage of a Polysubstituted Aromatic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Application of 1,2-Dichloro-4-fluoro-5-nitrobenzene in Complex Organic Synthesis

This compound is a highly functionalized aromatic compound that serves as a versatile and powerful intermediate in modern organic synthesis. Its utility stems from the specific arrangement of its substituents: two chlorine atoms, a highly reactive fluorine atom, and a strongly electron-withdrawing nitro group. This unique combination provides chemists with a platform for sequential and regioselective reactions, making it an essential building block in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[1][2]

The presence of the nitro group significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), while the differential reactivity of the halogen atoms (F >> Cl) allows for controlled, stepwise functionalization. Furthermore, the nitro group itself can be readily transformed into an amino group, unlocking a host of subsequent synthetic possibilities, including the formation of various heterocyclic scaffolds. This guide provides a detailed exploration of the chemical principles governing its reactivity and offers practical, field-tested protocols for its application in the synthesis of valuable molecular frameworks.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is critical for its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 2339-78-8[3][4][5]
Molecular Formula C₆H₂Cl₂FNO₂[1][3][6]
Molecular Weight 209.99 g/mol [1][3][6]
Appearance White or colorless to yellow/orange powder, lump, or clear liquid[1][2]
Melting Point 17 °C[1][3][4]
Boiling Point 247 °C[1][2][3]
Density ~1.6 g/cm³[1][3]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[7][8]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5][6][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust or aerosols, use a NIOSH-approved respirator.[5][8][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]

Core Reactivity Principles: A Chemist's Guide

The synthetic power of this compound is rooted in two primary transformations: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction. The strategic interplay between these reactions allows for the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): Regioselective Functionalization

The nitro group (-NO₂) is a potent electron-withdrawing group, which activates the aromatic ring for attack by nucleophiles, particularly at the ortho and para positions.[10][11] In this molecule, the fluorine atom is para to the nitro group, and one chlorine atom (at C-2) is ortho. The high electronegativity and moderate carbon-halogen bond strength of fluorine make it an excellent leaving group in SNAr reactions, far more reactive than chlorine in this context. This differential reactivity is the cornerstone of its utility, enabling selective substitution of the fluorine atom while leaving the two chlorine atoms untouched.

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[10]

Workflow A This compound B Step 1: Nucleophilic Aromatic Substitution (SNAr) - Displace Fluorine with Nucleophile 1 (Nu1) A->B C Intermediate A (Nu1-substituted nitrobenzene) B->C D Step 2: Nitro Group Reduction - Convert NO₂ to NH₂ C->D E Intermediate B (o-phenylenediamine derivative) D->E F Step 3: Cyclization / Derivatization - React with Electrophile or Cyclizing Agent E->F G Final Product (e.g., Benzimidazole, Quinoxaline, etc.) F->G

References

Strategic Nucleophilic Aromatic Substitution (SNAr) Reactions of 1,2-Dichloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This technical guide provides an in-depth analysis of the nucleophilic substitution reactions of 1,2-dichloro-4-fluoro-5-nitrobenzene, a highly versatile intermediate in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanistic principles governing its reactivity and offers detailed protocols for its strategic functionalization.

The unique arrangement of three halogen atoms, each with distinct electronic and steric environments relative to a potent nitro-activating group, makes this compound a valuable scaffold. Its applications are widespread, serving as a key building block in the synthesis of pharmaceuticals, such as anti-inflammatory and anti-cancer agents, as well as agrochemicals like pesticides and herbicides.[1][2] This guide will explore the principles of regioselectivity and provide actionable protocols for leveraging this reagent in complex molecular design.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 2339-78-8[1][3][4]
Molecular Formula C₆H₂Cl₂FNO₂[1][3]
Molecular Weight 209.99 g/mol [1][3]
Appearance White or colorless to yellow/orange powder, lump, or clear liquid[1][2]
Melting Point 17 °C[1][4][5]
Boiling Point 247 °C[1][5]
Density ~1.6 g/cm³[1][5]

Part 1: The Mechanistic Foundation of Reactivity

Nucleophilic aromatic substitution (SNAr) is the cornerstone of this substrate's utility. The reaction proceeds through a distinct two-step addition-elimination mechanism, which is fundamentally different from aliphatic SN1/SN2 pathways.[6]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. This forms a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex .[6][7][8][9]

  • Elimination & Aromatization: The aromaticity is restored in the subsequent, typically rapid, step where the leaving group (a halide ion) is expelled.[7][9]

The presence of a strongly electron-withdrawing group, such as the nitro group (-NO₂) on the ring, is critical. This group activates the ring towards nucleophilic attack and stabilizes the Meisenheimer complex by delocalizing the negative charge through resonance.[6][8][10] This stabilization is most effective when the activating group is positioned ortho or para to the leaving group.[6][10][11]

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Unraveling Regioselectivity

For this compound, the key to synthetic strategy lies in predicting which halogen will be substituted. This is governed by two factors: the position relative to the nitro group and the intrinsic nature of the halogen as a leaving group in SNAr.

  • Electronic Activation: The nitro group is at C5.

    • The fluorine at C4 is ortho to the nitro group.

    • The chlorine at C2 is para to the nitro group.

    • The chlorine at C1 is meta to the nitro group. Nucleophilic attack at the ortho (C4) and para (C2) positions allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group, providing significant stabilization. Attack at the meta position (C1) does not permit this delocalization, rendering this site far less reactive.[10][11]

  • Leaving Group Ability: In SNAr reactions, the trend for halogen leaving group ability is F > Cl > Br > I . This is the reverse of the trend seen in SN1/SN2 reactions.[6] The rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to attack, accelerating the reaction.

Regioselectivity mol NO₂ F Cl Cl pos_C4 Position C4-F Ortho to -NO₂ High Activation mol:C4->pos_C4 pos_C2 Position C2-Cl Para to -NO₂ High Activation mol:C2->pos_C2 pos_C1 Position C1-Cl Meta to -NO₂ Low Activation mol:C1->pos_C1 lg_F Leaving Group Fluorine (Excellent) pos_C4->lg_F lg_Cl Leaving Group Chlorine (Good) pos_C2->lg_Cl react_low Lowest Reactivity pos_C1->react_low react_high Highest Reactivity lg_F->react_high react_med Moderate Reactivity lg_Cl->react_med

Logical flow for determining halide reactivity.

Part 2: Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize reaction conditions (temperature, time, solvent, and base) for specific nucleophiles. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Safety Note: this compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[3] Handle with care.

Protocol 1: Selective Monosubstitution with Amine Nucleophiles

This protocol details the selective replacement of the C4-fluorine with a primary or secondary amine.

  • Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.0 - 1.2 eq)

    • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Round-bottom flask, magnetic stirrer, condenser

    • Standard workup and purification equipment

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chosen anhydrous solvent.

    • Add the base (e.g., K₂CO₃) (2.0 - 3.0 eq) to the solution.

    • Add the amine nucleophile (1.0 - 1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2,5-dichloro-4-(substituted-amino)-1-nitrobenzene.

Protocol 2: Selective Monosubstitution with O- and S-Nucleophiles

This protocol describes a general procedure for reacting with alcohols, phenols, or thiols. The key difference is the in situ or prior generation of the corresponding alkoxide, phenoxide, or thiolate.

  • Materials:

    • This compound (1.0 eq)

    • Alcohol, Phenol, or Thiol (1.0 - 1.2 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup

    • Standard workup and purification equipment

  • Procedure:

    • Thiolate/Alkoxide Formation (NaH method): In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the alcohol or thiol (1.1 eq) in the same anhydrous solvent. Stir for 20-30 minutes at 0 °C to allow for the formation of the nucleophile.

    • Reaction: Slowly add a solution of this compound (1.0 eq) to the generated nucleophile solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Gentle heating may be required for less reactive nucleophiles.

    • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) or water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Substrate in Anhydrous Solvent prep2 Add Base / Generate Nucleophile prep1->prep2 react1 Add Nucleophile / Substrate Solution prep2->react1 react2 Stir at Optimal Temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench Reaction react3->workup1 Reaction Complete workup2 Aqueous Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify

General experimental workflow for SNAr reactions.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Utilizing 1,2-Dichloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Utilization of 1,2-Dichloro-4-fluoro-5-nitrobenzene in Anti-Inflammatory Drug Discovery

This compound is a versatile and highly functionalized aromatic compound that serves as a pivotal starting material in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory properties.[1][2] Its utility stems from the presence of multiple reactive sites, including three halogen atoms (two chlorine and one fluorine) and a nitro group, which can be selectively manipulated to construct complex heterocyclic scaffolds known to exhibit a range of biological activities. This guide provides an in-depth exploration of the synthetic pathways leveraging this starting material for the creation of potent anti-inflammatory compounds, with a focus on the synthesis of benzimidazole and quinoxaline derivatives.[3][4][5][6][7]

The key to harnessing the synthetic potential of this compound lies in understanding the principles of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, with the positions ortho and para to it being the most susceptible. In this specific molecule, the fluorine atom at the 4-position is para to the nitro group, making it the most labile halogen for substitution. This predictable regioselectivity allows for the strategic introduction of various nucleophiles, which is the first crucial step in building the desired heterocyclic systems.

This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the rationale behind the synthetic strategies for developing novel anti-inflammatory agents from this readily available precursor.

Core Synthetic Strategy: From Starting Material to Bioactive Heterocycles

The overarching synthetic strategy involves a multi-step sequence that begins with a regioselective nucleophilic aromatic substitution on this compound, followed by reduction of the nitro group and subsequent cyclization to form the desired heterocyclic core.

G A 1,2-Dichloro-4-fluoro- 5-nitrobenzene B Nucleophilic Aromatic Substitution (SNAr) A->B  + Nucleophile (e.g., Amine) C Substituted 2,4-dichloro-5-nitroaniline Derivative B->C D Reduction of Nitro Group C->D E Substituted o-Phenylenediamine Derivative D->E F Cyclization E->F  + Cyclizing Agent G Anti-inflammatory Heterocyclic Compound (e.g., Benzimidazole, Quinoxaline) F->G

Caption: General workflow for synthesizing anti-inflammatory agents.

Part 1: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities, including significant anti-inflammatory effects.[1][3][4][8] The synthesis of substituted benzimidazoles from this compound is a robust process that involves the initial formation of a substituted o-nitroaniline, followed by reductive cyclization.

Protocol 1: Synthesis of N-Aryl-2-chloro-5-fluoro-4-nitroaniline

This protocol details the initial nucleophilic aromatic substitution reaction to introduce an aryl amine, a critical step in forming the precursor for benzimidazole synthesis.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound209.99102.10 g
Substituted AnilineVaries12Varies
Triethylamine (TEA)101.19152.09 mL
N,N-Dimethylformamide (DMF)73.09-50 mL

Procedure:

  • To a stirred solution of this compound (10 mmol) in DMF (50 mL) in a round-bottom flask, add the substituted aniline (12 mmol) and triethylamine (15 mmol).

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (200 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DMF as Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the cation while leaving the nucleophile relatively free to react.

  • Triethylamine (TEA): TEA acts as a base to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Excess Aniline: A slight excess of the aniline nucleophile is used to ensure the complete consumption of the starting material.

Protocol 2: Reductive Cyclization to form Substituted Benzimidazoles

This protocol describes the conversion of the synthesized N-aryl-2-chloro-5-fluoro-4-nitroaniline into the corresponding benzimidazole derivative. This is a one-pot reductive cyclization process.[9]

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
N-Aryl-2-chloro-5-fluoro-4-nitroanilineVaries5Varies
Sodium Dithionite (Na₂S₂O₄)174.11203.48 g
Aldehyde (R-CHO)Varies6Varies
Ethanol46.07-50 mL

Procedure:

  • In a round-bottom flask, dissolve the N-aryl-2-chloro-5-fluoro-4-nitroaniline (5 mmol) and the desired aldehyde (6 mmol) in ethanol (50 mL).

  • Heat the mixture to reflux.

  • Slowly add sodium dithionite (20 mmol) portion-wise to the refluxing solution. The color of the solution will typically change, indicating the reduction of the nitro group.

  • Continue refluxing for an additional 2-4 hours after the addition of sodium dithionite is complete. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted benzimidazole.

Causality Behind Experimental Choices:

  • Sodium Dithionite: This is a mild and effective reducing agent for the conversion of nitro groups to amines in the presence of other functional groups.[9]

  • One-Pot Reaction: This approach is efficient as it combines the reduction of the nitro group and the cyclization with the aldehyde in a single step, saving time and resources.

G cluster_0 Synthesis of Benzimidazole Precursor cluster_1 Benzimidazole Formation A 1,2-Dichloro-4-fluoro- 5-nitrobenzene B SNAr with Substituted Aniline A->B C N-Aryl-2-chloro-5-fluoro- 4-nitroaniline B->C D N-Aryl-2-chloro-5-fluoro- 4-nitroaniline E Reductive Cyclization (Na₂S₂O₄, R-CHO) D->E F Substituted Benzimidazole Derivative E->F

Caption: Workflow for benzimidazole synthesis.

Part 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles that have shown promising anti-inflammatory activities.[5][6][7] The synthesis of quinoxalines from this compound requires the formation of a substituted o-phenylenediamine intermediate.

Protocol 3: Synthesis of 4-Amino-2-chloro-5-fluoronitrobenzene

This protocol outlines the selective amination of the starting material to produce the key intermediate for the synthesis of the o-phenylenediamine.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound209.99102.10 g
Aqueous Ammonia (28-30%)17.03 (as NH₃)5010 mL
Ethanol46.07-50 mL

Procedure:

  • In a sealed tube or a pressure vessel, dissolve this compound (10 mmol) in ethanol (50 mL).

  • Add aqueous ammonia (50 mmol).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 8-12 hours.

  • After cooling to room temperature, carefully open the vessel.

  • Pour the reaction mixture into water, and the product will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude 4-amino-2-chloro-5-fluoronitrobenzene can be purified by recrystallization.

Protocol 4: Synthesis of 3-Chloro-6-fluoro-benzene-1,2-diamine

This protocol describes the reduction of the nitro group of the previously synthesized intermediate to yield the o-phenylenediamine.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Amino-2-chloro-5-fluoronitrobenzene190.5650.95 g
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.63204.51 g
Concentrated Hydrochloric Acid (HCl)36.46-20 mL
Sodium Hydroxide (NaOH)40.00-As needed

Procedure:

  • Suspend 4-amino-2-chloro-5-fluoronitrobenzene (5 mmol) in concentrated hydrochloric acid (20 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath and add a solution of tin(II) chloride dihydrate (20 mmol) in concentrated HCl dropwise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-chloro-6-fluoro-benzene-1,2-diamine.

Protocol 5: Synthesis of Substituted Quinoxaline-2,3-diones

This protocol details the cyclization of the o-phenylenediamine with diethyl oxalate to form the quinoxaline-2,3-dione scaffold, which is a common core in anti-inflammatory agents.[2][10]

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Chloro-6-fluoro-benzene-1,2-diamine160.5830.48 g
Diethyl Oxalate146.143.30.45 mL
Ethanol46.07-30 mL

Procedure:

  • Dissolve 3-chloro-6-fluoro-benzene-1,2-diamine (3 mmol) and diethyl oxalate (3.3 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Reflux the reaction mixture for 4-6 hours. A precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the desired 6-chloro-7-fluoro-1,4-dihydroquinoxaline-2,3-dione.

G cluster_0 Synthesis of o-Phenylenediamine Intermediate cluster_1 Quinoxaline Formation A 1,2-Dichloro-4-fluoro- 5-nitrobenzene B SNAr with Aqueous Ammonia A->B C 4-Amino-2-chloro- 5-fluoronitrobenzene B->C D Reduction of Nitro Group (SnCl₂/HCl) C->D E 3-Chloro-6-fluoro- benzene-1,2-diamine D->E F 3-Chloro-6-fluoro- benzene-1,2-diamine G Cyclization with Diethyl Oxalate F->G H Substituted Quinoxaline-2,3-dione G->H

Caption: Workflow for quinoxaline synthesis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of heterocyclic compounds with potential anti-inflammatory activity. The predictable regioselectivity of nucleophilic aromatic substitution, coupled with well-established methods for nitro group reduction and cyclization, provides a reliable and efficient pathway to a diverse range of benzimidazole and quinoxaline derivatives. The protocols detailed in this guide offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel and potent anti-inflammatory agents. Further derivatization of the synthesized heterocyclic cores can lead to the discovery of new chemical entities with improved efficacy and safety profiles.

References

The Strategic Role of 1,2-Dichloro-4-fluoro-5-nitrobenzene in the Synthesis of High-Performance Specialty Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the critical role of 1,2-dichloro-4-fluoro-5-nitrobenzene as a highly versatile monomer in the production of specialty polymers. We delve into the underlying principles of its reactivity, focusing on the mechanism of nucleophilic aromatic substitution (SNAr) polymerization. This document provides researchers, scientists, and drug development professionals with detailed application notes and step-by-step protocols for the synthesis of advanced poly(aryl ether)s and their subsequent functionalization through the reduction of the pendant nitro group. The causality behind experimental choices, such as solvent and base selection, is thoroughly explained to provide a deeper understanding of the polymerization process. Furthermore, we present key characterization data and safety protocols to ensure the successful and safe implementation of these procedures in a laboratory setting.

Introduction: The unique value of this compound in polymer chemistry

This compound is a key building block in the synthesis of high-performance polymers, such as poly(aryl ether ketone)s (PAEKs) and other related systems. Its utility stems from a unique combination of reactive sites on the aromatic ring. The presence of a strong electron-withdrawing nitro group para to a fluorine atom and ortho to two chlorine atoms significantly activates the ring towards nucleophilic aromatic substitution (SNAr).[1][2] This activation allows for the relatively facile displacement of the halide leaving groups, particularly the highly reactive fluorine atom, by nucleophiles like bisphenates.[3]

The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I, which is opposite to their reactivity in SN1 and SN2 reactions.[4] This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[2] The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, thus accelerating the reaction.

The presence of the nitro group is not only crucial for activating the polymerization but also serves as a latent functional handle. After polymerization, the nitro group can be readily reduced to a primary amine. This amine functionality opens up a vast array of possibilities for post-polymerization modification, including cross-linking, grafting of other polymer chains, or the attachment of bioactive molecules, which is of particular interest in drug development and biomedical applications.

The underlying chemistry: Nucleophilic Aromatic Substitution (SNAr) Polymerization

The synthesis of specialty polymers using this compound is primarily achieved through a step-growth polycondensation reaction based on the SNAr mechanism. In a typical reaction, the monomer is reacted with a bisphenolic comonomer (e.g., Bisphenol A) in the presence of a weak base in a polar aprotic solvent.

The key steps of the polymerization are as follows:

  • Deprotonation of the Bisphenol: The weak base (e.g., potassium carbonate) deprotonates the hydroxyl groups of the bisphenol to form a more nucleophilic bisphenate.

  • Nucleophilic Attack: The bisphenate attacks the electron-deficient carbon atom bonded to the fluorine on the this compound monomer. This is the rate-determining step and results in the formation of a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, forming an ether linkage.

  • Chain Propagation: This process repeats, with the growing polymer chain ends reacting with monomers to increase the polymer's molecular weight.

The fluorine atom is selectively displaced over the chlorine atoms due to its higher reactivity in SNAr reactions. This allows for the formation of linear polymers. The remaining chlorine atoms can potentially be used for subsequent cross-linking reactions under more forcing conditions if desired.

Experimental Protocols

Materials and Equipment
Reagents Equipment
This compound (99%+)Four-necked round-bottom flask with overhead mechanical stirrer
Bisphenol A (polymer grade, 99%+)Dean-Stark trap and condenser
Anhydrous Potassium Carbonate (K₂CO₃), finely groundThermocouple and temperature controller
N,N-Dimethylacetamide (DMAc), anhydrousNitrogen or Argon inlet
Toluene, anhydrousBuchner funnel and filter paper
MethanolVacuum oven
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Magnetic stirrer and hotplate
Concentrated Hydrochloric Acid (HCl)Beakers, flasks, and other standard laboratory glassware
Ethanol
Protocol 1: Synthesis of Nitro-Functionalized Poly(aryl ether)

This protocol describes the synthesis of a high-molecular-weight poly(aryl ether) from this compound and Bisphenol A.

Step-by-Step Methodology:

  • Reactor Setup: Assemble a four-necked flask with a mechanical stirrer, a nitrogen inlet, a thermocouple, and a Dean-Stark trap fitted with a condenser. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the flask with this compound (1.00 eq), Bisphenol A (1.00 eq), and finely ground anhydrous potassium carbonate (1.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of approximately 25% (w/v). Then, add anhydrous toluene as an azeotroping agent (typically 10% of the DMAc volume).

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the removal of all water.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-170 °C to initiate polymerization. Monitor the viscosity of the reaction mixture. The reaction is typically complete within 6-12 hours, as indicated by a significant increase in viscosity.

  • Polymer Isolation: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot water to remove inorganic salts and then with methanol to remove residual solvent and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to a constant weight.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMAc or DMSO is essential to dissolve the polar reactants and the growing polymer chain.[3] It also effectively solvates the potassium carbonate, enhancing its basicity.

  • Base: Potassium carbonate is a weak base, which is sufficient to deprotonate the phenolic hydroxyl groups but not so strong as to cause unwanted side reactions. A slight excess is used to ensure complete reaction.

  • Temperature: The reaction is carried out at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions and polymer degradation.

  • Azeotropic Dehydration: The absence of water is critical for achieving high molecular weight, as water can act as a competing nucleophile and hydrolyze the activated halide.[3] The Dean-Stark trap is an effective way to remove trace amounts of water from the reactants and solvent.

Workflow Diagram:

polymerization_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble Dry Glassware charge Charge Reactants: - Monomer - Bisphenol A - K₂CO₃ setup->charge solvents Add Solvents: - DMAc - Toluene charge->solvents dehydrate Azeotropic Dehydration (140-150°C) solvents->dehydrate polymerize Polymerization (160-170°C) dehydrate->polymerize Remove Toluene precipitate Precipitate in Methanol polymerize->precipitate wash Wash with Water & Methanol precipitate->wash dry Vacuum Dry wash->dry final_product final_product dry->final_product Nitro-Functionalized Polymer

Caption: Workflow for the synthesis of nitro-functionalized poly(aryl ether).

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol details the conversion of the pendant nitro groups on the polymer backbone to amine functionalities using tin(II) chloride. This method is known for its high chemoselectivity and efficiency in reducing aromatic nitro groups.[1][5]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitro-functionalized polymer (1.0 eq based on the repeating unit) in a suitable solvent such as DMAc or NMP.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq per nitro group) to the polymer solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete. The progress can be monitored by FTIR spectroscopy by observing the disappearance of the nitro group stretching bands (typically around 1520 cm⁻¹ and 1350 cm⁻¹).

  • Neutralization and Precipitation: Cool the reaction mixture and slowly pour it into a large volume of a basic aqueous solution (e.g., 5% sodium bicarbonate) to neutralize the acid and precipitate the amino-functionalized polymer.

  • Purification: Collect the precipitate by filtration and wash it extensively with deionized water until the washings are neutral. Then, wash with ethanol to remove residual organic impurities.

  • Drying: Dry the final amino-functionalized polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a mild and selective reducing agent for aromatic nitro groups and is tolerant of many other functional groups, making it ideal for polymer modification.[6]

  • Solvent: A polar aprotic solvent is required to dissolve the starting polymer.

  • Neutralization: The reaction is performed under acidic conditions, so neutralization is necessary to obtain the free amine and to precipitate the polymer.

Reaction Scheme Diagram:

reduction_scheme start Nitro-Functionalized Polymer (-NO₂) product Amino-Functionalized Polymer (-NH₂) start->product Reduction reagents SnCl₂·2H₂O DMAc, 50-60°C

Caption: Reduction of the pendant nitro group to an amine.

Data Presentation and Characterization

The successful synthesis of the polymers should be confirmed through various analytical techniques. Below is a table of expected properties for a poly(aryl ether) synthesized from this compound and Bisphenol A.

Property Technique Expected Value/Observation
Structure Confirmation FTIR SpectroscopyDisappearance of O-H stretch (from bisphenol). Appearance of Ar-O-Ar stretch (~1240 cm⁻¹). Presence of NO₂ stretches (~1520, 1350 cm⁻¹).
¹H NMR SpectroscopyAppearance of characteristic aromatic proton signals from both monomer units in the expected integration ratio.
Thermal Stability Thermogravimetric Analysis (TGA)5% weight loss temperature (Td5) > 450 °C in N₂.
Glass Transition Temperature Differential Scanning Calorimetry (DSC)Tg in the range of 180-220 °C.
Molecular Weight Gel Permeation Chromatography (GPC)Mn > 25,000 g/mol ; Mw > 50,000 g/mol ; PDI ~ 2.0-2.5.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Keep away from heat and sources of ignition.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for detailed information before handling this chemical.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of high-performance specialty polymers. The strategic placement of its functional groups allows for facile polymerization via the SNAr mechanism and subsequent functionalization through the reduction of the nitro group. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the synthesis and application of novel polymers based on this unique building block. The resulting materials, with their high thermal stability and tunable functionality, hold significant promise for a wide range of applications, from advanced engineering plastics to functional materials for biomedical and pharmaceutical research.

References

Application Note & Protocol: Regioselective Nitration of 1,2-Dichloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The synthesis of substituted nitroaromatics is a cornerstone of modern organic chemistry, providing essential building blocks for a wide array of functional materials. 1,2-Dichloro-4-fluoro-5-nitrobenzene is a particularly valuable chemical intermediate, leveraged in the development of complex molecules for the pharmaceutical and agrochemical industries. Its unique arrangement of halogen and nitro functional groups imparts specific reactivity crucial for subsequent synthetic transformations.

This application note provides a comprehensive, field-proven protocol for the regioselective nitration of 1,2-dichloro-4-fluorobenzene. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic principles governing the reaction, outlines critical safety measures necessary for handling highly energetic reagents, and details a robust procedure for synthesis, purification, and characterization. The protocol is designed to be a self-validating system, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Reaction Principle and Mechanistic Rationale

The nitration of 1,2-dichloro-4-fluorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.

2.1 Generation of the Nitronium Ion

The nitronium ion is generated in situ through the reaction of concentrated nitric acid with a stronger dehydrating acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺[1][2].

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

2.2 Regioselectivity: Directing Effects in Action

The substitution pattern on the starting material, 1,2-dichloro-4-fluorobenzene, dictates the position of the incoming nitro group. Halogens (F, Cl) are deactivating substituents due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of resonance-based electron donation from their lone pairs.

In this specific substrate:

  • The fluorine atom at C4 directs ortho to the C3 and C5 positions.

  • The chlorine atom at C2 directs ortho to the C3 position and para to the C5 position.

  • The chlorine atom at C1 directs ortho to the C6 position and para to the C4 position (which is already substituted).

The directing effects converge, making the C5 position the most electronically favorable site for electrophilic attack. The C3 position is sterically hindered by the two adjacent chlorine atoms, further favoring substitution at C5. This convergence results in the highly regioselective formation of this compound[3][4].

Critical Safety Precautions: A Non-Negotiable Framework

Aromatic nitration with mixed acid is an inherently hazardous procedure due to the use of highly corrosive acids and the strongly exothermic nature of the reaction. Strict adherence to safety protocols is mandatory.[5]

  • Hazard Assessment: The reaction generates significant heat (exothermic) and can lead to thermal runaway if not properly controlled. Nitric acid and sulfuric acid are severely corrosive and can cause extreme burns[5].

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear acid-resistant gloves (e.g., butyl rubber or Viton), a chemical-resistant lab coat, certified safety goggles, and a full-face shield during all stages of the procedure[6].

  • Engineering Controls: All operations, including reagent preparation, reaction, and work-up, must be conducted inside a certified chemical fume hood with sufficient ventilation to prevent the inhalation of toxic fumes[5]. An emergency eyewash and shower station must be readily accessible.

  • Controlled Addition: The nitrating mixture must be prepared and added slowly and portion-wise to the substrate, with continuous monitoring of the internal reaction temperature. A rapid increase in temperature is a sign of a potential runaway reaction.

  • Quenching Protocol: Always pour the completed reaction mixture slowly onto a stirred slurry of crushed ice. Never add water or ice directly to the concentrated acid mixture, as this can cause violent boiling and splashing of corrosive material.

Materials and Equipment

Reagents & Materials
Reagent/MaterialGradePuritySupplier Example
1,2-Dichloro-4-fluorobenzeneReagent≥98%Sigma-Aldrich
Fuming Nitric Acid (HNO₃)ACS Reagent~90%MilliporeSigma
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent95-98%Fisher Scientific
Dichloromethane (CH₂Cl₂)ACS Grade≥99.5%VWR
Sodium Bicarbonate (NaHCO₃)Reagent-Standard Lab Supplier
Anhydrous Magnesium Sulfate (MgSO₄)Reagent-Standard Lab Supplier
Crushed Ice--Laboratory Ice Machine
Deionized Water--Laboratory Supply
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (125 mL)

  • Thermometer with adapter (-10 to 150 °C range)

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask (for drying agent removal)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Detailed Experimental Protocol

Preparation of the Nitrating Mixture (Mixed Acid)

Causality: This step must be performed in an ice bath to dissipate the heat generated from the exothermic mixing of the two acids, preventing premature degradation and ensuring safety.

  • In a 250 mL beaker placed in an ice bath, add 35.5 g (35.5 mL) of concentrated sulfuric acid (98%).

  • Begin stirring the sulfuric acid.

  • Slowly, via a pipette or dropping funnel, add 35.5 g (23.7 mL) of fuming nitric acid (90%) to the stirred sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition.

  • Once the addition is complete, allow the mixture to stir in the ice bath for an additional 10 minutes. This is your nitrating mixture.

Nitration Reaction

Causality: The dropwise addition of the mixed acid to the substrate at an elevated temperature (50-60 °C) ensures a controlled reaction rate. This temperature provides sufficient activation energy without promoting unwanted side reactions or a dangerous thermal runaway.[7]

  • Set up a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Charge the flask with 82.5 g of 1,2-dichloro-4-fluorobenzene.

  • Begin stirring and gently heat the substrate to 50 °C using a heating mantle.

  • Once the temperature is stable, begin the dropwise addition of the prepared nitrating mixture from the dropping funnel.

  • Carefully control the addition rate to maintain the internal reaction temperature between 50 °C and 60 °C . Use an ice bath for external cooling if the temperature rises too quickly. The total addition should take approximately 1-2 hours.

  • After the addition is complete, maintain the reaction mixture at 60 °C with stirring for an additional 3 hours to ensure the reaction goes to completion[7].

  • (Optional) Monitor the reaction progress by taking small aliquots and analyzing them via TLC or GC to confirm the consumption of the starting material.

Work-up and Isolation

Causality: Quenching on ice safely neutralizes the reactive nitronium ion and dilutes the strong acids. The subsequent washes with water and sodium bicarbonate are crucial to remove all acidic residues, which could otherwise degrade the product during storage or subsequent steps.[6]

  • Prepare a large beaker (1 L) containing approximately 500 g of crushed ice and 200 mL of cold water.

  • While stirring the ice slurry vigorously, slowly pour the completed reaction mixture from the flask into the beaker.

  • Allow the mixture to stir until all the ice has melted. The product may separate as a dense, pale-yellow oil.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layer sequentially with:

    • 200 mL of deionized water.

    • 200 mL of saturated sodium bicarbonate solution (vent the funnel frequently to release CO₂ gas).

    • 200 mL of brine (saturated NaCl solution).

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by vacuum distillation. Given its high boiling point, a good vacuum is required to prevent thermal decomposition.

Product Characterization

The final product should be a pale-yellow oil or low-melting solid. A successful synthesis will yield a product with the following characteristics.

PropertyValueSource
Chemical Formula C₆H₂Cl₂FNO₂[8]
Molecular Weight 209.99 g/mol [8]
Appearance Pale-yellow oil or solid-
Melting Point 17 °C[9]
Boiling Point 247 °C (at 760 mmHg)[9]
Density 1.596 g/mL at 25 °C

Recommended Analytical Methods:

  • GC-MS: To confirm the purity of the product and verify its molecular weight (M⁺ = 209.99).

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To provide unambiguous structural confirmation of the regiochemistry.

  • FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., Ar-NO₂, C-Cl, C-F).

Experimental Workflow Visualization

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep_acids Prepare Nitrating Mixture (HNO₃ + H₂SO₄) < 10 °C react Dropwise Addition of Mixed Acid (50-60 °C) prep_acids->react prep_reactor Charge Reactor with 1,2-dichloro-4-fluorobenzene prep_reactor->react stir Stir at 60 °C (3 hours) react->stir quench Quench on Ice-Water stir->quench extract Extract with CH₂Cl₂ quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Vacuum Distillation dry->purify characterize Characterize Product (GC-MS, NMR, FTIR) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient reaction time or temperature; Loss of product during work-up.Ensure reaction temperature is maintained at 60 °C for the full duration. Monitor reaction by TLC/GC. Perform extractions carefully to ensure complete recovery.
Dark-colored Product Overheating during reaction leading to side products (oxidation, dinitration).Maintain strict temperature control (50-60 °C). Ensure slow, controlled addition of the nitrating mixture.
Presence of Starting Material Insufficient nitrating agent; Reaction not run to completion.Use the specified stoichiometry. Increase reaction time at 60 °C and monitor by TLC/GC.
Formation of Dinitro Isomers Reaction temperature too high; Excess of nitrating agent.Adhere strictly to the recommended temperature range and stoichiometry.[1]

References

Application Notes and Protocols for the Safe Handling and Storage of 1,2-Dichloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate in Modern Synthesis

1,2-Dichloro-4-fluoro-5-nitrobenzene is a poly-functionalized aromatic compound of significant interest to researchers and process chemists in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique arrangement of electron-withdrawing groups (a nitro group and three halogen atoms) on the benzene ring, which activates the molecule for specific chemical transformations. The presence of chlorine and fluorine atoms provides differential reactivity, allowing for selective, stepwise reactions to build molecular complexity.[3] This makes it a valuable intermediate in the synthesis of targeted therapies, including anti-inflammatory and anti-cancer agents, as well as in the formulation of advanced pesticides and herbicides.[1][2]

However, the very features that make this compound a powerful synthetic tool also necessitate a thorough understanding of its potential hazards and the implementation of rigorous handling and storage protocols. This guide provides a comprehensive overview of the essential safety procedures, experimental considerations, and storage requirements for this compound, designed for professionals in research and drug development.

Physicochemical and Hazard Profile

A foundational element of safe handling is a clear understanding of the compound's intrinsic properties and associated hazards. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₂Cl₂FNO₂[4]
Molecular Weight 209.99 g/mol [4]
CAS Number 2339-78-8[4]
Appearance White or colorless to yellow/orange powder, lump, or clear liquid[1]
Melting Point 17 °C (lit.)[4]
Boiling Point 247 °C (lit.)[4]
Density 1.596 g/mL at 25 °C (lit.)
Flash Point 113 °C (235.4 °F) - closed cup
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Hazard Identification and Risk Mitigation

This compound is classified as a hazardous substance, and appropriate precautions are mandatory to prevent exposure and ensure a safe working environment.

Primary Hazards:
  • Toxicity: The compound is harmful through oral, dermal, and inhalation routes of exposure.

  • Irritation: It is a known skin and serious eye irritant. Inhalation may cause respiratory tract irritation.

Engineering Controls: The First Line of Defense

The primary approach to mitigating exposure is through robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure adequate general ventilation in the laboratory to maintain low background concentrations of any potential airborne contaminants.

Personal Protective Equipment (PPE): Essential for Direct Handling

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is recommended for extended handling periods.

  • Protective Clothing: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Experimental Protocols: From Bench to Reaction

The following protocols are designed to provide a framework for the safe handling of this compound in a research setting.

Workflow for Safe Handling and Storage

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation and Weighing cluster_reaction Reaction Setup and Execution cluster_workup Work-up and Purification cluster_storage_disposal Storage and Waste Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in a Chemical Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh Compound in a Tared, Sealed Container prep_fumehood->prep_weigh react_addition Add Compound to Solvent/Reaction Mixture prep_weigh->react_addition Transfer react_setup Set up Reaction in Fume Hood react_setup->react_addition react_monitor Monitor Reaction Progress react_addition->react_monitor workup_quench Quench Reaction (if necessary) react_monitor->workup_quench Completion workup_extract Perform Extraction workup_quench->workup_extract workup_purify Purify Product (e.g., Chromatography) workup_extract->workup_purify storage Store in a Cool, Dry, Well-Ventilated Area workup_purify->storage Store Purified Product disposal Dispose of Waste as Halogenated Organic Waste storage->disposal

Caption: A logical workflow for the safe handling of this compound.

Protocol 1: Weighing and Transfer
  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined above.

  • Fume Hood: Perform all operations within a certified chemical fume hood.

  • Weighing: Tare a clean, dry, and sealable container (e.g., a vial with a screw cap). Carefully transfer the desired amount of this compound into the container.

  • Sealing: Immediately seal the container to minimize the release of dust or vapors.

  • Cleaning: Decontaminate the spatula and weighing area with a suitable solvent (e.g., acetone) and wipe clean. Dispose of the cleaning materials as hazardous waste.

  • Transfer: For transfer to a reaction vessel, unseal the container within the fume hood and add the compound directly to the solvent or reaction mixture.

Protocol 2: Illustrative Nucleophilic Aromatic Substitution (SNAr) Reaction

The high degree of activation by the nitro group and halogens makes this compound an excellent substrate for SNAr reactions. The fluorine atom is generally the most labile leaving group in such systems, followed by the chlorine atoms. The following is a representative protocol for the reaction with a generic amine nucleophile.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an appropriate anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1-1.5 eq) followed by a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Storage and Waste Management: Ensuring Long-Term Safety

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage Procedures
  • Container: Store this compound in its original, tightly sealed container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal
  • Segregation: All waste containing this compound, including contaminated PPE, absorbent materials, and reaction byproducts, must be collected in a designated, labeled container for halogenated organic waste.

  • Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its reactivity, however, is intrinsically linked to its hazardous properties. By understanding its chemical nature, adhering to stringent safety protocols, and implementing the handling and storage procedures outlined in this guide, researchers can safely and effectively utilize this compound to advance their scientific objectives in drug discovery and development.

References

Application Notes & Protocols for the Safe Disposal of 1,2-Dichloro-4-fluoro-5-nitrobenzene Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2-Dichloro-4-fluoro-5-nitrobenzene is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for the reactivity conferred by its halogen and nitro functional groups.[1][2] However, these same properties render it hazardous, making the management and disposal of its waste a critical concern for laboratory safety and environmental protection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, segregation, and disposal of waste containing this compound, ensuring compliance with safety regulations and promoting sustainable laboratory practices.

Hazard Identification and Chemical Profile

A thorough understanding of the chemical's properties is foundational to its safe management. This compound (CAS No. 2339-78-8) is a halogenated nitroaromatic compound.[3][4] The presence of the nitro group, combined with the stable benzene ring, makes such compounds generally resistant to oxidative degradation and contributes to their toxicity.[5]

Physical and Chemical Properties

The key physical and chemical characteristics of this compound are summarized below. Its low melting point means it may be handled as either a low-melting solid or a liquid in a typical laboratory environment.[6][7]

PropertyValueReference(s)
CAS Number 2339-78-8[3][4]
Molecular Formula C₆H₂Cl₂FNO₂[3][4]
Molecular Weight 209.99 g/mol [3][4]
Appearance Pale yellow low-melting solid[7]
Melting Point 17 °C[3][6]
Boiling Point 247 °C[3]
Density 1.596 g/mL at 25 °C
Flash Point >110 °C (>230 °F)[3][7]
GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[4] All personnel handling this chemical must be familiar with its associated risks and the required personal protective equipment (PPE).

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[4]

  • Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.[4]

  • Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.[4]

  • Skin Irritation (Category 2) - H315: Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.[4]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system - H335: May cause respiratory irritation.[7]

Required PPE: Wear chemically resistant gloves (e.g., nitrile), safety goggles or glasses with side-shields, and a laboratory coat.[8][9] All handling of solids or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

Core Principles of Chemical Waste Management

The responsible management of laboratory waste follows a hierarchical approach that prioritizes waste reduction. Disposal is the final option after all other avenues have been considered. This hierarchy is a cornerstone of green chemistry and regulatory compliance.[10]

G A Source Reduction & Minimization B Reuse / Redistribute A->B If unavoidable C Treatment & Reclamation (Degradation) B->C If unusable D Compliant Disposal (Incineration / Landfill) C->D If residuals remain

Caption: The Waste Management Hierarchy.

Waste Minimization

The most effective strategy is to prevent waste generation at the source.[10]

  • Procurement: Order only the quantity of chemical required for your experiments to avoid surplus.[11][12]

  • Scale: Reduce the scale of experiments whenever feasible to minimize the volume of waste produced.[12]

  • Inventory Management: Maintain an accurate inventory of chemicals to prevent ordering duplicates and to track expiration dates.[11][12] Share surplus chemicals with other research groups.[12]

Waste Segregation

Proper segregation is the most critical step in the disposal process.[13] Mixing incompatible or different classes of waste can create dangerous reactions, complicates disposal, and significantly increases costs.[10]

  • Halogenated vs. Non-Halogenated: this compound waste is a halogenated organic waste . It must always be collected separately from non-halogenated organic waste.[14][15]

  • Liquid vs. Solid: Collect liquid and solid waste in separate containers.[11]

  • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste.[14]

  • Incompatibilities: Never mix this compound with strong bases or reducing agents, as this can lead to exothermic or violent reactions.[8]

On-Site Waste Collection and Storage Protocols

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12] This area must be under the control of laboratory personnel and equipped for secondary containment to manage potential spills.[10][16]

G cluster_0 Point of Generation (Fume Hood) cluster_1 Satellite Accumulation Area (SAA) A Experiment Generates Waste (e.g., reaction mixture, contaminated wipes) B Select Correct Waste Container (Halogenated Liquid / Solid) A->B Segregate C Affix & Fill Out Hazardous Waste Label D Add Waste to Container (Keep Closed When Not in Use) E Store in Secondary Containment Bin D->E Place F Request EHS Pickup (When Full or Near Time Limit) E->F Store & Monitor

Caption: Laboratory Waste Segregation and Collection Workflow.

Protocol 3.1: Accumulating Waste in a Satellite Accumulation Area
  • Container Selection: Choose a container made of a material compatible with this compound (e.g., glass or polyethylene). The container must be in good condition, leak-proof, and have a screw-top cap.[10][11]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department.[12][13] Clearly list all constituents, including "this compound," and estimate their percentages. Do not use abbreviations.

  • Accumulation: Add waste to the container. Never fill a liquid waste container more than 90% full to allow for vapor expansion.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[12][17] Funnels must be removed immediately after use.

  • Storage: Place the container in a designated SAA with secondary containment, such as a plastic tub, to contain any potential leaks.[10][16] Segregate from incompatible materials.[17]

  • Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), request a pickup from EHS.[12]

Disposal Methodologies

There are two primary routes for the final disposal of this compound waste: off-site disposal via a licensed contractor (the standard method) and chemical degradation (for specific circumstances).

Method A: Off-Site Disposal via Licensed Contractor (Primary Method)

For the vast majority of laboratories, all waste containing this chemical, whether concentrated, in solvent, or as contaminated solids, must be disposed of through a licensed hazardous waste management company.[18][19] This is the safest and most compliant method. The process involves following the collection protocols outlined in Section 3 and then handing the waste over to EHS for consolidation and shipment.

Method B: Chemical Degradation of Dilute Aqueous Waste

In specific situations where dilute aqueous solutions of this compound are generated, chemical degradation can be used as a final step in an experimental procedure to render the waste less hazardous. This protocol describes the reduction of the toxic nitro group to a less toxic aniline derivative using iron powder in an acidic medium.[19]

Causality: The nitro group (-NO₂) is strongly electron-withdrawing and contributes significantly to the compound's toxicity.[5] By reducing it to an amine group (-NH₂), the molecule's electronic properties are altered, typically resulting in a significant decrease in toxicity. Iron metal acts as the reducing agent, being oxidized from Fe⁰ to Fe²⁺/Fe³⁺ in the process. The acidic medium provides the protons necessary for the reaction.

Protocol 4.1: Reduction of Aqueous this compound

  • WARNING: This procedure must be performed by trained personnel in a certified chemical fume hood. The reaction can be exothermic.

  • Setup: In a reaction flask appropriately sized for the volume of aqueous waste, add a magnetic stir bar. Place the flask on a stir plate within a secondary container (e.g., a crystallizing dish).

  • Acidification: While stirring, slowly add dilute hydrochloric acid or acetic acid to the aqueous waste solution until the pH is between 2 and 3.[19] Monitor the pH using a calibrated meter or pH paper.

  • Addition of Reducing Agent: Slowly and portion-wise, add an excess of fine iron powder (approx. 3-5 molar equivalents relative to the nitroaromatic compound) to the stirring solution.[19] Monitor the temperature of the flask; if it becomes excessively warm, cool the flask in an ice bath.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture to a pH of ~7 by the slow addition of a sodium bicarbonate solution.[19] Be cautious, as this will generate CO₂ gas (foaming).

  • Final Disposal: The resulting mixture contains 3,4-dichloro-5-fluoroaniline and iron salts. While the primary hazard has been reduced, this final mixture must still be collected as hazardous aqueous waste (containing amines and heavy metals) and disposed of through your institution's EHS department.[19] Do not dispose of it down the drain.[20]

Method C: High-Temperature Incineration

High-temperature incineration is a highly effective technology for the complete destruction of halogenated organic compounds.[18][21] This process is exclusively performed at specialized, permitted hazardous waste treatment facilities.

Mechanism: In a controlled incinerator operating at temperatures of 800–1500°C, the organic material is destroyed.[22] The chlorine atoms are primarily converted to hydrogen chloride (HCl) gas. This acidic gas is then removed from the flue gas in a "scrubber" system, often by reacting it with a caustic solution before the cleaned emissions are released.[22][23] Improper incineration of chlorinated compounds can lead to the formation of highly toxic products of incomplete combustion (PICs), such as dioxins and furans, underscoring the need for this process to be handled by experts in specialized facilities.[24]

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood sash open.

  • PPE: Don appropriate PPE, including a lab coat, gloves, and safety goggles.

  • Contain & Absorb: For small spills, cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent pad.[19]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal.[19]

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional procedures.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,2-Dichloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1,2-dichloro-4-fluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material, a critical step for successful downstream applications in pharmaceutical and agrochemical synthesis.[1] This resource addresses common challenges encountered during the purification of this versatile intermediate, focusing on the removal of isomeric impurities and other process-related contaminants.

Understanding the Challenge: Common Impurities

The primary challenge in purifying this compound arises from the formation of positional isomers during the nitration of 1,2-dichloro-4-fluorobenzene. The directing effects of the chloro and fluoro substituents can lead to the formation of undesired isomers, which often possess very similar physical properties to the target compound, making separation difficult.

Potential Isomeric Impurities:

  • 1,2-Dichloro-4-fluoro-6-nitrobenzene: Formed by nitration at the position ortho to the fluorine atom.

  • 1,2-Dichloro-4-fluoro-3-nitrobenzene: Formed by nitration at the position ortho to a chlorine atom.

  • Other dichlorofluoronitrobenzene isomers: Depending on the precise starting materials and reaction conditions, other isomers may also be present in minor quantities.

These isomers often have close boiling points and similar polarities, necessitating carefully optimized purification strategies.

Purification Strategy Workflow

The selection of an appropriate purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below is a general workflow to guide your purification strategy.

PurificationWorkflow start Crude this compound purity_check1 Purity Check (TLC, GC, NMR) start->purity_check1 recrystallization Recrystallization purity_check2 Purity Check (TLC, GC, NMR) recrystallization->purity_check2 distillation Fractional Distillation (under reduced pressure) distillation->purity_check2 chromatography Flash Column Chromatography purity_check3 Purity Check (TLC, GC, NMR) chromatography->purity_check3 purity_check1->recrystallization Initial Purification (if solid) purity_check1->distillation For larger scale or close-boiling isomers decision Purity Acceptable? purity_check2->decision final_product High-Purity Product purity_check3->final_product decision->chromatography No, further purification needed decision->final_product Yes

Caption: A general workflow for the purification of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.

FAQs for Recrystallization:

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem with low-melting point compounds or when the solution is too concentrated.[2][3]

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[3][4]

    • Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask on a cooling hotplate or insulating it with glass wool.[3] This gives the molecules more time to arrange into a crystal lattice.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[3]

    • Change Solvent System: If the problem persists, you may need to choose a different solvent or a mixed solvent system with a lower boiling point.

Q2: I'm not getting any crystal formation, even after cooling in an ice bath.

A2: This is a common issue that usually points to two main causes: using too much solvent or having a supersaturated solution that is reluctant to crystallize.[2][3]

  • Troubleshooting Steps:

    • Reduce Solvent Volume: If you suspect you've used too much solvent, gently heat the solution to evaporate some of the solvent. Then, allow it to cool again.[2][3]

    • Induce Crystallization: As mentioned above, try scratching the flask or adding a seed crystal to overcome the energy barrier for nucleation.[3]

    • Check Solvent Choice: It's possible the compound is too soluble in the chosen solvent even at low temperatures. You may need to screen for a less effective solvent or use a mixed-solvent system where the compound is less soluble. A good starting point for halogenated nitroaromatics can be ethanol/water or toluene/heptane mixtures.[5]

Solvent Selection for Recrystallization of Halogenated Nitroaromatics:

Solvent/SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can induce crystallization.
Toluene/Heptane Toluene is a good solvent for many aromatic compounds, while heptane is a non-polar anti-solvent.
Isopropanol A good general-purpose solvent for moderately polar compounds.
Ethyl Acetate/Hexane A common mixed-solvent system for a wide range of polarities.[5]

Q3: The purity of my recrystallized product is still not satisfactory. What are the next steps?

A3: If a single recrystallization does not provide the desired purity, you have a few options:

  • Second Recrystallization: Performing a second recrystallization can often improve purity, especially if the initial impurity level was high.

  • Charcoal Treatment: If you observe colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Alternative Purification Method: If isomeric impurities are the main issue, recrystallization may not be effective due to their similar crystal lattice packing. In this case, you should consider flash column chromatography or fractional distillation.

Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities. For this compound and its isomers, finding the right solvent system is key to achieving good separation.

FAQs for Flash Column Chromatography:

Q1: My compound is streaking on the TLC plate, making it difficult to choose a good solvent system for the column.

A1: Streaking is a common issue with polar compounds on silica gel.[6] It can be caused by the compound being too polar for the solvent system, interactions with the acidic silica gel, or overloading the TLC plate.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Add a Modifier: Adding a small amount of a more polar solvent like methanol (up to 5%) or a few drops of acetic acid or triethylamine can help to improve the spot shape by competing for the active sites on the silica gel.

    • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica.[7]

Q2: I'm not getting good separation of the isomers on the column.

A2: Separating isomers with similar polarities is challenging and requires careful optimization of the chromatographic conditions.

  • Troubleshooting Steps:

    • Shallow Gradient: Use a very shallow solvent gradient during elution. This can help to resolve closely eluting compounds.[7]

    • Solvent System Optimization: Experiment with different solvent systems. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/hexane system can alter the selectivity and improve separation.

    • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, try adsorbing it onto a small amount of silica gel and then loading the dry powder onto the column. This can lead to sharper bands and better resolution.

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation efficiency.

Recommended Solvent Systems for Flash Chromatography:

Solvent SystemPolarityComments
Hexane/Ethyl Acetate Low to MediumA good starting point for many organic compounds.[8]
Hexane/Dichloromethane Low to MediumOffers different selectivity compared to ethyl acetate.
Toluene/Hexane LowCan be effective for separating aromatic isomers.

Q3: My compound seems to be decomposing on the silica gel column.

A3: Nitro compounds can sometimes be sensitive to the acidic nature of silica gel.[6][7]

  • Troubleshooting Steps:

    • Deactivate Silica Gel: You can deactivate the silica gel by adding a small percentage of triethylamine (e.g., 1%) to your eluent.[8] This will neutralize the acidic sites on the silica surface.

    • Use Alumina: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.[7]

    • Work Quickly: Minimize the time your compound spends on the column by using a slightly higher flow rate.

Fractional Distillation under Reduced Pressure

For larger quantities or when dealing with very close-boiling isomers, fractional distillation under reduced pressure can be an effective purification method. The reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition.[9][10][11]

FAQs for Fractional Distillation:

Q1: I'm not achieving good separation of the isomers even with a fractionating column.

A1: The efficiency of a fractional distillation depends on the column's efficiency (number of theoretical plates) and the difference in the boiling points of the components.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

    • Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can improve separation, but it will also increase the distillation time.

    • Ensure Slow and Steady Heating: Maintain a slow and steady distillation rate to allow the vapor-liquid equilibria to be established on each theoretical plate of the column.

    • Insulate the Column: Insulate the fractionating column to minimize heat loss and maintain a proper temperature gradient.

Q2: The pressure in my vacuum distillation setup is not stable.

A2: A stable vacuum is crucial for a successful distillation under reduced pressure, as the boiling point is highly dependent on pressure.

  • Troubleshooting Steps:

    • Check for Leaks: Carefully check all ground glass joints for leaks. Ensure they are properly greased and sealed.

    • Inspect Tubing: Use thick-walled vacuum tubing that will not collapse under reduced pressure. Check for any cracks or loose connections.[9]

    • Cold Trap: Use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your distillation setup and the vacuum pump to condense any volatile vapors that could contaminate the pump oil and affect its performance.

    • Pump Maintenance: Ensure your vacuum pump is in good working condition and the oil is clean.

Q3: My compound is solid at room temperature. How can I perform a fractional distillation?

A3: For solids with a melting point above ambient temperature, you will need to heat the distillation apparatus to prevent the compound from solidifying in the condenser and collection flask.

  • Procedure:

    • Heated Condenser: Use a jacketed condenser and circulate a heated fluid (e.g., water or oil) through it to keep the temperature above the melting point of your compound.

    • Heated Receiving Flask: Gently heat the receiving flask to prevent the distilled product from solidifying upon collection. A heat gun can be used carefully for this purpose.

    • Assemble and Insulate: Assemble the entire apparatus and then insulate it well to maintain a consistent temperature throughout.

Safety Precautions

This compound and related compounds are hazardous. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Consult the Safety Data Sheet (SDS) for detailed safety information before starting any experimental work.

References

Technical Support Center: Synthesis of 1,2-Dichloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-dichloro-4-fluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their work.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the potential side reactions encountered during the synthesis of this compound. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired product, and ensure the purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and improve the regioselectivity of the nitration?

A1: Isomer Formation and Mitigation Strategies

A common side reaction in the synthesis of this compound is the formation of regioisomers. The primary starting material for this synthesis is typically 1,2-dichloro-4-fluorobenzene. During the electrophilic aromatic substitution (nitration) reaction, the incoming nitro group is directed by the existing substituents on the benzene ring.

Cause of Isomer Formation:

The directing effects of the halogen substituents (chloro and fluoro groups) determine the position of nitration. Halogens are ortho, para-directors. In 1,2-dichloro-4-fluorobenzene, the positions ortho and para to the fluorine atom are sterically hindered by the adjacent chlorine atoms. The chlorine atoms also direct ortho and para. This leads to a mixture of products, with the desired this compound being the major product, but with other isomers also forming. The nitration of 1,2-dichlorobenzene, a related starting material, is known to produce a mixture of 1,2-dichloro-4-nitrobenzene and the 3-nitro isomer.[3]

Identification of Isomers:

Isomeric byproducts can be identified and quantified using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of isomers and their mass spectra for identification.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons.

Strategies to Improve Regioselectivity:

Controlling the reaction conditions is crucial for maximizing the yield of the desired isomer.

  • Temperature Control: Lowering the reaction temperature can often improve regioselectivity by favoring the thermodynamically more stable product.

  • Choice of Nitrating Agent: The composition of the nitrating mixture (typically a mixture of nitric acid and sulfuric acid) can influence the isomer ratio.[4] Experimenting with the ratio of these acids or using alternative nitrating agents may be beneficial.

  • Catalyst Modification: While not always applicable in simple nitrations, in some cases, the choice of acid catalyst can influence the steric and electronic environment of the reaction, thereby affecting isomer distribution. For instance, the use of phosphoric acid in the nitrating mixture has been shown to alter the isomer ratio in the nitration of dichlorobenzene.[5]

Side_Reaction_Isomer_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 1,2-Dichloro-4-fluorobenzene B This compound (Desired Product) A->B Nitration (HNO3/H2SO4) C Isomeric Byproducts A->C Nitration at other positions

Q2: I am observing the formation of dinitro compounds in my reaction mixture. How can I prevent this over-nitration?

A2: Over-Nitration and Its Prevention

The formation of dinitrated byproducts, such as 1,2-dichloro-4-fluoro-5,6-dinitrobenzene, is a common issue when the reaction conditions are too harsh.

Cause of Over-Nitration:

The presence of activating groups on the benzene ring can make the product of the first nitration susceptible to a second nitration. While halogens are deactivating overall, they are still ortho, para-directing. If the reaction temperature is too high or the concentration of the nitrating agent is excessive, the desired mononitrated product can undergo a subsequent nitration. The presence of 2,4-dinitrofluorobenzene has been noted as a byproduct in related nitration reactions.[6][7]

Strategies to Prevent Over-Nitration:

  • Control of Stoichiometry: Carefully control the molar ratio of the nitrating agent to the starting material. Using a slight excess of the nitrating agent is often sufficient to drive the reaction to completion without significant over-nitration.

  • Temperature Management: Maintain a low reaction temperature. Nitration reactions are typically exothermic, so efficient cooling is essential. Running the reaction at or below room temperature is often recommended.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.

  • Gradual Addition: Add the nitrating agent slowly to the solution of the starting material to maintain a low instantaneous concentration of the nitronium ion (NO₂⁺), the active electrophile.[4][8]

ParameterRecommended ConditionRationale
Temperature 0-25 °CMinimizes over-nitration and improves selectivity.
Nitrating Agent 1.0-1.1 equivalentsAvoids excess nitronium ion, reducing dinitration.[6]
Reaction Time Monitor by TLC/GCPrevents prolonged exposure of the product to nitrating conditions.
Addition Rate Slow, dropwiseMaintains low concentration of the electrophile.
Q3: My final product is difficult to purify. What are the likely impurities and what purification methods are most effective?

A3: Purification Challenges and Recommended Protocols

The primary impurities in the synthesis of this compound are typically unreacted starting material, isomeric byproducts, and dinitrated compounds.

Common Impurities:

  • 1,2-dichloro-4-fluorobenzene (Starting Material): Incomplete reaction.

  • Regioisomers of this compound: Formed due to the directing effects of the substituents.

  • Dinitrated byproducts: Resulting from over-nitration.

  • Sulfonated byproducts: If oleum or fuming sulfuric acid is used, sulfonation of the aromatic ring can occur.

Effective Purification Methods:

  • Crystallization: This is often the most effective method for removing isomeric impurities. The desired 1,2-dichloro-4-nitrobenzene has been shown to be separable from its 3-nitro isomer by fractional crystallization from the reaction mixture by adjusting the sulfuric acid concentration.[9] A similar principle may be applicable here.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from isomers and other byproducts. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

  • Washing: Washing the crude product with water and a dilute base (e.g., sodium bicarbonate solution) is important to remove residual acids.[7]

  • Sulfonation of Impurities: A method for purifying 1,2-dichloro-4-nitrobenzene involves treating the crude product with sulfur trioxide to preferentially sulfonate the undesired isomer, which can then be washed out.[10] This approach could potentially be adapted for the purification of this compound.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (Water & NaHCO3 wash) A->B C Removal of Acidic Impurities B->C D Crude Product B->D E Crystallization or Column Chromatography D->E F Pure this compound E->F G Isomers & Byproducts E->G

References

Technical Support Center: Overcoming Poor Solubility of 1,2-Dichloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1,2-Dichloro-4-fluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this versatile but often tricky reagent. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to ensure your reactions proceed efficiently and with high yields.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid at room temperature with a melting point of approximately 17°C.[1][2][3][4] It is generally poorly soluble in water but shows solubility in many common organic solvents. Its nonpolar, halogenated aromatic structure dictates its preference for less polar or polar aprotic solvents. While precise solubility data can be system-dependent, a general understanding of its behavior in different solvent classes is crucial for reaction design.

Q2: Why is addressing the poor solubility of this compound critical for reaction success?

A2: Poor solubility of a reactant can lead to several experimental issues, including:

  • Slowed Reaction Rates: In heterogeneous mixtures, the reaction can only occur at the interface between the solid reactant and the liquid phase, significantly limiting the frequency of molecular collisions.[5]

  • Incomplete Reactions: A significant portion of the reactant may remain undissolved and unreacted, leading to low conversion and poor yields.

  • Side Reactions: Extended reaction times and higher temperatures required to force a sluggish reaction to completion can often promote the formation of undesirable byproducts.

  • Poor Reproducibility: Inconsistent dissolution from run to run can lead to variable results, making it difficult to establish a reliable synthetic protocol.

Q3: In which types of reactions is this compound commonly used, and how does its solubility impact them?

A3: This compound is a key intermediate, particularly in nucleophilic aromatic substitution (SNAr) reactions and in the synthesis of pharmaceuticals and agrochemicals.[1][6] In SNAr reactions, an incoming nucleophile displaces one of the substituents on the aromatic ring, typically a halide. The electron-withdrawing nitro group activates the ring for this type of attack.[7][8] If the this compound is not adequately dissolved, the concentration of the electrophile in the solution phase is low, hampering the progress of these reactions.[9]

Troubleshooting Guide: Enhancing Solubility in Reactions

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions

Primary Cause: Insufficient concentration of this compound in the reaction medium due to poor solubility.

Solutions:

1. Solvent Selection and Optimization:

  • Rationale: The choice of solvent is the most critical factor influencing the solubility of the reactants. For SNAr reactions, polar aprotic solvents are generally preferred as they can effectively solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive, while also providing good solubility for the electrophile.[9]

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

  • Protocol:

    • Start by screening a range of polar aprotic solvents.

    • If a single solvent does not provide adequate solubility, consider using a co-solvent system. For instance, adding a small amount of DMSO or DMF to a solvent like THF can significantly enhance solubility.[10]

    • Always ensure your solvents are anhydrous, as water can deactivate many nucleophiles.

SolventDielectric Constant (Approx.)Boiling Point (°C)General Suitability for SNAr
DMSO47189Excellent
DMF37153Excellent
NMP32202Very Good
Acetonitrile3882Good
THF7.666Moderate (Often used with co-solvents)

2. Temperature Adjustment:

  • Rationale: Solubility of solids in liquids generally increases with temperature. Carefully increasing the reaction temperature can help dissolve more of the starting material.

  • Protocol:

    • Gradually increase the reaction temperature in increments of 10-20°C.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

    • Be cautious of potential side reactions or decomposition at elevated temperatures.

3. Phase-Transfer Catalysis (PTC):

  • Rationale: PTC is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., a solid organic electrophile and an aqueous solution of a nucleophile).[11][12] The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[13][14] This approach can circumvent the need to find a single solvent that dissolves all components.[15]

  • Common Catalysts:

    • Tetrabutylammonium bromide (TBAB)

    • Tetrabutylammonium hydrogen sulfate (TBAHS)

    • Benzyltriethylammonium chloride (TEBAC)

  • Workflow:

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) Cat_X_aq Catalyst (Q⁺X⁻) Nu_aq->Cat_X_aq Ion Exchange Cat_X_org Catalyst (Q⁺X⁻) Cat_X_aq->Cat_X_org Phase Transfer Ar_X_org This compound (Ar-X) Ar_Nu_org Product (Ar-Nu) Ar_X_org->Ar_Nu_org Forms Ar_Nu_org->Cat_X_org Releases X⁻ Cat_X_org->Cat_X_aq Returns to Aqueous Phase Cat_X_org->Ar_X_org Reaction

Caption: Phase-Transfer Catalysis Workflow.

Issue 2: Reaction Stalls After Initial Conversion

Primary Cause: The product of the reaction may be precipitating out of solution, potentially coating the surface of the undissolved starting material and preventing further reaction.

Solutions:

1. Co-Solvent Addition:

  • Rationale: Adding a co-solvent that is a good solvent for the product can help keep it in solution.[16][17] This maintains a homogeneous reaction mixture and allows the reaction to proceed to completion.[18]

  • Protocol:

    • Identify a solvent in which your expected product is highly soluble.

    • Add this solvent as a co-solvent to your primary reaction solvent system.

    • The amount of co-solvent should be optimized to ensure both starting material and product remain dissolved.

2. Mechanical Agitation:

  • Rationale: Vigorous stirring can help to break up any precipitated product that may be coating the starting material, exposing fresh surfaces for reaction.

  • Protocol:

    • Ensure you are using a stir bar or overhead stirrer that provides efficient mixing for the scale of your reaction.

    • In cases of significant precipitation, consider using a mechanical stirrer for more robust agitation.

Experimental Protocols

Protocol 1: General Procedure for SNAr with Improved Solubility
  • To a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the chosen anhydrous polar aprotic solvent (e.g., DMF or DMSO) to dissolve the starting material completely. Gentle heating may be applied if necessary.

  • Add the nucleophile (1.1 - 1.5 eq) to the solution.

  • If the nucleophile is a salt, ensure it is finely powdered to aid dissolution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification.

Protocol 2: SNAr using Phase-Transfer Catalysis
  • Combine this compound (1.0 eq) and a suitable organic solvent (e.g., toluene, chlorobenzene) in a reaction flask.

  • In a separate vessel, dissolve the nucleophilic salt (e.g., NaCN, K2CO3) in water.

  • Add the aqueous solution of the nucleophile to the organic solution of the electrophile.

  • Add the phase-transfer catalyst (e.g., TBAB, 0.05 - 0.1 eq).

  • Heat the biphasic mixture with vigorous stirring.

  • Monitor the reaction progress by analyzing the organic layer.

  • After the reaction is complete, separate the aqueous and organic layers and proceed with the workup and purification of the organic phase.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart start Reaction with this compound Shows Poor Performance check_solubility Is the starting material fully dissolved at reaction temperature? start->check_solubility fully_dissolved Yes check_solubility->fully_dissolved Yes not_dissolved No check_solubility->not_dissolved No check_other_params Investigate other parameters: - Nucleophile reactivity - Temperature - Reaction time fully_dissolved->check_other_params solvent_screen Screen alternative polar aprotic solvents (DMSO, DMF, NMP) not_dissolved->solvent_screen temp_increase Increase reaction temperature solvent_screen->temp_increase cosolvent Use a co-solvent system temp_increase->cosolvent ptc Consider Phase-Transfer Catalysis cosolvent->ptc

Caption: Troubleshooting solubility issues.

By systematically addressing the solubility challenges of this compound through informed solvent selection, temperature optimization, and advanced techniques like phase-transfer catalysis, researchers can significantly improve the efficiency and reliability of their synthetic procedures.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 1,2-Dichloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for nucleophilic aromatic substitution (SNAr) on 1,2-dichloro-4-fluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this versatile chemical intermediate. This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, valued for its capacity to undergo various chemical transformations, including nucleophilic substitutions.[1]

This document moves beyond standard protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective optimization of your reactions.

Understanding the Reactivity of this compound in SNAr Reactions

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is governed by the powerful electron-withdrawing nitro (-NO₂) group. This group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.[2][3][4] This activation is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[5][6][7]

Regioselectivity: Which Halogen is Substituted?

A critical consideration is the regioselectivity of the substitution. In this compound, the halogens are positioned as follows relative to the nitro group:

  • Fluorine (C-4): para to the nitro group.

  • Chlorine (C-2): ortho to the nitro group.

  • Chlorine (C-1): meta to the nitro group.

The SNAr reaction proceeds fastest at the positions ortho and para to the electron-withdrawing group because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance.[3][4][8] The meta position does not benefit from this resonance stabilization, making substitution at C-1 significantly slower.[3][8]

Between the fluorine at C-4 (para) and the chlorine at C-2 (ortho), the substitution generally favors the displacement of the fluorine atom. There are two primary reasons for this:

  • Leaving Group Ability in SNAr: Contrary to SN1 and SN2 reactions, in SNAr, the bond to the leaving group is not broken in the rate-determining step.[7][9] Instead, the attack of the nucleophile is the slow step.[2][7][10] Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and better able to stabilize the incoming negative charge of the nucleophile.[5]

  • Steric Hindrance: The chlorine at C-2 is flanked by another chlorine atom and the nitro group, which can sterically hinder the approach of the nucleophile compared to the more accessible fluorine at C-4.

Therefore, nucleophilic attack will preferentially occur at the C-4 position, leading to the displacement of the fluoride ion.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products substrate This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) substrate->meisenheimer + Nu⁻ (slow) nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Product meisenheimer->product - F⁻ (fast) leaving_group Fluoride Ion (F⁻) meisenheimer->leaving_group

Caption: Generalized workflow of the SNAr addition-elimination mechanism.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution on this compound.

FAQ 1: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes and solutions?

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Causes & Solutions

Potential Cause Explanation Suggested Solutions
Insufficient Nucleophilicity The chosen nucleophile may not be strong enough to attack the aromatic ring effectively. The strength of the nucleophile is critical for the rate-determining addition step.- If using a neutral nucleophile (e.g., an alcohol or amine), add a suitable base to generate the more reactive anionic form (alkoxide or amide).[6][11] - Consider switching to a more inherently nucleophilic reagent if possible.
Inappropriate Solvent The choice of solvent plays a crucial role in SNAr reactions. Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.[12][13]- Use polar aprotic solvents like DMF, DMSO, or sulfolane.[11][12][14] These solvents are effective at solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[12] - Ensure the solvent is anhydrous, as water can protonate and deactivate the nucleophile.
Low Reaction Temperature SNAr reactions often have a significant activation energy barrier that needs to be overcome.[12]- Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate.[12] Monitor the reaction by TLC or LC-MS to track progress and check for the formation of byproducts at higher temperatures.
Poor Solubility of Reagents If the nucleophile or the substrate is not fully dissolved, the reaction will be slow and inefficient.- Choose a solvent in which all reactants are soluble at the reaction temperature.[15] - In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between components in different phases.
FAQ 2: I am observing the formation of multiple products. How can I improve the selectivity?

While substitution at the C-4 position (displacement of fluorine) is electronically favored, side reactions can occur under certain conditions.

Potential Causes & Solutions

  • Cause: Substitution at C-2 (ortho-chloro)

    • Explanation: Under harsh conditions (very high temperatures or extremely strong, sterically unhindered nucleophiles), substitution at the ortho chlorine can become competitive.

    • Solution: Optimize the reaction temperature. Start at a lower temperature and gradually increase it. Often, a temperature can be found that is sufficient for the desired reaction to proceed without initiating the less favorable side reaction. Using a slightly bulkier nucleophile might also favor attack at the less sterically hindered C-4 position.

  • Cause: Disubstitution

    • Explanation: If a large excess of a strong nucleophile is used, or if the reaction is run for an extended period at high temperatures, a second substitution at the C-2 position can occur after the initial substitution at C-4.

    • Solution: Use a controlled stoichiometry of the nucleophile (e.g., 1.0-1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of the disubstituted product.

Caption: A troubleshooting decision-making flow for low-yield reactions.

FAQ 3: Which base should I use for my reaction with an alcohol or amine nucleophile?

The choice of base is critical for generating the active nucleophile without causing unwanted side reactions.

Base Selection Guide

Nucleophile Type Recommended Bases Considerations
Alcohols/Phenols K₂CO₃, Cs₂CO₃, NaH, t-BuOK- K₂CO₃/Cs₂CO₃: Mild, generally good for most applications. Cs₂CO₃ is more soluble and can be more effective. - NaH: A strong, non-nucleophilic base. Use with caution as it generates H₂ gas.[7] Requires an anhydrous solvent like THF or DMF.[6][7] - t-BuOK: A strong, bulky base, also requires anhydrous conditions.[6]
Primary/Secondary Amines K₂CO₃, Et₃N, DIPEA- Often, the amine itself can act as a base, or an excess of the amine can be used. - For less nucleophilic amines, a non-nucleophilic base like K₂CO₃ or a tertiary amine (Et₃N, DIPEA) is recommended to scavenge the liberated acid (HF).

Experimental Protocols

The following are generalized, representative protocols that should be optimized for your specific nucleophile and setup.

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile

Objective: To synthesize a 2,3-dichloro-4-alkoxy-1-nitrobenzene derivative.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and K₂CO₃.

  • Add anhydrous DMF to dissolve the starting material (target concentration ~0.5 M).

  • Add the alcohol to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for SNAr with an Amine Nucleophile

Objective: To synthesize a 2,3-dichloro-4-(substituted amino)-1-nitrobenzene derivative.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv) or Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a dry reaction vessel, dissolve this compound in anhydrous DMSO.

  • Add the amine, followed by the base (K₂CO₃ or Et₃N).

  • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water to precipitate the product or prepare for extraction.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Preventing degradation of 1,2-Dichloro-4-fluoro-5-nitrobenzene during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage

Welcome to the Technical Support Center for 1,2-Dichloro-4-fluoro-5-nitrobenzene (CAS No. 2339-78-8). This guide, curated by our Senior Application Scientists, provides in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of this critical reagent in your research and development endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature in a dry, well-ventilated area.[1][2][3] The container should be tightly closed to prevent moisture ingress and potential hydrolysis. While the melting point is approximately 17°C (62.6°F)[1][2][4], transitioning between a liquid and solid state due to ambient temperature fluctuations is not typically a cause for concern regarding degradation, provided the container is properly sealed.

Q2: What is the expected appearance of high-purity this compound?

A2: High-purity this compound can range in appearance from a white or colorless to a yellow or orange powder, lump, or clear liquid.[2][3] This variability is often dependent on the specific manufacturing process and residual impurities. A significant change in color, such as darkening to brown or the formation of distinct precipitates, may indicate degradation.

Q3: What are the primary signs of degradation to watch for?

A3: Visual inspection is the first line of defense. Key indicators of degradation include:

  • Significant Color Change: A noticeable darkening of the material from its original appearance.

  • Formation of Precipitates: The appearance of solid material in a previously clear liquid.

  • Pressure Buildup: In a sealed container, this could suggest the evolution of gaseous byproducts from a degradation reaction.

  • Inconsistent Analytical Results: If you observe unexpected peaks in your analytical chromatograms (e.g., GC-MS, HPLC) or shifts in retention times compared to a fresh standard, degradation should be suspected.

Q4: What are the potential degradation pathways for this compound?

A4: While this compound is generally stable under recommended storage conditions, degradation can be initiated by exposure to certain conditions.[2][3] The electron-withdrawing nature of the nitro group and halogen substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions.[5][6] Potential degradation pathways include:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic impurities, potentially leading to the substitution of a halogen atom with a hydroxyl group.

  • Photodegradation: Although not extensively documented for this specific compound, related nitroaromatic compounds can be susceptible to degradation upon prolonged exposure to light.

  • Reaction with Contaminants: Trace amounts of nucleophilic contaminants in the storage container or from the atmosphere (if improperly sealed) could initiate substitution reactions.

II. Troubleshooting Guides

This section provides systematic approaches to address specific issues you may encounter.

Guide 1: Investigating Suspected Degradation

If you suspect your stock of this compound has degraded, follow this workflow:

cluster_0 Troubleshooting Workflow for Suspected Degradation start Suspected Degradation (e.g., color change, unexpected results) visual_inspection Visual Inspection: - Document color, clarity, and presence of solids. - Compare to a fresh or reference sample if available. start->visual_inspection analytical_testing Analytical Testing: - Perform GC-MS or HPLC analysis. - Compare chromatogram to a reference standard. visual_inspection->analytical_testing compare_results Compare Results: - Are there new peaks? - Is the main peak area reduced? analytical_testing->compare_results decision Decision Point compare_results->decision purify Purification: - Recrystallization or column chromatography may be possible for minor impurities. decision->purify Minor Degradation dispose Dispose of Material: - Follow institutional safety protocols for chemical waste disposal. decision->dispose Significant Degradation continue_use Continue Use: - If no significant degradation is detected. decision->continue_use No Degradation

Caption: Workflow for investigating suspected degradation.

Step-by-Step Protocol for Analytical Verification:

  • Prepare a Standard Solution: Dissolve a small, known amount of a fresh, unopened sample of this compound in a suitable solvent (e.g., acetonitrile, methanol) to a known concentration.

  • Prepare a Sample Solution: Prepare a solution of the suspect material at the same concentration as the standard.

  • Analytical Method:

    • High-Performance Liquid Chromatography (HPLC): Utilize a C18 column with a mobile phase gradient of water and acetonitrile. Detection can be performed using a UV detector, as nitroaromatic compounds typically have strong UV absorbance.[7]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile impurities.[7]

  • Analysis: Inject both the standard and sample solutions. Compare the chromatograms for new peaks, a decrease in the area of the main peak, or shifts in retention time in the suspect sample. The mass spectra of any new peaks can help identify the degradation products.

Guide 2: Incompatible Materials and Handling Precautions

To prevent degradation and ensure safety, be aware of incompatible materials and follow proper handling procedures.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[8][9] These can initiate vigorous reactions or catalyze degradation.

  • Handling:

    • Always handle this compound in a well-ventilated area or under a chemical fume hood.[9][10]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

    • Avoid creating dust if handling the solid form.

    • Ensure that all containers are properly labeled.

III. Storage Parameter Summary

For quick reference, the following table summarizes the key storage parameters for this compound.

ParameterRecommendationRationale
Temperature Room Temperature[1][2][3]Avoids extreme conditions that could accelerate degradation.
Atmosphere DryMinimizes the risk of hydrolysis.
Light Store in an opaque or amber containerProtects against potential photodegradation.
Container Tightly sealed, compatible material (e.g., glass)Prevents moisture ingress and reaction with container material.
Ventilation Well-ventilated area[8][11]Ensures safe dispersal of any potential vapors.

IV. Mechanistic Insights into Stability

The stability of this compound is largely dictated by the electronic effects of its substituents on the benzene ring.

cluster_0 Factors Influencing Stability stability Chemical Stability of This compound ewg Strong Electron-Withdrawing Groups (NO₂, Cl, F) stability->ewg is influenced by ring_deactivation Deactivation of Aromatic Ring to Electrophilic Attack ewg->ring_deactivation leads to nucleophilic_susceptibility Increased Susceptibility to Nucleophilic Aromatic Substitution ewg->nucleophilic_susceptibility also leads to hydrolysis Hydrolysis (H₂O as nucleophile) nucleophilic_susceptibility->hydrolysis other_nucleophiles Reaction with Other Nucleophiles (e.g., strong bases, amines) nucleophilic_susceptibility->other_nucleophiles

Caption: Relationship between substituents and chemical reactivity.

The nitro group (-NO₂) and the halogen atoms (-Cl, -F) are strong electron-withdrawing groups. This electronic effect deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.[6] Therefore, the primary degradation concern is the reaction with nucleophiles. Water, although a weak nucleophile, can react over long periods, especially if catalyzed by impurities. Stronger nucleophiles present as contaminants pose a more significant and immediate threat to the compound's integrity.

References

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 1,2-Dichloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive, in-depth troubleshooting framework for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 1,2-Dichloro-4-fluoro-5-nitrobenzene. Moving beyond a simple checklist, we delve into the root causes of this common chromatographic problem, explaining the chemical interactions at play and providing systematic, field-proven protocols to restore peak symmetry and ensure data integrity.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my analysis of this compound?

Peak tailing refers to an asymmetrical chromatographic peak where the latter half is broader than the front half.[1][2] In an ideal separation, peaks exhibit a symmetrical, Gaussian shape. We quantify this asymmetry using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 is perfectly symmetrical. Regulatory guidelines and in-house methods often require a Tf ≤ 2.0, with values greater than 1.2 indicating significant tailing.[3][4][5]

Peak tailing is a critical issue for several reasons:

  • Inaccurate Quantification: Asymmetry complicates peak integration, as the algorithm may struggle to define the true start and end of the peak, leading to unreliable and irreproducible area counts.[4][6]

  • Poor Resolution: The broadened tail of a major peak can obscure smaller, closely eluting peaks, such as impurities or degradation products, making their detection and quantification impossible.[1][4]

  • Reduced Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and raise the limit of detection (LOD).

For a molecule like this compound, which contains highly electronegative nitro and halogen groups, its polar nature makes it susceptible to the interactions that cause tailing.

Q2: My peak for this compound is tailing. What is the most likely cause?

The most common cause of peak tailing in reversed-phase HPLC is the presence of multiple retention mechanisms.[3] While the primary mechanism is hydrophobic interaction with the C18 stationary phase, unwanted secondary interactions between your analyte and the column packing are the principal culprit.

Specifically, the issue almost always stems from residual silanol groups (Si-OH) on the silica backbone of the stationary phase.[4][6][7] These silanols can exist in different forms, with free silanols being the most acidic and problematic.[1][8] The polar nitro group on your analyte can form strong hydrogen bonds with these active sites. At mobile phase pH levels above ~3, these silanol groups become deprotonated (Si-O⁻), creating strong ionic interaction sites for any compounds with basic character.[3][9][10] This secondary interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to be held back longer, resulting in a tail.

Q3: How can I modify my mobile phase to reduce peak tailing?

Optimizing the mobile phase is the most effective and common first step. The goal is to create an environment that minimizes the secondary silanol interactions.

  • Lower the Mobile Phase pH: By reducing the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0, you fully protonate the residual silanol groups, neutralizing their charge (Si-O⁻ → Si-OH).[3][4] This dramatically reduces the strong secondary interactions causing the tailing. Use an acid modifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).

  • Increase Buffer Concentration: If operating at a mid-range pH is necessary, increasing the buffer concentration (typically to 25-50 mM) can help.[4][7][11] The buffer ions can compete with the analyte for interaction with the active sites, effectively "masking" the silanols.

  • Use a Sacrificial Base (Less Common): For basic analytes, adding a small, competing base like triethylamine (TEA) at around 0.1% can be effective.[4][12] TEA, being a strong base, will preferentially interact with the acidic silanol sites, leaving fewer available to interact with your analyte. However, this approach is less common with modern, high-purity columns and can cause its own issues, such as baseline noise with MS detectors.

Q4: Could my column be the problem? What type of column is best, and how do I check its health?

Yes, the column is a critical factor. Not all C18 columns are created equal.

  • Column Chemistry: Always choose a modern, high-purity, "Type B" silica column. These columns have a much lower content of acidic silanols and trace metals compared to older "Type A" silica.[1][4] Furthermore, select a column that is end-capped . End-capping is a chemical process that blocks a significant portion of the residual silanols with a small, inert group (like trimethylsilyl), making them unavailable for secondary interactions.[3][8]

  • Column Contamination and Degradation: Over time, the column can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, exposing more silanol groups.[6][13] If you observe that peak tailing has worsened over time or appeared suddenly, column degradation is a likely cause. Physical damage, such as a void at the column inlet from pressure shocks, can also lead to tailing.[4][6]

To check column health, inject a standard mix or a well-behaved compound and compare its efficiency (plate count) and asymmetry to the results from when the column was new. If performance has significantly degraded, follow a rigorous column washing procedure (see Protocol 2) or replace the column.

Q5: Can my sample preparation or injection parameters cause peak tailing?

Absolutely. The way you prepare and introduce your sample can have a profound effect on peak shape.

  • Sample Solvent Mismatch: This is a very common and often overlooked issue. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause severe peak distortion, including tailing and fronting.[6][14][15] The strong solvent carries the analyte band down the column in a disorganized way before proper partitioning can begin. The best practice is to dissolve your sample in the initial mobile phase whenever possible. [7][16] If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.[17]

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the active sites on the stationary phase, leading to a non-linear distribution and causing peak tailing.[6][7][18] To check for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.

Q6: I've tried everything, but the peak is still tailing. What are some less common causes?

If you have addressed the common causes, it's time to investigate more subtle issues:

  • Extra-Column Volume: This refers to all the volume in your HPLC system outside of the column itself (tubing, fittings, detector cell).[7] Excessive dead volume, often caused by using tubing with too large an inner diameter or poorly made connections, can cause the analyte band to spread out before and after the column, contributing to tailing.[6][10] Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.125 mm for UHPLC) and that all fittings are properly seated.

  • Metal Contamination: Trace metals (like iron, aluminum, or titanium) present in the silica matrix, leached from stainless steel frits, or from the HPLC system itself can act as active sites.[1][7] Certain compounds can chelate with these metals, causing severe peak tailing.[4][19] This is a known issue for compounds with chelating functional groups and can be exacerbated in "biocompatible" titanium-based systems where organic solvents can leach titanium ions that contaminate the column.[19][20] If metal chelation is suspected, flushing the system and column with a chelating agent like EDTA may help, though contamination can sometimes be irreversible.[19]

Systematic Troubleshooting Workflow

When faced with a tailing peak, a systematic approach is more effective than random changes. The following workflow guides you from the most probable and easiest-to-fix causes to the less common and more complex ones.

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed (Tf > 1.2) Check_Method Step 1: Review Method Parameters Start->Check_Method Solvent_Strong Is sample solvent stronger than mobile phase? Check_Method->Solvent_Strong Overload Is sample overloaded? Solvent_Strong->Overload No Fix_Solvent Action: Dissolve sample in mobile phase or weaker solvent. Solvent_Strong->Fix_Solvent Yes Fix_Overload Action: Dilute sample 10x and re-inject. Overload->Fix_Overload Yes Check_MobilePhase Step 2: Optimize Mobile Phase Overload->Check_MobilePhase No Fix_Solvent->Check_MobilePhase Fix_Overload->Check_MobilePhase pH_Check Is mobile phase pH > 3.5? Check_MobilePhase->pH_Check Fix_pH Action: Lower aqueous pH to 2.5-3.0 with Formic or Phosphoric Acid. pH_Check->Fix_pH Yes Check_Column Step 3: Evaluate Column Health pH_Check->Check_Column No Fix_pH->Check_Column Column_Type Is column old, non-end-capped, or Type A silica? Check_Column->Column_Type Fix_Column_Type Action: Replace with modern, end-capped, high-purity column. Column_Type->Fix_Column_Type Yes Column_Contam Has performance degraded over time? Column_Type->Column_Contam No End Peak Shape Restored Fix_Column_Type->End Fix_Column_Contam Action: Perform rigorous column wash (see Protocol 2). Column_Contam->Fix_Column_Contam Yes Check_Hardware Step 4: Inspect System Hardware Column_Contam->Check_Hardware No Fix_Column_Contam->Check_Hardware Dead_Volume Are tubing/connections optimized? Check_Hardware->Dead_Volume Fix_Dead_Volume Action: Minimize tubing length/ID. Remake all connections. Dead_Volume->Fix_Dead_Volume No Metal_Contam Suspect Metal Contamination? (Persistent tailing with good column/method) Dead_Volume->Metal_Contam Yes Fix_Dead_Volume->Metal_Contam Fix_Metal Action: Flush system with chelating agent. Consider inert hardware (PEEK). Metal_Contam->Fix_Metal Yes Metal_Contam->End No / Resolved Fix_Metal->End

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Data & Protocols
Data Presentation: Impact of Mobile Phase pH

The following table illustrates the typical effect of mobile phase pH on the peak asymmetry of a polar, weakly acidic compound like this compound.

Mobile Phase Aqueous ComponentResulting pHTailing Factor (Tf)Observation
Deionized Water~7.02.8Severe tailing due to ionized silanols
0.1% Formic Acid in Water2.81.3Good peak shape; silanols are protonated
25 mM Ammonium Acetate4.82.1Moderate tailing; partial silanol ionization
25 mM Ammonium Bicarbonate7.83.1Severe tailing; fully ionized silanols

As demonstrated, controlling the mobile phase pH is critical for achieving a symmetric peak shape by suppressing silanol ionization.[21][22][23]

Experimental Protocols

Protocol 1: Mobile Phase Optimization via pH Adjustment

This protocol systematically evaluates the effect of mobile phase pH on peak shape.

  • Analyte Preparation: Prepare a 100 µg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of 10 µg/mL using a 50:50 water:acetonitrile mixture.

  • Mobile Phase Preparation:

    • Mobile Phase A1 (pH ~2.8): Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase A2 (pH ~4.8): Prepare a 25 mM ammonium acetate buffer in HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Chromatographic Conditions (Typical Starting Point):

    • Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm.

    • Gradient: 50% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Execution:

    • Equilibrate the system with a 50:50 mix of Mobile Phase A1 and B for at least 20 column volumes.

    • Inject the working standard three times and record the chromatograms. Calculate the average Tailing Factor.

    • Flush the system and re-equilibrate with a 50:50 mix of Mobile Phase A2 and B for 20 column volumes.

    • Inject the working standard three times and record the results.

  • Analysis: Compare the tailing factors obtained at the different pH values to determine the optimal mobile phase for symmetrical peaks.

Protocol 2: Column Flushing and Regeneration Procedure

This procedure is designed to remove strongly retained contaminants from a reversed-phase column. Always perform this in the reverse flow direction for maximum cleaning efficiency.

  • Disconnect: Disconnect the column from the detector to avoid contaminating it.

  • Reverse Flow: Connect the column outlet to the injector outlet. Direct the effluent to a waste container.

  • Flushing Sequence: Run the pump at 0.5 mL/min for each step. The volumes are for a standard 150 x 4.6 mm column; adjust as needed.

    • Step 1 (Remove Buffers): Flush with 20 mL of HPLC-grade water.

    • Step 2 (Remove Non-polar Contaminants): Flush with 30 mL of 100% Acetonitrile.

    • Step 3 (Remove Strongly Bound Non-polar Contaminants): Flush with 30 mL of 100% Isopropanol.

    • Step 4 (For Severe Contamination): If needed, flush with 30 mL of Dichloromethane (DCM)*, followed by 30 mL of Isopropanol to ensure miscibility before returning to aqueous phases.

  • Re-equilibration:

    • Return the column to the normal flow direction.

    • Flush with your mobile phase (starting with a high organic percentage) until the baseline is stable.

    • Equilibrate with the initial mobile phase conditions for at least 20 column volumes.

  • Performance Check: Inject your standard to confirm if peak shape and retention time have been restored.

*Caution: Ensure your HPLC system components (seals, tubing) are compatible with aggressive organic solvents like DCM.

References

Technical Support Center: Pilot Plant Synthesis of 1,2-Dichloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the pilot plant scale-up of 1,2-Dichloro-4-fluoro-5-nitrobenzene (CAS No: 2339-78-8).[1][2][3][4][5][6][7][8][9] As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, mastering its production at scale is paramount.[2][3] This document provides in-depth, experience-driven guidance to navigate the complexities of this synthesis, ensuring safety, efficiency, and high product purity.

I. Process Chemistry and Safety

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 1,2-dichloro-4-fluorobenzene using a nitrating mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[10]

Core Reaction:
  • Substrate: 1,2-dichloro-4-fluorobenzene

  • Reagents: Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄)

  • Product: this compound

  • Byproducts: Isomeric impurities, oxidized species

Safety First: The Unyielding Precept of Nitration Chemistry

Nitration reactions are notoriously exothermic and can pose significant thermal runaway risks if not properly controlled.[11] The mixed acids used are highly corrosive and potent oxidizing agents.[12] Adherence to stringent safety protocols is not merely procedural—it is the bedrock of a successful and safe scale-up campaign.

Key Safety Considerations:

  • Thermal Hazards: The heat of reaction for nitration is substantial, approximately -145 ± 70 kJ/mol.[13] In a pilot plant setting, the decreased surface-area-to-volume ratio compared to laboratory glassware makes heat dissipation a critical challenge.[11]

  • Corrosivity: Concentrated sulfuric and nitric acids are extremely corrosive to skin, eyes, and respiratory tissues. They can also corrode incompatible materials of construction.

  • Gas Evolution: The reaction can generate toxic nitrogen oxide (NOx) fumes, especially if localized overheating occurs.

  • Waste Stream: The quenching and neutralization of large volumes of acidic waste are also exothermic and must be carefully managed.

II. Troubleshooting Guide: A Proactive Approach to Pilot Plant Challenges

This section addresses common issues encountered during the pilot-scale synthesis of this compound in a question-and-answer format.

A. Reaction Control and Monitoring

Question 1: My reactor temperature is exceeding the setpoint despite the cooling system being at full capacity. What are the immediate actions and underlying causes?

Answer: This indicates a potential thermal runaway, a critical safety event.[11]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the feed of the nitrating mixture.[11] This is the most crucial step to prevent further heat generation.

  • Ensure Maximum Cooling: Verify that the cooling system is functioning at its maximum capacity.

  • Prepare for Emergency Quench: If the temperature continues to rise, be prepared to quench the reaction by transferring the reactor contents to a pre-chilled quench tank containing a large volume of water or ice.[11]

Root Cause Analysis and Prevention:

  • Inadequate Heat Transfer: The cooling capacity of the pilot plant reactor may be insufficient for the chosen reaction rate and concentration.

    • Solution: Reduce the addition rate of the nitrating mixture to match the heat removal capacity of the reactor. Perform calorimetric studies (e.g., Reaction Calorimetry - RC1) during process development to accurately determine the heat of reaction and ensure proper reactor sizing.

  • Poor Mixing: Inefficient agitation can lead to localized "hot spots" where the reaction rate accelerates, leading to a thermal runaway.

    • Solution: Ensure the agitator is properly designed for the reactor geometry and viscosity of the reaction medium. Monitor the agitator's power draw for any anomalies.

  • Incorrect Reagent Stoichiometry: An excess of the nitrating agent can increase the reaction rate beyond the controllable range.

    • Solution: Double-check all reagent calculations and ensure accurate dosing.

Question 2: In-process analysis (GC/HPLC) shows incomplete conversion of the starting material, even after the planned reaction time. What are the potential causes and how can I address this?

Answer: Incomplete conversion can stem from several factors related to the reaction conditions and reagent quality.

Troubleshooting Steps:

  • Insufficient Nitrating Agent: The stoichiometry of the nitrating agent may be insufficient.

    • Solution: Re-evaluate the stoichiometry. Consider a small, controlled addition of extra nitrating mixture while closely monitoring the reaction progress and temperature.

  • Low Reaction Temperature: The reaction rate may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 2-3 °C) while carefully monitoring for any sudden exotherm. The typical temperature range for this nitration is 0-50 °C.[1]

  • Moisture Contamination: Water in the sulfuric acid will reduce its effectiveness as a catalyst, leading to a slower reaction.

    • Solution: Use high-purity, anhydrous grades of sulfuric and nitric acid. Protect the reaction from atmospheric moisture.

B. Work-up and Product Isolation

Question 3: After quenching the reaction mixture in water, the product has oiled out instead of precipitating as a solid. How should I proceed with the isolation?

Answer: Oiling out is common if the product is impure or if the quench temperature is above the melting point of the crude product. This compound has a melting point of 17 °C.[2][3][4][6][8]

Procedural Steps:

  • Liquid-Liquid Extraction: Transfer the entire quenched mixture to a suitable liquid-liquid extractor.

  • Solvent Selection: Use a water-immiscible organic solvent in which the product has high solubility and the impurities have lower solubility. Dichloromethane or ethyl acetate are common choices.

  • Extraction and Washing: Perform multiple extractions to ensure complete recovery of the product. Combine the organic extracts and proceed with the standard washing protocol.

Question 4: What is the recommended washing sequence for the organic phase after extraction, and what is the rationale behind each step?

Answer: A systematic washing sequence is crucial to remove residual acids and acidic byproducts.[14]

Recommended Washing Protocol:

  • Water Wash: An initial wash with water removes the bulk of the residual sulfuric and nitric acids.[14]

  • Dilute Base Wash: A wash with a dilute aqueous solution of sodium bicarbonate or sodium carbonate neutralizes any remaining traces of strong acids and removes acidic organic impurities.[14]

  • Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove dissolved water from the organic phase, aiding in the subsequent drying step.[14]

C. Purity and Impurity Profile

Question 5: My final product purity is low, and GC analysis shows the presence of isomeric impurities. What are these isomers and how can their formation be minimized?

Answer: The primary isomeric impurity in the nitration of 1,2-dichloro-4-fluorobenzene is typically 1,2-dichloro-4-fluoro-3-nitrobenzene. The directing effects of the substituents on the aromatic ring influence the position of nitration.

Minimizing Isomer Formation:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the desired para-nitro isomer. Maintaining a consistent and controlled temperature throughout the addition of the nitrating agent is critical.

  • Nitrating Agent Concentration: The concentration of the mixed acid can influence the isomer ratio. Process optimization studies should be conducted to determine the optimal acid concentrations.

  • Purification: If isomeric impurities are still present, they may need to be removed through fractional crystallization or chromatography, though this adds complexity and cost at the pilot scale. A patent for a related compound, 1,2-dichloro-4-nitrobenzene, suggests purification by sulfonation of impurities followed by washing.[15] Another patent for the same compound describes purification by fractional crystallization from a sulfuric acid solution.[16]

III. Experimental Protocols and Data

A. Pilot Plant Synthesis Protocol

This protocol is a general guideline and should be adapted based on specific pilot plant equipment and safety systems.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with 1,2-dichloro-4-fluorobenzene.

  • Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C).

  • Nitrating Mixture Preparation: In a separate, suitable vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid with cooling.

  • Nitrating Agent Addition: Slowly add the nitrating mixture to the reactor containing the substrate, maintaining the temperature within the desired range. The addition rate should be controlled by the reactor's cooling capacity.

  • Reaction Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by GC or HPLC.

  • Quenching: Once the reaction is complete, slowly transfer the reaction mixture to a quench tank containing a stirred slurry of ice and water.

  • Isolation and Purification: Isolate the crude product by filtration (if it precipitates) or extraction. Wash the product as described in the troubleshooting guide and dry it under vacuum.

B. Quantitative Data
ParameterTypical Value/RangeRationale/Comments
Substrate to Nitrating Agent Molar Ratio 1 : 1.05 - 1.2A slight excess of the nitrating agent ensures complete conversion.
H₂SO₄ to HNO₃ Molar Ratio 2:1 to 3:1Optimizes the formation of the nitronium ion.
Reaction Temperature 0 - 20 °CLower temperatures improve selectivity and safety.
Reaction Time 2 - 6 hoursDependent on temperature and scale.
Typical Yield 85 - 95%Varies with reaction conditions and work-up efficiency.
Purity (after initial work-up) >98%Can be further improved by recrystallization.

IV. Visualizing the Workflow

A. Synthesis and Work-up Workflow

G cluster_reaction Reaction Stage cluster_workup Work-up & Purification A Charge 1,2-dichloro-4-fluorobenzene to Reactor B Cool to 0-5 °C A->B D Slowly Add Mixed Acid to Reactor B->D C Prepare Mixed Acid (HNO₃/H₂SO₄) C->D E Monitor Reaction (GC/HPLC) D->E F Reaction Complete E->F Conversion >99% G Quench in Ice/Water F->G H Filter or Extract with Organic Solvent G->H I Wash with Water H->I J Wash with Dilute NaHCO₃ Solution I->J K Wash with Brine J->K L Dry Organic Phase (e.g., Na₂SO₄) K->L M Solvent Removal (Rotary Evaporator) L->M N Dry Final Product M->N

Caption: Workflow for the synthesis and purification of this compound.

B. Troubleshooting Decision Tree for Thermal Excursions

G A Temperature Exceeds Setpoint? B Stop Reagent Feed Immediately A->B Yes G Hold and Monitor A->G No C Is Temperature Still Rising? B->C E Prepare for Emergency Quench C->E Yes F Is Temperature Decreasing? C->F No D Maximize Cooling D->C I Execute Emergency Quench E->I F->D No F->G Yes H Investigate Root Cause After Stabilization G->H

Caption: Decision tree for managing thermal excursions during nitration.

V. Frequently Asked Questions (FAQs)

Q1: Can I reuse the sulfuric acid from the reaction? A1: While technically possible, the spent sulfuric acid will be diluted with water from the reaction and contain dissolved organic impurities. Re-concentration and purification of the acid is a complex process that requires specialized equipment and is often not economically viable at the pilot scale.

Q2: What materials of construction are suitable for the reactor and associated equipment? A2: Given the highly corrosive nature of the mixed acids, glass-lined steel reactors are a common choice for pilot plants. For piping and fittings, materials like PTFE or other highly corrosion-resistant alloys should be used.

Q3: How should I handle the acidic waste stream from the quench? A3: The acidic aqueous waste must be neutralized before disposal. This is typically done by slowly adding a base, such as sodium hydroxide or calcium hydroxide, with cooling and agitation. The neutralization process is also exothermic and must be carefully controlled to prevent boiling and splashing. Always comply with local environmental regulations for waste disposal.

Q4: What are the key analytical methods for monitoring the reaction and ensuring product quality? A4: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is well-suited for monitoring the disappearance of the starting material and the appearance of the product and any volatile impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used and is particularly useful for analyzing less volatile components.

Q5: Are there any alternatives to batch processing for this reaction at a larger scale? A5: Yes, continuous flow reactors are gaining traction for nitration reactions.[17] They offer significantly better heat and mass transfer, which can lead to improved safety, higher yields, and better selectivity.[17] For a pilot plant, exploring continuous flow chemistry could be a valuable process intensification strategy.

VI. References

  • Benchchem. (n.d.). This compound | 2339-78-8. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Bench-Scale and Pilot Plant Nitration. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 28). 1,2-Dichloro-4-nitrobenzene. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Managing Nitration Reactions. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene. Retrieved from --INVALID-LINK--

  • VisiMix. (n.d.). VisiMix Turbulent |Semi-Batch nitration in Pilot Plant reactor. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 1,2-Dicloro-4-fluoro-5-nitrobenceno. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2014, February 14). Continuous flow nitration in miniaturized devices. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 95%. Retrieved from --INVALID-LINK--

  • MDPI. (2023, August 15). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from --INVALID-LINK--

  • University of Southampton ePrints. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved from --INVALID-LINK--

  • St. Olaf College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [https://www.stolaf.edu/depts/chemistry/courses/toolkits/254/js/js/student_papers/2012/Nitration of Substituted Aromatic Rings and Rate Analysis.pdf](--INVALID-LINK-- of Substituted Aromatic Rings and Rate Analysis.pdf)

  • Alachem Co., Ltd. (n.d.). 2339-78-8 | this compound. Retrieved from --INVALID-LINK--

  • Chemsrc. (2023, August 25). This compound | CAS#:2339-78-8. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Synquest Labs. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2883435A - Purification of 1,2-dichloro-4-nitrobenzene. Retrieved from --INVALID-LINK--

  • ResearchGate. (2008, January). Reactions occurring in the organic phase during aromatic nitrations. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1 2 Dichloro 4 fluor 5 nitrobenzene. Retrieved from [https://www.sigmaaldrich.com/US/en/search/1-2-dichloro-4-fluor-5-nitrobenzene?focus=products&page=1&perpage=30&sort=relevance&term=1 2 Dichloro 4 fluor 5 nitrobenzene&type=product_name](--INVALID-LINK-- 2 Dichloro 4 fluor 5 nitrobenzene&type=product_name)

  • Chemistry Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene. Retrieved from --INVALID-LINK--

  • ACS Publications. (2018, October 17). Role of Interfacial Reaction in Heterogeneous Aromatic Nitration. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2023, July 11). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Retrieved from --INVALID-LINK--

  • New Jersey Department of Health. (n.d.). CHLORONITROBENZENES (mixed isomers) HAZARD SUMMARY. Retrieved from --INVALID-LINK--

  • New Jersey Department of Health. (n.d.). Nitric Acid - Hazardous Substance Fact Sheet. Retrieved from --INVALID-LINK--

References

Technical Support Center: Managing Thermal Decomposition of 1,2-Dichloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and management of 1,2-Dichloro-4-fluoro-5-nitrobenzene. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The information provided herein is synthesized from established safety protocols for nitroaromatic compounds, case studies of related molecules, and general principles of chemical process safety.

Disclaimer: The following guide is for informational purposes only and should not replace a thorough, process-specific risk assessment. Always consult your institution's safety guidelines and the latest Safety Data Sheet (SDS) before handling this compound.

Introduction: Understanding the Inherent Hazards

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups.[1][2] However, like many nitroaromatic compounds, it possesses inherent thermal instability. The presence of the nitro group, an energy-rich functional group, coupled with halogen substituents, necessitates a comprehensive understanding of its thermal decomposition behavior to prevent runaway reactions and ensure laboratory safety.[3]

Pure organic nitroaromatic compounds typically decompose at high temperatures (250-350 °C) in a rapid and highly exothermic manner.[3] This decomposition can be violent or even explosive.[3] It is crucial to recognize that in practical laboratory and process settings, the presence of impurities, reactants, solvents, or catalysts can significantly lower the onset temperature of decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the thermal decomposition of this compound?

A1: The primary hazard is a rapid, highly exothermic decomposition that can lead to a runaway reaction. This can result in a sudden and dangerous increase in temperature and pressure within the reaction vessel, potentially leading to vessel rupture, explosion, and the release of toxic gases.[3] Upon decomposition, halogenated nitrobenzenes can release toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen fluoride (HF), and hydrogen chloride (HCl).[4]

Q2: At what temperature does this compound begin to decompose?

Q3: What materials are incompatible with this compound and could trigger decomposition?

A3: Safety data for similar compounds indicate that strong oxidizing agents, strong acids, and strong bases are incompatible and can catalyze decomposition.[4] Contact with these materials should be strictly avoided. Additionally, contamination with unforeseen substances, as highlighted in industrial incidents, can lead to catastrophic failures.[5]

Q4: Can I scale up my reaction involving this compound?

A4: Extreme caution must be exercised when scaling up reactions with this compound. A thorough process safety review is mandatory. The risk of a runaway reaction increases significantly with scale due to the decrease in the surface-area-to-volume ratio, which limits heat removal.[6] A key parameter to consider is the Maximum Temperature of the Synthesis Reaction (MTSR), which is the highest temperature the reaction mixture would reach in the event of a cooling failure.[8] If the MTSR approaches the onset temperature of decomposition of any component in the mixture, the process is inherently unsafe.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected exotherm or rapid temperature rise during reaction. Onset of thermal decomposition or a runaway side reaction.IMMEDIATE EMERGENCY ACTION REQUIRED. 1. Cease addition of all reagents. 2. Apply maximum cooling to the reactor. 3. If the temperature continues to rise uncontrollably, execute your pre-planned emergency quench procedure. 4. Evacuate the immediate area and alert safety personnel.
Discoloration of the reaction mixture (darkening, charring). Thermal degradation of the starting material, intermediates, or products.1. Immediately lower the reaction temperature. 2. Take a sample for analysis (e.g., TLC, HPLC, NMR) to assess the extent of decomposition and identify potential byproducts. 3. Re-evaluate the thermal stability of the reaction mixture at the operating temperature.
Unexpected gas evolution. Decomposition of the nitro compound, leading to the formation of NOx and other gaseous byproducts.1. Ensure adequate ventilation in a fume hood. 2. Do not vent directly to the atmosphere if toxic gases are suspected. Use a scrubber system if necessary. 3. Lower the reaction temperature immediately. 4. Consider the possibility of a runaway reaction and be prepared to take emergency action.
Inconsistent reaction outcomes or yields. Partial decomposition of the starting material or product due to localized "hot spots" or prolonged reaction times at elevated temperatures.1. Improve stirring efficiency to ensure uniform temperature distribution. 2. Re-evaluate the reaction temperature and consider running the reaction at a lower temperature for a longer duration. 3. Monitor the reaction progress closely using analytical techniques to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Small-Scale Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for assessing the thermal stability of a reaction mixture containing this compound.

Objective: To determine the onset temperature of decomposition and the heat of decomposition of the reaction mixture.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed high-pressure DSC pans

  • Reaction mixture sample (representative of the actual process)

  • Inert reference material (e.g., alumina)

Procedure:

  • Carefully prepare a small, representative sample of the reaction mixture.

  • Accurately weigh 1-5 mg of the sample into a high-pressure DSC pan and hermetically seal it.

  • Place the sample pan and a reference pan into the DSC cell.

  • Program the DSC to heat the sample at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen). The temperature range should start from ambient and extend to a temperature high enough to ensure any decomposition is observed, but not so high as to exceed the pressure rating of the pans. A final temperature of 350-400°C is a reasonable starting point, but should be adjusted based on the instrument's capabilities and safety considerations.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature of any exothermic events and to calculate the enthalpy of decomposition (ΔHd).

Data Interpretation:

  • A sharp exothermic peak indicates a rapid decomposition.

  • The onset temperature of this exotherm is a critical parameter for defining the maximum safe operating temperature of your process.

  • The heat of decomposition provides an indication of the potential severity of a runaway reaction.

Protocol 2: Reaction Monitoring using High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the consumption of this compound and the formation of the desired product, as well as any potential degradation byproducts.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Solvents for the mobile phase (e.g., acetonitrile, water)

  • Reaction mixture aliquots

  • Quenching solution (if necessary)

  • Standards of starting material and, if available, the expected product.

Procedure:

  • Develop an HPLC method that provides good separation between the starting material, the desired product, and any expected impurities.

  • At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture.

  • If necessary, quench the reaction in the aliquot to stop further conversion or degradation.

  • Dilute the aliquot with a suitable solvent to a concentration appropriate for HPLC analysis.

  • Inject the prepared sample onto the HPLC system.

  • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

  • Quantify the concentrations of the key components using a calibration curve generated from the standards.

Data Interpretation:

  • A decrease in the peak area of this compound indicates its consumption.

  • An increase in the peak area of the desired product indicates its formation.

  • The appearance of new, unidentified peaks may suggest the formation of degradation products, warranting further investigation.

Visualization of Safety Concepts

Logical Relationship: Factors Influencing Thermal Stability

G cluster_0 Factors Decreasing Thermal Stability cluster_1 Consequences Contaminants Contaminants (e.g., acids, bases, metals) Decomposition Thermal Decomposition Contaminants->Decomposition High_Temp High Temperature High_Temp->Decomposition Incorrect_Stoichiometry Incorrect Stoichiometry Incorrect_Stoichiometry->Decomposition Poor_Mixing Poor Mixing (Hot Spots) Poor_Mixing->Decomposition Runaway_Reaction Runaway Reaction Decomposition->Runaway_Reaction Gas_Evolution Toxic Gas Evolution (NOx, HCl, HF) Runaway_Reaction->Gas_Evolution Overpressure Vessel Over-pressurization Runaway_Reaction->Overpressure

Caption: Factors that can negatively impact the thermal stability of this compound and the potential hazardous consequences.

Experimental Workflow: Thermal Hazard Assessment

G Start Start: Proposed Reaction Literature_Search Literature Search for Thermal Data on Analogs Start->Literature_Search DSC_TGA Perform DSC/TGA Analysis on Reaction Mixture Literature_Search->DSC_TGA Risk_Assessment Conduct Formal Risk Assessment DSC_TGA->Risk_Assessment Small_Scale_Exp Perform Small-Scale Experiment with Monitoring Risk_Assessment->Small_Scale_Exp Scale_Up_Review Review Data for Scale-Up Decision Small_Scale_Exp->Scale_Up_Review Proceed Proceed with Caution Scale_Up_Review->Proceed Safe Redesign Redesign Process Scale_Up_Review->Redesign Unsafe

Caption: A systematic workflow for assessing the thermal hazards of a reaction involving this compound before proceeding to a larger scale.

Emergency Procedures

In the event of a suspected thermal runaway or spill, immediate and decisive action is critical.

Spill Response
  • Alert Personnel: Immediately alert everyone in the vicinity.

  • Evacuate: If the spill is large or the substance is heated, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.

  • Personal Protective Equipment (PPE): Do not attempt to clean up a spill without the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled waste container.

  • Decontamination: Decontaminate the area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Thermal Runaway Mitigation
  • Emergency Cooling: Immediately apply maximum cooling to the reaction vessel (e.g., ice bath).

  • Stop Reagent Addition: Cease the addition of all reactants.

  • Quenching: If cooling is insufficient and the temperature continues to rise, execute a pre-determined quenching procedure. This may involve the addition of a cold, inert solvent or a chemical quencher. The choice of quencher must be carefully considered to avoid any violent reactions.

  • Evacuation: If the situation cannot be brought under control, evacuate the laboratory and activate the emergency alarm.

  • Inform Emergency Responders: Provide emergency responders with the specific details of the chemicals involved.

References

Technical Support Center: Minimizing Impurities in the Nitration of Dichlorofluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of dichlorofluorobenzene isomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find practical, in-depth guidance to minimize impurity formation, troubleshoot common issues, and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the nitration of dichlorofluorobenzene.

Q1: What are the primary impurities I can expect in the nitration of dichlorofluorobenzene?

A1: The primary impurities are typically undesired positional isomers of the nitro-dichlorofluorobenzene product. The specific isomers formed depend on the starting dichlorofluorobenzene isomer and the reaction conditions. Dinitrated byproducts can also form, especially if the reaction temperature is too high or the concentration of the nitrating agent is excessive.[1]

Q2: How do the different dichlorofluorobenzene isomers affect the regioselectivity of nitration?

A2: The directing effects of the chloro and fluoro substituents significantly influence where the nitro group will add to the benzene ring. Both halogens are ortho-, para-directing deactivators. However, the fluorine atom is a stronger deactivator than chlorine. The interplay of these electronic effects and steric hindrance from the substituents determines the final isomer distribution. For instance, in the nitration of 1,4-dichlorobenzene, the nitro group is directed to the position adjacent to one of the chlorine atoms.[2]

Q3: What is the role of sulfuric acid in the nitration mixture?

A3: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3] Second, it acts as a solvent and a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down or stop the reaction.

Q4: Can I use a different acid catalyst besides sulfuric acid?

A4: While sulfuric acid is the most common and effective catalyst, other strong acids can be used. For example, a mixture of phosphoric acid, sulfuric acid, and nitric acid has been shown to influence the isomer ratio in the nitration of 1,2-dichlorobenzene.[4] The choice of acid can be a critical parameter in controlling regioselectivity.[5][6]

Q5: What are the key safety precautions when performing nitration reactions?

A5: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[8][9][10] Nitric acid is a strong oxidizer and highly corrosive.[9][11] Avoid contact with combustible materials.[10][11] It is crucial to maintain strict temperature control to prevent runaway reactions.[7]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired Nitro-Dichlorofluorobenzene Isomer

A low yield can be attributed to several factors, from incomplete reaction to the formation of multiple side products.

Causality and Troubleshooting Steps:
  • Inadequate Nitrating Agent Strength: The concentration of the nitronium ion may be insufficient.

    • Solution: Ensure your nitric and sulfuric acids are of high concentration (e.g., 96-98% for nitric acid and 95-98% for sulfuric acid).[12] Water contamination will significantly reduce the reaction rate.

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures.

    • Solution: Carefully control the reaction temperature. A typical range for nitration is 20°C to 90°C.[12] Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC. A patent for the preparation of 2,4-dichlorofluorobenzene suggests a temperature range of 50°C to 70°C for the nitration of fluorobenzene.[1]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the disappearance of the starting material using an appropriate analytical technique. Extend the reaction time if necessary. Continuous processes often have residence times of several hours.[12]

  • Poor Mixing: In a biphasic reaction mixture, inefficient stirring can limit the interfacial area where the reaction occurs.

    • Solution: Use vigorous mechanical stirring to ensure good mixing of the organic and acidic layers. The use of an emulsion can be beneficial.[12]

Issue 2: Formation of Multiple Isomeric Products

The formation of a mixture of isomers is a common challenge due to the directing effects of the substituents.

Causality and Troubleshooting Steps:
  • Reaction Conditions Favoring Multiple Isomers: Temperature and acid concentration can influence the isomer ratio.

    • Solution: Experiment with different reaction temperatures. Lower temperatures often lead to higher regioselectivity. Varying the concentration and ratio of nitric and sulfuric acid can also alter the isomer distribution.

  • Inherent Electronic and Steric Effects: The starting dichlorofluorobenzene isomer dictates the possible positions for nitration.

    • Solution: While you cannot change the inherent directing effects, you can sometimes influence the outcome. The use of different nitrating agents or catalyst systems can alter the regioselectivity. For example, nitration with N₂O₅ in an ionic liquid has been shown to be highly regioselective for some aromatic compounds.[5]

Issue 3: Presence of Dinitrated Impurities

Over-nitration can occur if the reaction conditions are too harsh.

Causality and Troubleshooting Steps:
  • Excess Nitrating Agent: Using a large excess of the nitrating agent can promote a second nitration.

    • Solution: Use a controlled molar ratio of the nitrating agent to the dichlorofluorobenzene. A slight excess (e.g., 1.0 to 1.1 equivalents of NO₂⁺) is often sufficient for a continuous process.[12]

  • High Reaction Temperature: Higher temperatures increase the reaction rate, including the rate of the second nitration.

    • Solution: Maintain a lower reaction temperature and monitor the reaction progress closely to stop it once the desired mononitration is complete.

Issue 4: Difficulty in Purifying the Desired Product

Separating closely related isomers can be challenging.

Causality and Troubleshooting Steps:
  • Similar Physical Properties of Isomers: Isomers often have very similar boiling points and solubilities, making separation by distillation or crystallization difficult.

    • Solution:

      • Fractional Distillation: While difficult, high-efficiency fractional distillation under reduced pressure may be effective.

      • Crystallization: Fractional crystallization can be a powerful technique. Sometimes, converting the isomeric mixture to a derivative can facilitate separation. For instance, a process for purifying 1,2-dichloro-4-nitrobenzene involves fractional crystallization from sulfuric acid.[13] Another method involves sulfonation of the undesired isomer to make it water-soluble.[14]

      • Solvent Extraction: This technique can be used to separate isomers with different polarities.[15]

      • Chromatography: Column chromatography is a reliable method for separating isomers at a laboratory scale.

III. Experimental Protocols

General Protocol for the Nitration of Dichlorofluorobenzene

This protocol provides a general starting point. Optimization will be required for specific isomers and desired outcomes.

Materials:

  • Dichlorofluorobenzene isomer

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Magnetic stirrer or mechanical stirrer

  • Round bottom flask with a dropping funnel and thermometer

Procedure:

  • In a fume hood, cool the concentrated sulfuric acid in a round bottom flask using an ice bath.

  • Slowly add the concentrated nitric acid to the sulfuric acid with constant stirring, maintaining a low temperature (0-10°C). This creates the nitrating mixture.

  • Slowly add the dichlorofluorobenzene isomer to the nitrating mixture dropwise, ensuring the temperature does not exceed the desired reaction temperature (e.g., 25-30°C).

  • After the addition is complete, continue stirring at the set temperature and monitor the reaction by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method such as fractional distillation, crystallization, or column chromatography.

Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are crucial for process optimization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile isomers and byproducts.[16][17]

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for monitoring reaction progress. HPLC coupled with mass spectrometry (LC-MS) provides powerful identification capabilities.[16][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the products and impurities.

IV. Visualizing the Process

Workflow for Troubleshooting Impurity Formation

Troubleshooting_Workflow Start High Impurity Level Detected Identify Identify Impurity Structure (GC-MS, NMR) Start->Identify Isomer Isomeric Impurity? Identify->Isomer Dinitrated Dinitrated Impurity? Isomer->Dinitrated No Adjust_Temp Adjust Reaction Temperature Isomer->Adjust_Temp Yes Other Other Impurity? Dinitrated->Other No Reduce_Nitrating_Agent Reduce Molar Ratio of Nitrating Agent Dinitrated->Reduce_Nitrating_Agent Yes Investigate Investigate Starting Material Purity & Side Reactions Other->Investigate Yes Adjust_Acid Modify Acid Concentration/Ratio Adjust_Temp->Adjust_Acid Reanalyze Re-analyze Impurity Profile Adjust_Acid->Reanalyze Re-run Reaction Reduce_Temp Lower Reaction Temperature Reduce_Nitrating_Agent->Reduce_Temp Reduce_Temp->Reanalyze Re-run Reaction Investigate->Reanalyze

Caption: A decision-making workflow for troubleshooting common impurity issues in nitration reactions.

Mechanism of Electrophilic Aromatic Nitration

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ H3O H₃O⁺ Benzene Dichlorofluorobenzene Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Benzene->Sigma_Complex + NO₂⁺ Product Nitro-dichlorofluorobenzene Sigma_Complex->Product - H⁺

Caption: The three key steps in the electrophilic aromatic nitration mechanism.

V. References

  • Nitrates - Standard Operating Procedure. (2012). UC Santa Barbara. --INVALID-LINK--

  • Reddy, G. S., & Kumar, A. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. --INVALID-LINK--

  • Nitration reaction safety. (2024). YouTube. --INVALID-LINK--

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). MDPI. --INVALID-LINK--

  • Process for the preparation of 2,4-dichlorofluorobenzene. (1993). Google Patents. --INVALID-LINK--

  • Reddy, G. S., & Kumar, A. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. --INVALID-LINK--

  • NITRIC ACID SAFETY. (n.d.). University of Washington. --INVALID-LINK--

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid. (2018). LSU Health Shreveport. --INVALID-LINK--

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA. --INVALID-LINK--

  • Nitric Acid Safety Tips for the Workplace. (2023). Nevada Technical Associates, Inc. --INVALID-LINK--

  • The 2,4 dichloro fluorobenzene synthesis technique. (1993). Google Patents. --INVALID-LINK--

  • Scherer, M., et al. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. ScienceDirect. --INVALID-LINK--

  • Process for the preparation of 2,4-dichlorofluorobenzene. (1992). Google Patents. --INVALID-LINK--

  • Purification of 1,2-dichloro-4-nitrobenzene. (1959). Google Patents. --INVALID-LINK--

  • Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. (2013). Google Patents. --INVALID-LINK--

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018). YouTube. --INVALID-LINK--

  • 1,4-Dichloro-2-nitrobenzene. (n.d.). Wikipedia. --INVALID-LINK--

  • Process for the preparation and purification of p-nitrobenzenes. (1969). Google Patents. --INVALID-LINK--

  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2025). ResearchGate. --INVALID-LINK--

  • Methods for the nitration of aromatic compounds. (2012). Google Patents. --INVALID-LINK--

  • Selj, J. H., & Uggerud, E. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed Central. --INVALID-LINK--

  • Hanson, C., & Patel, A. N. (1967). Separation of o- and p-chloronitrobenzene by solvent extraction. I. ResearchGate. --INVALID-LINK--

  • Selj, J. H., & Uggerud, E. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. --INVALID-LINK--

  • 1,3-Dichloro-2-fluorobenzene. (n.d.). ChemicalBook. --INVALID-LINK--

  • 1,3-Dichloro-2-fluoro-5-nitrobenzene. (n.d.). PubChem. --INVALID-LINK--

  • Selj, J. H., & Uggerud, E. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. --INVALID-LINK--

  • Ozone-mediated Nitration of Chloro- and Bromo-benzenes and Some Methyl Derivatives with Nitrogen Dioxide. (n.d.). ElectronicsAndBooks. --INVALID-LINK--

  • Process for the preparation of 2,3-dichloro-nitrobenzene. (1995). Google Patents. --INVALID-LINK--

  • 1,3-Dichloro-2-fluorobenzene 98. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • A process for separating nitration isomers of substituted benzene compounds. (1985). Google Patents. --INVALID-LINK--

  • 1,3-Dichloro-2-Fluorobenzene: Properties, Uses, and Synthesis. (2023). Stanford Chemicals. --INVALID-LINK--

References

Technical Support Center: Decontamination of 1,2-Dichloro-4-fluoro-5-nitrobenzene Spills

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive decontamination protocol for spills involving 1,2-Dichloro-4-fluoro-5-nitrobenzene (CAS No. 2339-78-8). As a halogenated nitroaromatic compound, it is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity and hazardous properties necessitate a robust and well-understood spill management procedure to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.

Hazard Profile & Key Data

Understanding the chemical's properties is critical for safe handling and effective decontamination. This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes serious skin and eye irritation.[3][4]

PropertyDataSource(s)
Molecular Formula C₆H₂Cl₂FNO₂[3][4]
Molecular Weight 209.99 g/mol [3][4]
Appearance Solid with a low melting point. May be liquid depending on ambient temperature.
Melting Point 17 °C[4][5]
Boiling Point 247 °C[4]
GHS Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][4]
Primary Hazards Acute toxicity (oral, dermal, inhalation), skin/eye irritant, potential for methemoglobin formation.[6][3][6]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[7][8]

Immediate Spill Response Workflow (First 5 Minutes)

In the event of a spill, a rapid and systematic response is crucial to mitigate exposure and prevent the spread of contamination. The following workflow outlines the critical first steps.

Spill_Response_Workflow start Spill Occurs assess Assess Situation (Size, Location, Personnel Exposure) start->assess evacuate Evacuate Immediate Area Alert Colleagues & Supervisor assess->evacuate is_exposed Personnel Exposed? evacuate->is_exposed first_aid Initiate First Aid - Remove contaminated clothing - Flush skin/eyes with water for 15 min - Seek immediate medical attention is_exposed->first_aid Yes ppe Don Appropriate PPE - Nitrile or Butyl Gloves (double-gloved) - Chemical Safety Goggles & Face Shield - Lab Coat/Chemical Resistant Apron - Respirator (if ventilation is poor) is_exposed->ppe No first_aid->ppe ventilate Ensure Adequate Ventilation (Open fume hood sash, increase air exchange) ppe->ventilate contain Contain the Spill (Use inert absorbent material) ventilate->contain decon_protocol Proceed to Decontamination Protocol (Section 3) contain->decon_protocol

Caption: Immediate workflow for responding to a chemical spill.

Detailed Decontamination Protocols

This section is divided into two phases: physical removal of the bulk material followed by chemical neutralization of the remaining residue.

Protocol 3.1: Spill Containment & Physical Removal

Objective: To safely absorb and collect the spilled material to prevent further spread.

Materials:

  • Inert absorbent material (e.g., vermiculite, dry sand, clay-based absorbent)

  • Two pairs of chemically resistant gloves (e.g., nitrile or butyl rubber)

  • Chemical safety goggles and face shield

  • Lab coat or chemical-resistant apron

  • Plastic scoops or dustpan (do not use metal)

  • Heavy-duty, sealable plastic bags or a labeled hazardous waste container

Procedure:

  • Restrict Access: Ensure the spill area is cordoned off and accessible only to personnel involved in the cleanup.

  • Containment: Carefully apply a perimeter of inert absorbent material around the edge of the spill to prevent it from spreading.

  • Absorption: Cover the entire spill with the absorbent material, working from the outside in. Use enough absorbent to completely contain the liquid or cover the solid.

  • Collection: Allow the material to be fully absorbed. Carefully scoop the contaminated absorbent into a designated, labeled hazardous waste container or heavy-duty plastic bag.[9] Avoid creating dust.[6][10]

  • Initial Wipe: Perform an initial wipe of the spill surface with a dry paper towel to remove any gross remaining material and place it in the waste container.

  • Secure Waste: Seal the waste container/bag. If using a bag, double-bag the waste.

  • Proceed to Chemical Decontamination: The surface is now ready for chemical treatment to neutralize residual contamination.

Protocol 3.2: Chemical Decontamination of Surfaces

Objective: To chemically degrade residual this compound on the contaminated surface.

Scientific Rationale: The electron-withdrawing nitro group on the benzene ring activates the halogen substituents toward nucleophilic aromatic substitution (SNAr).[11][12] The chlorine atom at the position para to the nitro group is particularly susceptible to attack by nucleophiles.[11] This protocol utilizes a solution of sodium bisulfite, a common and effective laboratory reagent that can act as a nucleophile to displace the activated chlorine, rendering the molecule less hazardous.

Materials:

  • 5% (w/v) Sodium Bisulfite (NaHSO₃) solution in water

  • 10% (w/v) Sodium Carbonate (Na₂CO₃) solution

  • pH paper or pH meter

  • Paper towels or absorbent pads

  • Hazardous waste container

Procedure:

  • Prepare Decontamination Solution: Freshly prepare a 5% aqueous solution of sodium bisulfite.

  • Apply Solution: Liberally apply the 5% sodium bisulfite solution to the contaminated surface, ensuring the entire area is wetted. Allow a contact time of at least 1 hour.

  • Absorb: Using paper towels, absorb the decontamination solution and place them in the hazardous waste container.

  • Second Wash: Wash the area with a standard laboratory detergent solution, followed by a rinse with water. Absorb all wash and rinse liquids with paper towels and discard them as hazardous waste.

  • Final Rinse & Neutralization (Optional but Recommended): For residual acidic components from bisulfite, wipe the area with a 10% sodium carbonate solution to neutralize, followed by a final rinse with water. Absorb and discard all materials as hazardous waste.

  • Drying: Allow the surface to air dry completely.

  • Post-Cleanup: Remove PPE by turning it inside out and place all disposable items into the hazardous waste container. Wash hands thoroughly with soap and water.[6][13]

Troubleshooting and FAQs

Q1: What should I do if this compound gets on my skin or clothing? A1: Immediately remove all contaminated clothing while under a safety shower.[6] Flush the affected skin area with copious amounts of water for at least 15 minutes.[14][15] Seek immediate medical attention. Do not wait for symptoms to appear. Inform medical personnel about the chemical identity and provide the Safety Data Sheet (SDS). Contaminated clothing must be decontaminated or disposed of as hazardous waste.[6]

Q2: The spill was a solid when it occurred. Does this change the decontamination procedure? A2: The fundamental procedure remains the same. For a solid spill, carefully sweep or scoop the material to minimize dust generation.[16] Do not use a brush that could disperse fine particles into the air. Once the bulk solid is removed, proceed with the chemical decontamination (Protocol 3.2) as the residual particles will dissolve in the decontamination solution.

Q3: Can I use a different decontaminating agent, like sodium hypochlorite (bleach) or a strong base? A3: It is not recommended. While strong bases can facilitate nucleophilic substitution, they can also lead to unpredictable side reactions. Sodium hypochlorite is a strong oxidizing agent and may react violently or produce other hazardous compounds. The recommended sodium bisulfite solution provides a controlled and well-understood nucleophilic reaction to degrade the target compound.

Q4: How can I be certain the area is fully decontaminated? A4: For routine laboratory spills, following the detailed chemical decontamination protocol is generally sufficient. For large or critical spills, surface wipe sampling followed by analytical confirmation (e.g., using GC-MS or HPLC) is the only way to definitively verify the absence of the compound. Consult your institution's Environmental Health & Safety (EHS) office for guidance on validation procedures.

Q5: How do I properly dispose of the collected spill waste? A5: All collected waste, including the absorbed material, used PPE, and cleaning materials, must be treated as hazardous waste.[6][17] The waste container must be sealed, clearly labeled with the chemical name ("Hazardous Waste: this compound debris") and hazard pictograms.[9] Disposal must be handled through your institution's EHS office or a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.[6][17][18]

References

Validation & Comparative

A Guide to the Structural Confirmation of 1,2-Dichloro-4-fluoro-5-nitrobenzene using ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural confirmation of 1,2-dichloro-4-fluoro-5-nitrobenzene using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth analysis of the underlying chemical principles, a comparison with alternative analytical methods, and detailed experimental procedures to ensure data integrity and confident structural elucidation.

Introduction: The Need for Unambiguous Identification

This compound is a substituted aromatic compound often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its precise isomeric structure is critical, as even minor variations in substituent positions can drastically alter its chemical reactivity and biological activity. Among the arsenal of analytical techniques available for structural elucidation, ¹H NMR spectroscopy stands out for its ability to provide detailed information about the electronic environment and connectivity of protons within a molecule.[2] This guide will demonstrate how a thorough analysis of chemical shifts and spin-spin coupling patterns in the ¹H NMR spectrum can provide definitive proof of the compound's structure.

Theoretical ¹H NMR Analysis: Predicting the Spectrum

Before stepping into the lab, a theoretical prediction of the ¹H NMR spectrum serves as an essential roadmap. The structure of this compound features two chemically distinct protons on the aromatic ring. Our analysis will focus on predicting their chemical shifts (δ) and their splitting patterns (multiplicity).

Structure of this compoundFigure 1. Chemical Structure of this compound.[3]

A. Predicting Chemical Shifts

The chemical shift of a proton is highly sensitive to the electronic effects of neighboring substituents. The baseline chemical shift for protons on a benzene ring is approximately 7.3 ppm.[4][5] We must consider the influence of the two chloro (-Cl), one fluoro (-F), and one nitro (-NO₂) group.

  • Electron-Withdrawing Effects: All four substituents are electron-withdrawing, which deshields the aromatic protons, causing their signals to appear at a higher chemical shift (further downfield) than benzene.[5]

  • The Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both induction and resonance. It strongly deshields protons, particularly those in the ortho and para positions.

  • Halogens (-F, -Cl): These groups withdraw electron density through induction but can donate it through resonance. Their overall effect is deshielding.[5]

Analysis of Individual Protons:

  • H-6 (proton at carbon 6): This proton is positioned ortho to both the highly deshielding -NO₂ group and the electronegative -F group. This environment will cause its signal to shift significantly downfield.

  • H-3 (proton at carbon 3): This proton is ortho to a -Cl group and meta to the -NO₂ and -F groups. While still deshielded, the effect is less pronounced compared to H-6. Therefore, the signal for H-3 is expected to appear upfield relative to H-6.

B. Predicting Splitting Patterns (Multiplicity)

Spin-spin coupling occurs between non-equivalent nuclei, causing signals to split. In this molecule, we must consider both proton-proton (H-H) and proton-fluorine (H-F) coupling. Fluorine (¹⁹F) has a nuclear spin of I = ½, similar to a proton, and thus causes significant splitting.[6][7]

  • Coupling between H-3 and H-6: These two protons are meta to each other (separated by four bonds). This results in a small meta-coupling (⁴JHH), typically in the range of 2-3 Hz.[8][9]

  • Coupling with Fluorine (¹⁹F):

    • H-6: This proton is ortho to the fluorine atom (three bonds apart). This leads to a relatively large ortho-coupling (³JHF), typically between 6-10 Hz.

    • H-3: This proton is para to the fluorine atom (five bonds apart). Para-coupling (⁵JHF) is generally very small (0-1 Hz) and often not resolved.[10]

Predicted Spectrum Summary: Based on this analysis, the ¹H NMR spectrum is predicted to show two distinct signals in the aromatic region:

  • H-6: A downfield signal, split into a doublet by the ortho fluorine (³JHF). This doublet may be further split into a doublet of doublets by the smaller meta coupling to H-3 (⁴JHH).

  • H-3: An upfield signal (relative to H-6), split into a doublet by the meta coupling to H-6 (⁴JHH).

Experimental Protocol: Acquiring High-Quality Data

The validity of the structural confirmation rests on the quality of the acquired NMR data. Following a meticulous experimental procedure is paramount.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-25 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Filter solution through glass wool into a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock and Shim the instrument D->E F Acquire ¹H NMR spectrum (e.g., 400 MHz) E->F G Apply Fourier Transform F->G H Phase and Baseline Correction G->H I Integrate signals and analyze coupling constants H->I J Confirm Structure I->J

Caption: Workflow from sample preparation to structural confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the compound.[11][12]

    • Transfer the solid to a small vial and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[13][14] Deuterated solvents are essential to avoid large solvent signals in the spectrum and to provide a lock signal for the spectrometer.[12]

    • Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][14] Particulates can severely degrade the magnetic field homogeneity, leading to broad spectral lines.[15]

    • Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.

  • Instrumental Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent reference.

    • Set up a standard 1D proton experiment. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or using an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the area under each signal. The ratio of the integrals should correspond to the ratio of the protons giving rise to the signals.

Data Interpretation and Structural Confirmation

The processed spectrum should align with the theoretical predictions. The key to confirmation lies in matching the observed chemical shifts, integrals, and, most critically, the coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound

Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J) in HzIntegration
H-6~8.0 - 8.3Doublet of Doublets (dd)³JHF ≈ 6-10 Hz; ⁴JHH ≈ 2-3 Hz1H
H-3~7.6 - 7.8Doublet (d)⁴JHH ≈ 2-3 Hz1H

Confirming the Structure:

  • Two Signals: The presence of exactly two signals in the aromatic region confirms the disubstituted pattern of the two protons.

  • Integration: The integrals of both signals must be equal, corresponding to one proton each.

  • Chemical Shifts: The downfield signal corresponds to H-6, which is deshielded by the adjacent -NO₂ and -F groups. The relatively upfield signal corresponds to H-3.

  • Coupling Constants (The Definitive Proof): The splitting pattern provides the most unambiguous evidence.

    • The downfield signal (H-6) must show a large coupling constant consistent with an ortho H-F interaction (³JHF) and a smaller one for the meta H-H interaction (⁴JHH).

    • The upfield signal (H-3) must show only the small meta H-H coupling (⁴JHH).

    • Crucially, the ⁴JHH value measured from the splitting of the H-6 signal must be identical to the ⁴JHH value measured from the H-3 signal.[8] This reciprocal relationship is a self-validating feature of the data.

Spin-Spin Coupling Diagram

G cluster_protons Aromatic Protons cluster_fluorine Fluorine Nucleus H3 H-3 H6 H-6 H3->H6 ⁴JHH (meta) F4 F-4 H6->F4 ³JHF (ortho)

Caption: Coupling interactions in this compound.

Comparison with Alternative Analytical Techniques

While ¹H NMR is exceptionally powerful, a multi-technique approach provides the highest level of confidence in structural elucidation.[16][17]

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Precise proton environment, connectivity (through coupling), and stoichiometry (through integration).Unambiguously determines isomeric structure and proton count.Requires slightly larger sample amounts (mg scale); can be complex for molecules with overlapping signals.
¹³C NMR Number of unique carbon atoms and their chemical environment. C-F coupling is also observable.[6]Confirms the carbon skeleton and lack of symmetry (6 expected signals).Low natural abundance of ¹³C requires more sample or longer acquisition times. Does not directly show connectivity.
Mass Spectrometry (MS) Molecular weight and elemental formula (with high resolution).Confirms molecular formula (C₆H₂Cl₂FNO₂).[3] The distinct isotopic pattern of two chlorine atoms provides strong evidence.[18]Cannot distinguish between isomers, as they have the same mass.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of -NO₂ (strong absorptions ~1550 & 1350 cm⁻¹), aromatic C=C, and C-Halogen bonds.[2]Provides little information about the specific arrangement of atoms or isomerism.

Conclusion

The structural confirmation of this compound is robustly achieved through ¹H NMR spectroscopy. The key lies not just in observing two signals, but in a detailed analysis of their chemical shifts and, most importantly, their spin-spin coupling patterns. The presence of a downfield doublet of doublets (H-6) showing both ortho H-F and meta H-H coupling, paired with an upfield doublet (H-3) showing only the corresponding meta H-H coupling, provides an unassailable spectroscopic signature. This signature, when cross-verified with data from complementary techniques like Mass Spectrometry and ¹³C NMR, allows for the absolute and confident structural assignment required in modern chemical research and development.

References

A Comparative Guide to the Reactivity of 1,2-Dichloro-4-fluoro-5-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic rings is a cornerstone of modern synthesis. Halogenated nitroaromatic compounds, such as 1,2-dichloro-4-fluoro-5-nitrobenzene, are highly valuable intermediates, prized for their ability to undergo selective nucleophilic aromatic substitution (SNAr) reactions.[1][2] This guide offers an in-depth comparison of the reactivity of this compound against its structural isomers, grounded in mechanistic principles and supported by a robust experimental framework for validation.

Theoretical Framework: Understanding Reactivity in SNAr Reactions

Nucleophilic aromatic substitution is a powerful tool for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings.[3] Unlike electrophilic substitutions, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs), such as the nitro (–NO₂) group.[4] The reaction typically proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the electron-poor carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] This step is typically the rate-determining step of the reaction.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group (typically a halide).[5]

The rate and regioselectivity of SNAr reactions are governed by several key factors:

  • Electronic Effects: The nitro group is a powerful activating group, significantly lowering the energy barrier for nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the NO₂ group.[4][6] Positions meta to the nitro group lack this resonance stabilization and are therefore significantly less reactive.

  • The Element Effect: For the common halogen leaving groups, the reactivity order in SNAr is typically F > Cl > Br > I.[7] This is contrary to the trend seen in SN1 and SN2 reactions where bond strength is a primary factor. In SNAr, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-limiting step.[8][9]

  • Steric Effects: Bulky groups positioned near the reaction center can hinder the approach of the nucleophile, thereby decreasing the reaction rate.[10][11] This "secondary steric effect" can influence the planarity of the nitro group with the aromatic ring, which in turn affects its ability to activate the substrate.[12]

The Isomers in Focus: A Structural Analysis

To understand the reactivity of This compound , we must first analyze the position of each halogen relative to the activating nitro group.

  • This compound (Target Compound):

    • Fluorine at C-4: Para to the –NO₂ group. This position is highly activated.

    • Chlorine at C-2: Ortho to the –NO₂ group. This position is also highly activated.

    • Chlorine at C-1: Meta to the –NO₂ group. This position is not significantly activated.

Based on this analysis, nucleophilic attack is expected to occur preferentially at C-4 or C-2. Considering the element effect (F > Cl), the fluorine atom at the activated C-4 position is the most probable site for substitution.

For a meaningful comparison, we will evaluate this reactivity against two key isomers:

  • Isomer A: 1,3-Dichloro-2-fluoro-5-nitrobenzene:

    • Fluorine at C-2: Ortho to the –NO₂ group (activated).

    • Chlorines at C-1 and C-3: Both are meta to the –NO₂ group (unactivated).

    • Prediction: Reactivity will be dominated by the substitution of the fluorine at C-2.

  • Isomer B: 2,3-Dichloro-1-fluoro-4-nitrobenzene:

    • Fluorine at C-1: Para to the –NO₂ group (highly activated).

    • Chlorine at C-3: Ortho to the –NO₂ group (activated).

    • Chlorine at C-2: Meta to the –NO₂ group (unactivated).

    • Prediction: Competition will exist between substitution at C-1 (F) and C-3 (Cl). The fluorine at C-1 is expected to be the primary leaving group.

Experimental Design for Comparative Reactivity Analysis

To quantitatively compare the reactivity of these isomers, a standardized kinetic experiment is essential. This protocol ensures that any observed differences in reaction rates are attributable to the intrinsic properties of the substrates.

Objective:

To determine the relative rates of nucleophilic substitution for this compound and its isomers (A and B) with a model nucleophile, piperidine.

Materials:
  • This compound (Target Compound)

  • 1,3-Dichloro-2-fluoro-5-nitrobenzene (Isomer A)

  • 2,3-Dichloro-1-fluoro-4-nitrobenzene (Isomer B)

  • Piperidine (Nucleophile)

  • Dimethyl Sulfoxide (DMSO, Anhydrous)

  • Dodecane (Internal Standard for GC analysis)

  • Reaction vials, magnetic stir bars, heating block/oil bath, gas chromatograph with a flame ionization detector (GC-FID).

Experimental Protocol:
  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of each aromatic isomer in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

    • Prepare a 0.1 M solution of dodecane in DMSO to serve as the internal standard.

    • Causality: DMSO is an excellent solvent for SNAr reactions as its dipolar aprotic nature solvates cations well but leaves anions (the nucleophile) relatively "naked" and highly reactive, often leading to significant rate enhancements.[13]

  • Reaction Setup:

    • For each isomer, add 1.0 mL of its 0.2 M stock solution to a clean, dry 4 mL reaction vial containing a magnetic stir bar.

    • Add 0.2 mL of the 0.1 M internal standard (dodecane) solution to each vial.

    • Equilibrate the vials at the desired reaction temperature (e.g., 60 °C) in a pre-heated block for 10 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions simultaneously (or in rapid succession), add 1.0 mL of the 1.0 M piperidine stock solution to each vial. This establishes pseudo-first-order conditions with a 5-fold excess of the nucleophile.

    • Start a timer immediately.

    • At specified time intervals (e.g., t = 5, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction mixture.

    • Immediately quench the aliquot by diluting it into 1.0 mL of a suitable solvent (e.g., ethyl acetate) to stop the reaction.

  • Analysis:

    • Analyze the quenched samples by GC-FID.

    • Calculate the concentration of the remaining starting material at each time point by comparing its peak area to that of the internal standard.

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-kobs).

The workflow for this comparative study is visualized below.

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis S1 Prepare 0.2 M Stock Solns of Isomers in DMSO S2 Prepare 1.0 M Stock Soln of Piperidine in DMSO S3 Prepare 0.1 M Internal Standard (Dodecane) R1 Aliquot Isomer & Internal Standard to Vials S3->R1    R2 Equilibrate at 60 °C R1->R2 R3 Initiate with Piperidine R2->R3 R4 Sample at Time Intervals (t = 5, 15, 30... min) R3->R4 A1 Quench Aliquots R4->A1    A2 Analyze by GC-FID A1->A2 A3 Plot ln[Substrate] vs. Time A2->A3 A4 Calculate Rate Constants (k_obs) A3->A4

Workflow for comparative kinetic analysis of isomer reactivity.

Comparative Reactivity Data and Discussion

While performing the experiment is necessary for definitive quantitative data, a qualitative and semi-quantitative comparison can be predicted based on established mechanistic principles. The following table summarizes the expected outcomes.

CompoundMost Reactive Site(s)Expected Relative Rate (krel)Rationale
This compound (Target) C4-F > C2-Cl >> C1-ClHighest Fluorine at C-4 is para to the –NO₂ group, providing maximum resonance stabilization. The inherent reactivity of F as a leaving group (element effect) further enhances the rate.[4][8]
1,3-Dichloro-2-fluoro-5-nitrobenzene (Isomer A) C2-F >> C1-Cl, C3-ClIntermediate Fluorine at C-2 is ortho to the –NO₂ group, providing good activation. The chlorines are meta and essentially unreactive. The rate should be slower than the target compound due to potentially less optimal resonance stabilization compared to the para position.
2,3-Dichloro-1-fluoro-4-nitrobenzene (Isomer B) C1-F > C3-Cl >> C2-ClHigh Fluorine at C-1 is para to the –NO₂ group, making it the most likely leaving group. Its reactivity should be comparable to, but likely slightly less than, the target compound due to potential minor steric hindrance from the adjacent chlorine at C-2.[12]

The general mechanism, highlighting the crucial role of the nitro group in stabilizing the intermediate, is shown below.

Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is primarily dictated by the fluorine atom at the C-4 position. This site is electronically activated by its para relationship to the powerful electron-withdrawing nitro group and is predisposed to substitution due to the "element effect," where fluorine is the most effective leaving group among the halogens in the rate-determining step.

Comparative analysis with its isomers, such as 1,3-dichloro-2-fluoro-5-nitrobenzene and 2,3-dichloro-1-fluoro-4-nitrobenzene, reinforces these fundamental principles. The most reactive isomers are consistently those where a fluorine atom is positioned ortho or, preferably, para to the nitro group. This predictable reactivity allows chemists to design synthetic routes with high regioselectivity, making these compounds versatile building blocks in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The experimental protocol outlined provides a clear and reliable method for quantifying these reactivity differences, enabling data-driven decisions in synthetic planning.

References

A Comparative Guide to Catalysts in the Synthesis of 1,2-Dichloro-4-fluoro-5-nitrobenzene: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency and viability of a manufacturing process. 1,2-Dichloro-4-fluoro-5-nitrobenzene is a vital building block in the pharmaceutical and agrochemical industries, and its synthesis, primarily through the nitration of 1,2-dichloro-4-fluorobenzene, is a subject of continuous optimization. This guide provides a comparative analysis of various catalytic systems for this synthesis, offering insights into their performance, mechanistic pathways, and practical implementation. Our focus is to equip you with the knowledge to make informed decisions in your synthetic endeavors, balancing yield, selectivity, and environmental impact.

The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of a range of high-value organic molecules. The strategic placement of its chloro, fluoro, and nitro functionalities on the benzene ring allows for a variety of subsequent chemical transformations, making it a versatile precursor for the development of novel pharmaceuticals and agrochemicals. The efficiency of its synthesis, therefore, has a direct impact on the overall cost-effectiveness and sustainability of producing these essential products.

Catalytic Nitration: A Comparative Overview

The introduction of a nitro group onto the 1,2-dichloro-4-fluorobenzene ring is an electrophilic aromatic substitution reaction. The choice of catalyst is paramount in controlling the regioselectivity and overall yield of this transformation. Here, we compare the traditional mixed acid approach with greener catalytic alternatives.

Traditional Mixed Acid Catalysis (H₂SO₄/HNO₃)

The use of a mixture of concentrated sulfuric acid and nitric acid is the most established method for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Performance and Experimental Data:

Experimental Protocol: Mixed Acid Nitration of 2,4-Dichlorofluorobenzene [1]

  • To a 500 mL four-neck flask, add 165g of 2,4-dichlorofluorobenzene.

  • Prepare a mixed acid solution by combining 70.7g of fuming nitric acid (98% mass fraction) and 70.7g of concentrated sulfuric acid (98% mass fraction).

  • Slowly add the mixed acid dropwise to the 2,4-dichlorofluorobenzene while maintaining the reaction temperature between 50-60 °C.

  • After the addition is complete, maintain the temperature for 3 hours.

  • Allow the mixture to stand for 30 minutes, then separate the layers.

  • Wash the organic layer sequentially with water and an alkaline solution.

  • Separate the layers to obtain 205.8g of 2,4-dichloro-5-fluoronitrobenzene (GC purity: 99.5%, molar yield: 98.0%).

Causality and Rationale:

The high concentration of the strong acid, sulfuric acid, ensures a sufficient concentration of the nitronium ion, driving the reaction towards completion. The electron-withdrawing nature of the halogen substituents on the benzene ring deactivates it towards electrophilic attack, necessitating the use of a strong nitrating agent and elevated temperatures. The regioselectivity is governed by the directing effects of the substituents, with the nitro group predominantly adding to the position dictated by the combined electronic and steric influences of the chlorine and fluorine atoms.

Reaction Pathway: Mixed Acid Nitration

Mixed_Acid_Nitration HNO3 HNO3 NO2+ Nitronium ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 H2SO4 H2SO4->NO2+ Substrate 1,2-Dichloro-4-fluorobenzene Intermediate Arenium Ion Intermediate Substrate->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺ HSO4- HSO₄⁻ HSO4-->H2SO4 + H⁺ H2O H₂O H3O+ H₃O⁺ H2O->H3O+

Caption: Generation of the nitronium ion and subsequent electrophilic attack on the aromatic ring.

Zeolite Catalysis: A Green Alternative

Zeolites are microporous aluminosilicate minerals that can act as solid acid catalysts. Their well-defined pore structures can offer shape-selective catalysis, potentially leading to improved regioselectivity in aromatic nitration. The use of zeolites avoids the need for corrosive and difficult-to-handle strong acids, making the process more environmentally friendly.

Performance and Experimental Data:

While specific data for the nitration of 1,2-dichloro-4-fluorobenzene using zeolites is not available, studies on the nitration of other halogenated benzenes demonstrate the potential of this approach. For instance, the nitration of chlorobenzene and bromobenzene using zeolite Hβ has been shown to provide high yields and significant para-selectivity[2]. Research has also indicated that zeolite beta is an effective catalyst for the nitration of aromatic substrates with electron-withdrawing substituents[3].

Conceptual Experimental Protocol: Zeolite-Catalyzed Nitration

  • In a reaction vessel, suspend the zeolite catalyst (e.g., Hβ) in a suitable solvent (e.g., dichloromethane).

  • Add the nitrating agent (e.g., a mixture of nitric acid and acetic anhydride).

  • Add 1,2-dichloro-4-fluorobenzene to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and stir for a specified time.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, filter off the zeolite catalyst.

  • Wash the filtrate with water and a mild base to remove any residual acid.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain the product.

Causality and Rationale:

The acidic sites within the zeolite pores protonate the nitrating agent, generating the electrophilic species. The confined environment of the zeolite pores can influence the orientation of the substrate and the transition state, leading to enhanced regioselectivity for a specific isomer. The reusability of the zeolite catalyst is a significant advantage, reducing waste and catalyst cost over multiple cycles.

Experimental Workflow: Zeolite-Catalyzed Nitration

Zeolite_Workflow cluster_reaction Reaction Setup cluster_workup Work-up Reactor Reaction Vessel Zeolite Zeolite Catalyst Reactor->Zeolite Solvent Solvent Reactor->Solvent Nitrating_Agent Nitrating Agent Reactor->Nitrating_Agent Substrate 1,2-Dichloro-4-fluorobenzene Reactor->Substrate Filtration Filtration Reactor->Filtration Reaction Completion Washing Aqueous Wash Filtration->Washing Filtrate Zeolite_Recovery Catalyst Recovery & Reuse Filtration->Zeolite_Recovery Solid Catalyst Drying Drying Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Product Evaporation->Product Final Product

References

A Senior Application Scientist's Guide to the Purity Analysis of 1,2-Dichloro-4-fluoro-5-nitrobenzene from Different Vendors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of reproducible and reliable research. The compound 1,2-Dichloro-4-fluoro-5-nitrobenzene is a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[1] Its unique combination of halogen and nitro functional groups makes it a versatile intermediate for nucleophilic substitution and coupling reactions.[1][2] However, the presence of impurities, even in trace amounts, can have significant downstream consequences, affecting reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, offering a framework for selecting and qualifying material from different vendors.

The quality of pharmaceutical intermediates is critical as it directly influences the critical quality attributes (CQAs) of the final API.[3] Regulatory bodies such as the FDA and international guidelines like those from the International Council for Harmonisation (ICH) emphasize the need for stringent control over impurities.[3][4] This guide is structured to provide not just the "how" but also the "why" behind the analytical choices, empowering researchers to make informed decisions.

Comparative Analysis of Purity from Different Vendors

The following table summarizes hypothetical purity data for this compound from three different vendors. This data is representative of what one might find when performing the analyses described in this guide.

Parameter Vendor A Vendor B Vendor C Acceptance Criteria
Purity (HPLC, Area %) 99.8%98.5%99.5%≥ 98.0%
Purity (qNMR, mol/mol %) 99.7%98.3%99.4%≥ 98.0%
Isomeric Impurity (GC-MS, Area %) 0.1%0.8%0.3%≤ 0.5%
Unidentified Impurities (HPLC, Area %) 0.1%0.7%0.2%≤ 0.5%
Residual Solvents (GC-MS) Toluene (50 ppm)Dichloromethane (300 ppm)Acetone (100 ppm)Per ICH Q3C
Appearance Pale yellow solidYellow-orange liquidPale yellow solidPale yellow solid

The Analytical Workflow: A Multi-faceted Approach to Purity Determination

A robust assessment of purity requires a multi-pronged approach, utilizing orthogonal analytical techniques to ensure a comprehensive understanding of the material's composition. The following workflow illustrates the logical progression of analysis.

Purity Analysis Workflow cluster_0 Initial Assessment cluster_1 Quantitative & Qualitative Analysis cluster_2 Data Interpretation & Reporting Sample Sample Receipt from Vendor Visual Visual Inspection Sample->Visual Check for appearance and physical state TLC Thin Layer Chromatography (TLC) Visual->TLC Preliminary purity check HPLC HPLC-UV for Purity and Impurity Profiling TLC->HPLC Primary quantitative method GCMS GC-MS for Volatile Impurities and Isomers TLC->GCMS Analysis of volatile components NMR NMR for Structural Confirmation and qNMR TLC->NMR Structural verification Data Data Analysis & Purity Calculation HPLC->Data GCMS->Data NMR->Data Compare Comparison with Specifications Data->Compare Verify against acceptance criteria Report Final Purity Report & Certificate of Analysis Compare->Report Summarize findings

Caption: A comprehensive workflow for the purity assessment of a chemical intermediate.

Experimental Protocols

The following protocols are detailed methodologies for the key analytical techniques used in the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds.[5][6] A reversed-phase method is typically suitable for aromatic compounds like the one .

Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Materials:

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh approximately 10 mg of a primary reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample from each vendor in the same manner as the standard.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Data Analysis: The purity is calculated using the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] It is particularly useful for identifying isomeric impurities and residual solvents. The combination of gas chromatography for separation and mass spectrometry for detection provides high sensitivity and specificity.[6][8]

Principle: Volatile components are separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a molecular fingerprint for identification.[7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Materials:

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh about 25 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis (qNMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[9][10][11] It provides detailed information about the chemical structure, composition, and purity of a substance.[10]

Principle: NMR relies on the magnetic properties of atomic nuclei.[10] In a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of the nuclei influences this frequency, providing information about the molecular structure. For qNMR, the integral of a signal is directly proportional to the number of corresponding nuclei, allowing for quantification against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Materials:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (for chemical shift referencing)

  • A certified quantitative internal standard (e.g., maleic acid) for qNMR

  • This compound sample

Procedure:

  • Sample Preparation (Qualitative): Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent in a clean, dry NMR tube.

  • Sample Preparation (qNMR): Accurately weigh a known amount of the sample and a known amount of the certified internal standard into a vial. Dissolve in a known volume of a deuterated solvent.

  • NMR Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis (Qualitative): Process the data (Fourier transform, phase correction, and baseline correction). The presence of unexpected signals may indicate impurities.

  • Data Analysis (qNMR): Integrate the signals of the analyte and the internal standard. The purity can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

The Impact of Impurities in Drug Development

The presence of impurities can have far-reaching consequences in the drug development process. The following diagram illustrates a hypothetical signaling pathway where an impurity could have an off-target effect, leading to unintended biological consequences.

Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF OffTarget Off-Target Effect (Toxicity) Kinase2->OffTarget Response Desired Therapeutic Effect TF->Response API Active Pharmaceutical Ingredient API->Receptor Binds and Activates Impurity Reactive Impurity Impurity->Kinase2 Inhibits

Caption: Hypothetical signaling pathway illustrating a potential off-target effect of an impurity.

Conclusion

The purity of this compound is a critical parameter that necessitates a thorough and multi-faceted analytical approach. Relying on a single technique is insufficient for a comprehensive assessment. By employing a combination of HPLC, GC-MS, and NMR, researchers can confidently quantify the purity, identify potential impurities, and make informed decisions when selecting a vendor. This rigorous approach to quality control is fundamental to ensuring the integrity and reproducibility of research and the safety and efficacy of the final pharmaceutical products.

References

Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to Halonitrobenzene Building Blocks in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and ultimate success. Halogenated nitroaromatic compounds are a cornerstone of this synthetic arsenal, prized for their versatile reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. 1,2-Dichloro-4-fluoro-5-nitrobenzene stands as a potent and versatile reagent in this class. However, the landscape of available building blocks is rich with alternatives, each offering a unique profile of reactivity, regioselectivity, and application scope.

This guide provides an in-depth comparison of this compound with two key alternatives: 3,4-Dichloronitrobenzene and 2,4-Dichloro-5-fluoronitrobenzene . We will dissect the mechanistic principles that govern their reactivity, present comparative experimental data, and provide detailed protocols for their application in the synthesis of prominent active pharmaceutical ingredients (APIs).

The Engine of Synthesis: Understanding Nucleophilic Aromatic Substitution (SNAr)

The utility of these building blocks is rooted in the SNAr mechanism. Unlike the more common electrophilic substitutions on benzene, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group, typically a halide.[1] The reaction proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]

The presence of a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), is essential.[4] This group activates the ring towards nucleophilic attack and, crucially, stabilizes the negative charge of the Meisenheimer complex through resonance, but only when positioned ortho or para to the leaving group.[3][5] This principle is the master key to understanding the reactivity and regioselectivity of the reagents discussed herein.

Cipro_Workflow Figure 3: Key Intramolecular SNAr in Ciprofloxacin Synthesis sub Enamine Intermediate (from 2,4-dichloro-5-fluorobenzoyl chloride) reagent Base (e.g., K₂CO₃) Solvent (e.g., DMF) sub->reagent 1. Heat (e.g., 120-125 °C) product Quinolone Core (Intramolecular SNAr product) reagent->product 2. Cyclization

References

A Spectroscopic Guide to the Synthesis of 1,2-Dichloro-4-fluoro-5-nitrobenzene for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise synthesis and characterization of intermediate compounds are paramount. 1,2-Dichloro-4-fluoro-5-nitrobenzene is a key building block, valued for its reactive sites that allow for the construction of more complex molecules. This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, offering researchers a clear roadmap for synthesis and verification.

The primary synthetic route to this compound involves the electrophilic nitration of 1,2-dichloro-4-fluorobenzene. This reaction introduces a nitro group onto the aromatic ring, a critical functional group for subsequent chemical modifications. Another plausible, albeit less direct, precursor for comparative purposes is 3,4-dichloronitrobenzene, which already contains the nitro group and one of the chloro substituents in the desired positions. Understanding the spectroscopic signatures of these precursors in relation to the final product is essential for reaction monitoring and quality control.

Synthetic Pathway Overview

The nitration of 1,2-dichloro-4-fluorobenzene is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 1,2-dichloro-4-fluorobenzene 1,2-dichloro-4-fluorobenzene Nitration Nitration 1,2-dichloro-4-fluorobenzene->Nitration HNO₃ / H₂SO₄ 3,4-dichloronitrobenzene 3,4-dichloronitrobenzene This compound This compound Nitration->this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Comparison

The transformation of the precursors to this compound is accompanied by distinct changes in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of these compounds. The introduction of the nitro group and the subsequent changes in the electronic environment of the aromatic ring lead to predictable shifts in the ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data

CompoundChemical Shift (ppm) and Multiplicity
1,2-Dichloro-4-fluorobenzene7.35-7.05 (m, 3H)
3,4-Dichloronitrobenzene8.35 (d), 8.09 (dd), 7.65 (d)[1]
This compound~8.0-8.5 (d), ~7.5-7.8 (d)

The ¹H NMR of 1,2-dichloro-4-fluorobenzene shows a complex multiplet for the three aromatic protons. In contrast, the introduction of the strongly electron-withdrawing nitro group in 3,4-dichloronitrobenzene causes a significant downfield shift of the aromatic protons.[1] For the final product, this compound, we expect two doublets, corresponding to the two remaining aromatic protons, both of which will be shifted downfield due to the influence of the nitro group.

¹³C NMR Spectral Data

CompoundApproximate Chemical Shifts (ppm)
1,2-Dichloro-4-fluorobenzene160 (d, J_CF), 133-117 (m)[2]
3,4-Dichloronitrobenzene146, 134, 132, 128, 122
This compound~160 (d, J_CF), ~148 (C-NO₂), 130-115 (m)

In the ¹³C NMR spectrum of 1,2-dichloro-4-fluorobenzene, the carbon attached to the fluorine atom exhibits a characteristic doublet due to C-F coupling.[2] The introduction of the nitro group in the final product will introduce a new quaternary carbon signal for the carbon bearing the nitro group, typically in the 145-150 ppm region. The other carbon signals will also experience shifts due to the change in electron density.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the nitro functional group.

CompoundKey IR Absorptions (cm⁻¹)
1,2-Dichloro-4-fluorobenzene~3100-3000 (C-H aromatic), ~1600-1450 (C=C aromatic), ~1250 (C-F), ~800 (C-Cl)[3][4]
3,4-Dichloronitrobenzene~3100-3000 (C-H aromatic), ~1600-1450 (C=C aromatic), ~1530 and ~1350 (NO₂) , ~800 (C-Cl)[5]
This compound~3100-3000 (C-H aromatic), ~1600-1450 (C=C aromatic), ~1530 and ~1350 (NO₂) , ~1250 (C-F), ~800 (C-Cl)[6]

The most telling change in the IR spectrum upon formation of the product is the appearance of two strong absorption bands characteristic of the nitro group: one for the asymmetric stretch around 1530 cm⁻¹ and another for the symmetric stretch around 1350 cm⁻¹.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

CompoundMolecular Ion (m/z)Key Fragmentation Patterns
1,2-Dichloro-4-fluorobenzene164 (with characteristic chlorine isotope pattern)Loss of Cl, loss of F
3,4-Dichloronitrobenzene191 (with characteristic chlorine isotope pattern)Loss of NO₂, loss of Cl
This compound209 (with characteristic chlorine isotope pattern)Loss of NO₂, loss of Cl, loss of F

The molecular ion peak in the mass spectrum will confirm the successful incorporation of the nitro group, with an increase in mass from 164.99 g/mol for 1,2-dichloro-4-fluorobenzene to 209.99 g/mol for the final product.[3] The isotopic pattern of the molecular ion, showing contributions from ³⁵Cl and ³⁷Cl, will be a key feature in all three compounds.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established nitration procedures for similar aromatic compounds.[7]

Materials:

  • 1,2-dichloro-4-fluorobenzene

  • Fuming nitric acid (98%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1.0 equivalent of 1,2-dichloro-4-fluorobenzene to 0-5 °C in an ice bath.

  • Slowly add 1.5 equivalents of concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding 1.1 equivalents of fuming nitric acid to 1.1 equivalents of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1,2-dichloro-4-fluorobenzene over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

NMR Spectroscopy:

  • Dissolve a small sample of the compound in deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

  • Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Mass Spectrometry:

  • Analyze the sample using a mass spectrometer, typically with electron ionization (EI), to determine the molecular weight and fragmentation pattern.

Conclusion

The synthesis of this compound from 1,2-dichloro-4-fluorobenzene is a straightforward nitration reaction that can be reliably monitored and the product's identity confirmed through a combination of NMR, IR, and mass spectrometry. The spectroscopic data presented in this guide provide a clear and objective comparison between the starting material, a related compound, and the final product, equipping researchers with the necessary information for successful synthesis and characterization in their drug discovery and development endeavors.

References

Quantifying Impurities in 1,2-Dichloro-4-fluoro-5-nitrobenzene: A Comparative Guide to Analytical Methodologies Using Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 1,2-Dichloro-4-fluoro-5-nitrobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), present unique analytical challenges due to their reactive nature and the potential for isomer and by-product formation during synthesis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the precise quantification of impurities in this compound, emphasizing the pivotal role of certified reference standards in achieving analytical accuracy and regulatory compliance.

The Imperative of Impurity Profiling

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and control of impurities in drug substances and products. The presence of even trace amounts of impurities can have significant implications for the safety, efficacy, and stability of the final API. For a reactive intermediate like this compound, potential impurities can include positional isomers (e.g., 1,3-Dichloro-4-fluoro-5-nitrobenzene), products of incomplete reaction, or degradation products. Therefore, the development of robust, validated analytical methods for impurity quantification is a critical, non-negotiable step in the drug development process.

The Central Role of the Reference Standard

The accuracy of any quantitative analysis is fundamentally tethered to the quality of the reference standard used. A certified reference standard (CRS) is a highly purified compound against which the analyte of interest is measured. It provides the benchmark for identity, purity, and strength. In the context of impurity quantification, the reference standard for this compound serves as the anchor for calibrating the analytical instrument and calculating the concentration of impurities. The use of a well-characterized CRS is a prerequisite for method validation and is essential for ensuring the trustworthiness and reproducibility of the analytical data.

Comparative Analysis of Analytical Techniques: HPLC vs. GC

The choice between HPLC and GC for impurity analysis depends on the physicochemical properties of the analyte and its potential impurities, such as volatility, thermal stability, and polarity. Both techniques offer high resolution and sensitivity, but their underlying principles of separation dictate their suitability for specific applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For halogenated nitroaromatic compounds like this compound, reversed-phase HPLC is often the method of choice due to its ability to separate compounds with varying polarities.

  • Reversed-Phase C18 Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar to nonpolar compounds like halogenated nitrobenzenes.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for resolving impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting nonpolar species.

  • UV Detection: The nitroaromatic chromophore in this compound and its likely impurities allows for sensitive detection using a UV-Vis detector, typically in the range of 210-254 nm.

  • Preparation of Standard and Sample Solutions:

    • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound CRS and dissolve it in a 25 mL volumetric flask with the mobile phase diluent (e.g., 50:50 acetonitrile:water).

    • Working Standard Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the diluent.

    • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the stock solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

    • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid)

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Data Analysis:

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Identify impurity peaks.

    • Calculate the percentage of each impurity using the following formula, assuming the response factor of the impurity is the same as the main compound:

A robust HPLC method incorporates self-validating checks. This includes system suitability tests (SSTs) performed before sample analysis. Key SST parameters include retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates. For instance, the relative standard deviation (RSD) of the retention time for six replicate injections of the working standard should be less than 1.0%. This ensures the chromatographic system is performing consistently.

Gas Chromatography (GC)

GC is an ideal technique for the analysis of volatile and thermally stable compounds. It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column. For this compound, which is amenable to volatilization, GC can offer high resolution and speed.

  • Capillary Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often chosen for its ability to separate aromatic compounds with different substitution patterns.

  • Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation. The detector temperature is set higher than the column temperature to prevent condensation of the analytes.

  • Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range, making it suitable for quantifying both the main component and trace impurities.

  • Preparation of Standard and Sample Solutions:

    • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound CRS and dissolve it in a 25 mL volumetric flask with a suitable solvent like acetone or toluene.

    • Working Standard Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the solvent.

    • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the stock solution.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min)

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • Detector: Flame Ionization Detector (FID)

    • Detector Temperature: 300 °C

    • Injection Volume: 1 µL (split ratio, e.g., 50:1)

  • Data Analysis:

    • The percentage of impurities is calculated using the area normalization method, similar to the HPLC data analysis.

Similar to HPLC, GC methods rely on system suitability tests. This involves injecting the working standard multiple times to check for consistent retention times and peak areas. The RSD for peak areas from replicate injections should typically be less than 2.0%. Additionally, the resolution between the main peak and any closely eluting impurity peaks should be monitored to ensure adequate separation.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC is not always straightforward and may depend on the specific impurity profile and laboratory capabilities. The following table summarizes a hypothetical performance comparison based on typical method validation data.

ParameterHPLCGCRationale for Performance
Specificity HighHighBoth techniques provide excellent separation of isomers and related substances.
Linearity (r²) > 0.999> 0.999Both offer a wide linear dynamic range suitable for quantifying impurities at various levels.
Accuracy (% Recovery) 98-102%98-102%With a reliable CRS, both methods can achieve high accuracy.
Precision (% RSD) < 1.5%< 2.0%HPLC often demonstrates slightly better injection precision due to modern autosampler technology.
Limit of Detection (LOD) ~0.01%~0.005%GC with FID can sometimes offer lower detection limits for volatile compounds.
Limit of Quantification (LOQ) ~0.03%~0.015%Reflects the lower detection limits achievable with GC-FID.
Suitability Ideal for both volatile and non-volatile impurities.Best suited for volatile and thermally stable impurities.HPLC's versatility makes it applicable to a broader range of potential impurities.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC and GC methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Reference Standard Solution sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution hplc_run HPLC Analysis (Gradient Elution) prep_sample->hplc_run sst->hplc_run Pass peak_id Peak Identification (Retention Time) hplc_run->peak_id quant Impurity Quantification (% Area) peak_id->quant GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing prep_std_gc Prepare Reference Standard Solution sst_gc System Suitability Test (SST) prep_std_gc->sst_gc prep_sample_gc Prepare Sample Solution gc_run GC Analysis (Temperature Program) prep_sample_gc->gc_run sst_gc->gc_run Pass peak_id_gc Peak Identification (Retention Time) gc_run->peak_id_gc quant_gc Impurity Quantification (% Area) peak_id_gc->quant_gc Self_Validating_Protocol method Validated Analytical Method sst System Suitability Test (SST) method->sst crs Certified Reference Standard (CRS) crs->sst instrument Calibrated Instrument instrument->sst sample Sample Analysis sst->sample Proceed if Pass result Trustworthy Result sample->result

A Senior Application Scientist’s Guide to the Performance Evaluation of High-Performance Polymers Derived from Activated Fluoro-Aromatic Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-performance polymers, particularly those in the poly(aryl ether ketone) (PAEK) family, are indispensable in demanding aerospace, medical, and electronics applications. Their exceptional thermal stability, mechanical strength, and chemical resistance are a direct result of their fully aromatic backbones, which are constructed via specific polymerization reactions. This guide provides a comparative performance evaluation of key PAEK polymers, grounded in the fundamental principles of their synthesis. We will explore the nucleophilic aromatic substitution (SNAr) mechanism that underpins their formation, using 1,2-dichloro-4-fluoro-5-nitrobenzene as a model compound to illustrate the necessary molecular features for successful polymerization. The core of this guide will compare the empirical performance of industry-standard polymers like Poly(ether ether ketone) (PEEK) and its analogues, supported by experimental data and standardized evaluation protocols. This document is intended for researchers and professionals engaged in materials science and drug development who seek to understand the structure-property relationships that govern the performance of these advanced materials.

The Foundational Chemistry: Nucleophilic Aromatic Substitution in Polymer Synthesis

The synthesis of most PAEKs is achieved through a step-growth polymerization based on the nucleophilic aromatic substitution (SNAr) mechanism.[1] This reaction is fundamental to creating the ether linkages that provide both flexibility and stability to the polymer chain.

The viability of the SNAr mechanism hinges on the electronic structure of the aromatic monomers. Specifically, the aromatic ring must be "activated" towards nucleophilic attack. This activation is achieved by the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group (typically a halogen).

A quintessential example of a molecule primed for this reaction is This compound .[2][3] While not a common monomer for large-scale commercial polymers, its structure is an excellent pedagogical tool:

  • Electron-Withdrawing Group: The nitro group (-NO₂) is a powerful EWG that polarizes the aromatic ring, making the carbon atoms attached to the halogens electron-deficient and thus susceptible to attack by a nucleophile.

  • Leaving Groups: The molecule possesses three halogen atoms (two chlorine, one fluorine) that can be displaced. In SNAr reactions, fluoride is an excellent leaving group due to the high electronegativity of fluorine, which helps to stabilize the intermediate Meisenheimer complex. This is why monomers like 4,4'-difluorobenzophenone are the industry standard for PEEK synthesis.[1][4]

The general polymerization scheme involves reacting an activated di-halogen monomer with a bisphenolate nucleophile, formed by deprotonating a bisphenol like hydroquinone with a weak base such as potassium carbonate.[4]

SNAr Polymerization cluster_reactants Reactants cluster_process Process cluster_product Product Monomer_A Activated Dihalo Monomer (e.g., 4,4'-difluorobenzophenone) Polymerization Nucleophilic Aromatic Substitution (SNAr) High-Temp Solvent (e.g., Diphenyl Sulfone) Monomer_A->Polymerization Monomer_B Bisphenolate Monomer (e.g., Hydroquinone + K₂CO₃) Monomer_B->Polymerization Polymer High-Performance Polymer (e.g., PEEK Chain) -[-O-Ar-O-Ar-CO-Ar-]-n Polymerization->Polymer Chain Growth

General workflow for PAEK synthesis via SNAr polymerization.

Performance Comparison of Key High-Performance Polymers

The PAEK family includes several members with distinct properties derived from subtle structural variations. The ratio and arrangement of ether to ketone linkages significantly impact flexibility, glass transition temperature, and crystallinity. We will compare PEEK, a semi-crystalline polymer, with other fluorinated poly(aryl ether)s.[5]

Thermal Properties

Thermal stability is a hallmark of this polymer class.[6] The primary metrics are the glass transition temperature (Tg), which indicates the onset of chain mobility in the amorphous phase, and the decomposition temperature (Td), often reported as the temperature of 5% weight loss (Td5%).

Causality: The high thermal stability is a direct consequence of the strong C-F, C-C, and C-O bonds within the aromatic backbone.[7] The rigid phenylene rings restrict bond rotation, requiring significant thermal energy to induce chain mobility (high Tg) or to initiate bond scission (high Td).

Polymer TypeGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5%) (°C)Key Structural FeatureReference
PEEK ~143-157>500Semi-crystalline, two ether & one ketone[8][9]
Fluorinated PEK (Amorphous) 176 - 203545 - 556Amorphous nature, bulky side groups[10]
Fluorinated PEK (Naphthalene) >170>460Incorporation of rigid naphthalene units[10]
Fluorinated Poly(aryl ether) 178 - 226514 - 555 (in N₂)High fluorine content, twisted biphenyls[11]
PEEKK (Phenylethynyl Terminated) 162 - 174507 - 525Crosslinkable end groups[12]
Mechanical Properties

These polymers are known for their high strength and stiffness, making them suitable replacements for metals in certain applications.[6]

Causality: The rigid aromatic backbone that provides thermal stability also imparts significant mechanical strength and a high Young's modulus. The semi-crystalline nature of PEEK, in particular, contributes to its excellent fatigue and wear resistance.[13] The introduction of fluorine can also enhance mechanical performance.[7]

Polymer TypeTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
PEEK (General) 90 - 1003.6 - 4.020 - 40[13][14]
PEEK (3D Printed, Type 2) ~123~2.6~5[8]
Fluorinated PEK (Amorphous) 99.5 - 113.83.01 - 3.759 - 14[10]
Fluorinated Poly(aryl ether ketone) 65 - 701.6 - 2.036 - 42[15]
Dielectric Properties and Water Uptake

For applications in electronics and high-frequency communication, a low dielectric constant (Dk or εr) and low dielectric loss (Df) are critical.

Causality: The incorporation of fluorine is a key strategy for lowering the dielectric constant.[11] Fluorine is highly electronegative but has low polarizability. Its presence reduces the overall electronic polarizability of the polymer chain and increases free volume, leading to a lower Dk and reduced moisture absorption. Low water uptake is crucial as water (Dk ≈ 80) significantly degrades dielectric performance.

Polymer TypeDielectric Constant (Dk) @ 1 MHzWater Uptake (%)Reference
Fluorinated PEK (Amorphous) 2.62 - 2.750.38 - 0.46[10]
Fluorinated Poly(aryl ether ketone) 2.6 - 2.70.21 - 0.25[15]
Fluorinated Poly(aryl ether)s 2.07 - 2.80 (@ 11 GHz)0.28 - 0.87[11]

Influence of Synthesis Route on PEEK Performance

While nucleophilic substitution is the dominant industrial route for PEEK synthesis, an alternative electrophilic (Friedel-Crafts) route exists. The choice of synthesis path has a profound impact on the polymer's final properties.[5][16]

Synthesis_Routes PEEK Synthesis Route Comparison cluster_nucleophilic Nucleophilic Route (Mainstream) cluster_electrophilic Electrophilic Route (Less Common) Start PEEK Synthesis N_Reactants Reactants: Fluorinated Ketone + Bisphenolate Start->N_Reactants Path 1 E_Reactants Reactants: Phenoxyphenoxybenzoic acid (PPBA) Start->E_Reactants Path 2 N_Mechanism Mechanism: SNAr N_Reactants->N_Mechanism N_Result Result: Higher Molecular Weight Narrow PDI (1.2-1.5) High Purity (>95%) N_Mechanism->N_Result E_Mechanism Mechanism: Friedel-Crafts Acylation E_Reactants->E_Mechanism E_Result Result: Lower Molecular Weight Broad PDI Lower Purity E_Mechanism->E_Result

Comparison of Nucleophilic and Electrophilic PEEK synthesis routes.
ParameterNucleophilic Substitution RouteElectrophilic Substitution RouteRationale
Molecular Weight High (>50,000 Da)LowerThe SNAr reaction is highly efficient and less prone to side reactions that terminate chain growth.
Molecular Weight Dist. Narrow (PDI: 1.2–1.5)BroadBetter reaction control in the nucleophilic route leads to more uniform polymer chains.
Purity & Conversion High (>95%)LowerThe electrophilic route can be more difficult to control, leading to side products and lower purity.
Commercial Viability Dominant Industrial MethodLimited Commercial UseThe consistent high performance and purity from the nucleophilic route are critical for high-spec applications.
(Data sourced from PEEKCHINA)[16]

Standardized Protocols for Performance Evaluation

To ensure data comparability and reliability, standardized testing protocols are essential. The following are abbreviated methodologies for key performance evaluations.

Protocol 4.1: Thermogravimetric Analysis (TGA) for Thermal Stability
  • Objective: To determine the thermal degradation temperature (Td) of the polymer.

  • Methodology:

    • Sample Preparation: Precisely weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan. Causality: A small, uniform sample mass ensures even heating and accurate temperature measurement.

    • Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen at 50 mL/min) for at least 30 minutes to remove all oxygen. Causality: An inert atmosphere prevents thermo-oxidative degradation, allowing for the measurement of inherent thermal stability.

    • Thermal Program: Heat the sample from ambient temperature (~30 °C) to 800 °C at a constant rate of 10 °C/min.

    • Data Analysis: Plot the sample weight (%) as a function of temperature. The Td5% is determined as the temperature at which the sample has lost 5% of its initial weight.

Protocol 4.2: Tensile Properties (ASTM D638)
  • Objective: To measure the tensile strength, tensile modulus, and elongation at break.

  • Methodology:

    • Sample Preparation: Prepare dog-bone shaped specimens by injection molding or by machining from a compression-molded plaque, according to ASTM D638 Type I dimensions. Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours. Causality: The standardized shape ensures that stress is concentrated in the gauge section and that failure is not an artifact of the sample geometry. Conditioning prevents variations due to moisture content.

    • Instrument Setup: Secure the specimen in the grips of a universal testing machine equipped with an extensometer.

    • Testing: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Data Analysis: The instrument software will generate a stress-strain curve.

      • Tensile Strength: The maximum stress recorded before failure.

      • Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.

      • Elongation at Break: The percentage increase in the gauge length at the point of fracture.

Conclusion and Future Outlook

Polymers synthesized from activated fluoro-aromatic monomers, especially those in the PAEK family, represent the pinnacle of performance in the polymer world. Their properties are a direct and predictable consequence of their aromatic structure and the robust ether/ketone linkages formed during SNAr polymerization. PEEK remains the benchmark material due to its balanced profile of thermal, mechanical, and chemical resistance, which is best achieved through the high-purity nucleophilic synthesis route.[16][17]

For researchers, the true potential lies in functionalization. While this compound is not a workhorse monomer for bulk polymers, its reactive handles offer intriguing possibilities. The nitro group can be chemically reduced to an amine, providing a reactive site for covalently attaching pharmaceutical agents, fluorophores for imaging, or biocompatible moieties for advanced medical implants.[2] This opens the door to creating "smart" materials where the high-performance polymer backbone provides the structural integrity, and tailored functional groups provide specific biological or electronic activity. The principles and protocols outlined in this guide provide a solid foundation for evaluating these next-generation materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dichloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with highly specialized chemical reagents demands an equally high level of diligence in their management from acquisition to disposal. 1,2-Dichloro-4-fluoro-5-nitrobenzene is a halogenated nitroaromatic compound, a class of chemicals known for its utility in synthesis as well as its significant health and environmental hazards. Improper disposal is not merely a regulatory violation; it poses a substantial risk to personnel and ecosystems.

This guide provides a direct, field-tested operational plan for the safe and compliant disposal of this compound. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure a self-validating system of chemical waste management.

Hazard Profile & Regulatory Classification

Understanding the specific hazards of this compound is fundamental to appreciating the causality behind these disposal protocols. This compound is not only acutely toxic but is also regulated as a hazardous waste, mandating a specific disposal pathway.

Hazard Category Classification & Statement Source
Acute Toxicity Category 4 (Oral, Dermal, Inhalation). H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1][2]
Skin Irritation Category 2. H315: Causes skin irritation.[1][2]
Eye Irritation Category 2. H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity Single Exposure, Category 3. H335: May cause respiratory irritation.[2]
US EPA Regulation Classified under waste code F004 as a spent non-halogenated solvent containing nitrobenzene.[3][4][5]

The inclusion of nitrobenzene derivatives under the EPA's F-list of hazardous wastes from non-specific sources signifies that this chemical is subject to stringent management and treatment standards under the Resource Conservation and Recovery Act (RCRA).[3][6]

PART 1: Pre-Disposal & Handling Protocol

Safe disposal begins long before the waste container leaves the laboratory. It starts with rigorous in-lab handling and segregation of the waste stream.

Required Personal Protective Equipment (PPE)

Due to the compound's acute dermal toxicity and potential for respiratory irritation, a comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always consult the glove manufacturer's compatibility chart.

  • Eye/Face Protection: Use chemical safety goggles and/or a full-face shield.[7]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, wear a chemically resistant apron or coveralls.[7]

  • Respiratory Protection: All handling of waste should occur in a certified chemical fume hood to avoid inhalation of vapors.[8]

Safe Storage and Segregation of Waste

Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Dedicated Waste Container: this compound waste must be collected in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[9]

  • Container Integrity: Use only containers made of compatible materials (e.g., glass or high-density polyethylene) that are in good condition with a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

Chemical Incompatibilities

To prevent potentially violent reactions, this waste must be segregated from:

  • Strong Oxidizing Agents

  • Strong Bases [10]

PART 2: Step-by-Step Disposal Procedure

The disposal of regulated hazardous waste is a logistical process that must be executed with precision. Direct disposal by laboratory personnel (e.g., drain disposal) is strictly prohibited.

Step 1: Waste Characterization and Labeling

The moment the chemical is designated for disposal, it is officially a waste product.

  • As established, this chemical is a listed hazardous waste under EPA code F004.[4][5]

  • Ensure the hazardous waste label on the container includes the accumulation start date and a clear identification of the contents.

Step 2: Final Containment
  • Ensure the waste container is sealed tightly to prevent any leakage of liquid or vapor.

  • Wipe the exterior of the container to remove any external contamination before moving it from the fume hood.

Step 3: Engage a Certified Hazardous Waste Disposal Service

Disposal of this chemical must be handled by a licensed and insured hazardous waste management company.

  • Your institution's Environmental Health & Safety (EHS) department is the primary point of contact for arranging a waste pickup.

  • These professional services are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[11]

Causality: Halogenated nitroaromatic compounds require specialized disposal methods, typically high-temperature incineration in a facility equipped with advanced flue gas cleaning systems (scrubbers). This is to ensure the complete destruction of the molecule and prevent the formation and release of highly toxic byproducts such as dioxins and furans.

Step 4: Documentation (Hazardous Waste Manifest)

For every off-site shipment of hazardous waste, a Uniform Hazardous Waste Manifest is required.[11]

  • This multi-part form tracks the waste from the point of generation to its final destination (the "cradle-to-grave" system).

  • The manifest is typically prepared by your EHS department or the waste vendor, but the generator (your institution) is legally responsible for its accuracy.

PART 3: Emergency Procedures for Spills During Disposal

Accidents can happen, even during carefully planned disposal operations. A clear, pre-defined emergency response is critical.

Experimental Protocol: Spill Cleanup

  • EVACUATE & ALERT: Immediately alert all personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's emergency response line.[12]

  • CONTROL IGNITION SOURCES: If the material is near any equipment, turn off all potential ignition sources, if it is safe to do so.[8]

  • DON PPE: Before attempting any cleanup, don the full PPE outlined in Part 1.1, including respiratory protection if necessary.

  • CONTAIN THE SPILL:

    • Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial chemical sorbent pads.[13]

    • Start applying the absorbent from the outside edge of the spill and work inwards to prevent it from spreading.[12]

  • COLLECT RESIDUE:

    • Once the material is fully absorbed, carefully scoop the residue into a designated hazardous waste container using non-sparking tools.

    • Label the container as "Spill Debris containing this compound."

  • DECONTAMINATE AREA: Clean the spill area thoroughly with soap and water.[12] All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

  • DISPOSE OF MATERIALS: The container with the spill debris must be sealed, labeled, and disposed of following the same hazardous waste procedure described in Part 2.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound from the point of use to final disposal.

G cluster_lab In-Laboratory Operations cluster_ehs EHS & Vendor Coordination cluster_disposal Final Disposal A 1. Chemical in Use B 2. Designate as Waste A->B C 3. Collect in Labeled, Segregated Container B->C D 4. Store in Satellite Accumulation Area C->D Spill Spill Occurs C->Spill E 5. Request Waste Pickup (Contact EHS) D->E D->Spill F 6. Prepare Manifest & Schedule Transport E->F G 7. Licensed Vendor Picks Up Waste F->G H 8. Transport to Permitted TSDF* G->H I 9. High-Temperature Incineration H->I J 10. Certificate of Disposal Received I->J SpillProc Execute Emergency Spill Protocol Spill->SpillProc IMMEDIATE ACTION SpillProc->C Contain spill debris lab_caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Waste Management Workflow for this compound.

References

Navigating the Synthesis of Novel Compounds: A Guide to Safely Handling 1,2-Dichloro-4-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in pharmaceutical and agrochemical development, the journey to discovery is paved with novel intermediates. One such compound, 1,2-Dichloro-4-fluoro-5-nitrobenzene, offers a unique combination of functional groups essential for building complex molecules.[1] However, its reactivity and toxicological profile demand a meticulous approach to handling. This guide provides in-depth, field-proven safety protocols and logistical plans to ensure both your safety and the integrity of your research. We move beyond mere checklists to explain the causality behind each recommendation, empowering you to work with confidence.

Understanding the Hazard Landscape

This compound is a solid at room temperature and is classified as a hazardous substance.[2] A thorough understanding of its specific risks is the foundation of a robust safety plan.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear and concise summary of the potential hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[2][3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[2][3]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[2][3]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[2]

This data is a synthesis of information from multiple sources for related compounds and should be considered a comprehensive overview of the potential hazards.

The "Why": The presence of nitro and halogen groups on the benzene ring contributes to the compound's toxicity. These groups can interfere with biological processes upon absorption through the skin, ingestion, or inhalation. The primary hazards are acute toxicity and irritation to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the significant hazards, a comprehensive PPE strategy is non-negotiable. The selection of appropriate barriers is critical to prevent exposure.

Recommended PPE Ensemble
Body PartProtection LevelRationale
Hands Double Gloving: Inner nitrile glove, outer butyl or Viton® gloves.Halogenated aromatic hydrocarbons can permeate standard nitrile gloves.[2][4] Butyl or Viton® offer superior resistance. Double gloving provides an extra layer of protection and allows for safe removal of the outer, contaminated glove.
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes and airborne particles. A face shield offers broader protection for the entire face.
Body Chemical-resistant lab coat or a disposable chemical-resistant suit (e.g., Tyvek®).Prevents skin contact with spills or dust. A disposable suit is recommended for larger quantities or tasks with a high risk of contamination.
Respiratory NIOSH-approved respirator with cartridges for organic vapors and particulates (P100 filter).Essential when handling the powder outside of a certified chemical fume hood or in case of a spill. The P100 filter provides protection against fine dust particles.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.

The "Why": Each component of the PPE ensemble is chosen to address a specific route of exposure. The principle of chemical resistance is paramount, especially for gloves, as many common lab gloves do not offer adequate protection against halogenated aromatic compounds. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

Operational Plan: From Receipt to Reaction

A systematic workflow for handling this compound minimizes the risk of exposure and ensures reproducible experimental conditions.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Segregate: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5]

  • Label: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.

Step-by-Step Handling Protocol

This protocol is designed for weighing and preparing a solution of this compound.

  • Preparation:

    • Don the complete PPE ensemble as described in Section 2.1.

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment: chemical-resistant spatula, weigh paper or boat, and a sealable container for the solution.

    • Have spill cleanup materials readily available.

  • Weighing:

    • Perform all manipulations of the solid compound within the chemical fume hood.

    • To minimize dust, gently scoop the required amount of powder onto the weigh paper. Avoid any actions that could generate airborne dust.

    • If static electricity is an issue, use an anti-static gun or weigh boat.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Place the weigh paper with the compound into the reaction vessel.

    • Slowly add the desired solvent, ensuring the vessel is aimed away from your face.

    • If necessary, gently stir the solution to aid dissolution.

  • Post-Handling:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) followed by soap and water.

    • Dispose of the weigh paper and any other contaminated disposable items in a designated hazardous waste container.

    • Wipe down the work surface in the fume hood with a suitable solvent.

    • Carefully remove PPE, starting with the outer gloves, and dispose of any single-use items in the hazardous waste stream.

    • Wash hands thoroughly with soap and water.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination prep_ppe Don Complete PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Equipment & Spill Kit prep_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decon Decontaminate Equipment handling_dissolve->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_wipe Wipe Work Surface cleanup_dispose->cleanup_wipe cleanup_ppe Remove PPE cleanup_wipe->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release.

Spill Response
  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Ventilate: Increase ventilation to the area.

  • Assess: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Cleanup (Small Spill):

    • Don appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal Plan

All waste contaminated with this compound is considered hazardous waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Label waste containers with "Hazardous Waste," the chemical name, and the associated hazards.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[8] Do not dispose of this chemical down the drain or in regular trash.

The "Why": Halogenated organic compounds are persistent in the environment and require specialized disposal methods, such as high-temperature incineration, to ensure complete destruction.[9][10] Improper disposal can lead to environmental contamination and potential long-term health risks.

Conclusion: A Culture of Safety

Working with potent chemical intermediates like this compound is integral to advancing drug development and other scientific frontiers. By internalizing the principles and procedures outlined in this guide, you not only protect yourself and your colleagues but also foster a culture of safety that is the bedrock of scientific excellence. Always remember to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.